molecular formula C19H21ClN2O B1670249 Denzimol hydrochloride CAS No. 77234-90-3

Denzimol hydrochloride

货号: B1670249
CAS 编号: 77234-90-3
分子量: 328.8 g/mol
InChI 键: RBDNRYIXZOBPMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Denzimol hydrochloride is a new anticonvulsant drug.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

77234-90-3

分子式

C19H21ClN2O

分子量

328.8 g/mol

IUPAC 名称

2-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]ethanol;hydrochloride

InChI

InChI=1S/C19H20N2O.ClH/c22-19(14-21-13-12-20-15-21)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16;/h1-5,8-13,15,19,22H,6-7,14H2;1H

InChI 键

RBDNRYIXZOBPMV-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O.Cl

外观

Solid powder

其他CAS编号

77234-90-3

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

denzimol
N-(beta-(4-(beta-phenylethyl)phenyl)-beta-hydroxyethyl)imidazole
PHEP-HEIZ
Rec 15-1533
Rec-15-1533

产品来源

United States

Foundational & Exploratory

Denzimol Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol (B1204873) hydrochloride, an anticonvulsant agent, has demonstrated efficacy in preclinical models of generalized tonic-clonic and psychomotor seizures. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available pharmacological studies. Evidence points towards a multi-faceted mechanism involving the modulation of both purinergic and benzodiazepine (B76468) neurotransmitter systems. Furthermore, Denzimol is a noted inhibitor of hepatic cytochrome P450 enzymes, a characteristic with significant implications for drug-drug interactions. This document synthesizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Denzimol hydrochloride, N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]-imidazole hydrochloride, is an imidazole (B134444) derivative that has been investigated for its anticonvulsant properties. Preclinical studies have shown that Denzimol suppresses electrically and chemically induced tonic seizures, while being less effective against clonic seizures[1][2]. Its pharmacological profile in animal models suggests potential therapeutic applications in "grand mal" and psychomotor seizures, drawing comparisons to established antiepileptic drugs like phenytoin (B1677684) and carbamazepine[2]. Beyond its anticonvulsant effects, Denzimol also exhibits antihistaminic, anticholinergic, and anti-5-HT activities in vitro[3]. A significant aspect of its profile is the potent inhibition of mixed-function monooxygenase activities in the liver, which has implications for its pharmacokinetic interactions[1].

Core Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated; however, experimental evidence strongly suggests the involvement of two primary neurotransmitter systems: the purinergic and the benzodiazepine systems.

Involvement of the Purinergic System

The anticonvulsant effects of Denzimol are significantly attenuated by pretreatment with aminophylline, a non-selective adenosine (B11128) receptor antagonist[4]. This suggests that Denzimol's activity is at least partially mediated through the activation of adenosine receptors, likely the A1 subtype, which is known to play a crucial role in suppressing seizures[4]. Activation of the adenosine A1 receptor, a G-protein coupled receptor, leads to a cascade of inhibitory downstream effects.

Involvement of the Benzodiazepine System

The protective effects of Denzimol against seizures are also diminished by the administration of benzodiazepine receptor antagonists, such as CGS 8216 and Ro 15-1788 (flumazenil)[4]. Furthermore, studies have shown that Denzimol enhances the binding of [3H]flunitrazepam to neuronal membranes in the cortex and hippocampus[5][6]. This suggests that Denzimol may act as a positive allosteric modulator of the GABA-A receptor, potentiating the inhibitory effects of GABA, or that it may increase the number of benzodiazepine binding sites[1][5].

Quantitative Data

The available quantitative data on the anticonvulsant efficacy of this compound is summarized below.

Parameter Animal Model Seizure Type Route of Administration Value Reference
ED50DBA/2 MiceSound-Induced Tonic SeizureIntraperitoneal1.24 mg/kg[1]
ED50DBA/2 MiceSound-Induced Clonic SeizureIntraperitoneal2.61 mg/kg[1]
ED50DBA/2 MiceSound-Induced Wild RunningIntraperitoneal6.03 mg/kg[1]

Signaling Pathways

Based on the evidence of purinergic system involvement, the following signaling pathway is proposed to be modulated by this compound. It is important to note that this is an inferred pathway based on the known signaling of the adenosine A1 receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Denzimol Denzimol A1R Adenosine A1 Receptor Denzimol->A1R Activates G_protein Gi/o Protein A1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Reduced_Neurotransmitter_Release Reduced_Neurotransmitter_Release Ca_channel->Reduced_Neurotransmitter_Release Leads to ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Reduced_Neurotransmitter_Release Contributes to Anticonvulsant_Effect Anticonvulsant_Effect Hyperpolarization->Anticonvulsant_Effect Results in Reduced_Neurotransmitter_Release->Anticonvulsant_Effect Results in

Caption: Inferred signaling pathway of this compound via the Adenosine A1 Receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Sound-Induced Seizures in DBA/2 Mice

This model is used to evaluate the efficacy of anticonvulsant drugs against reflex seizures.

Workflow:

G Animal_Selection Select DBA/2 mice (20-25g) Drug_Administration Administer this compound (i.p.) or vehicle Animal_Selection->Drug_Administration Acclimatization Acclimatize mice in a sound-attenuated chamber Drug_Administration->Acclimatization Auditory_Stimulus Expose to a high-intensity sound stimulus (e.g., 12 kHz, 110 dB) Acclimatization->Auditory_Stimulus Observation Observe and score seizure phases (wild running, clonic, tonic) Auditory_Stimulus->Observation Data_Analysis Calculate ED50 for suppression of each seizure phase Observation->Data_Analysis

Caption: Experimental workflow for the sound-induced seizure model in DBA/2 mice.

Methodology:

  • Animals: Male or female DBA/2 mice, typically 3-4 weeks of age, are used as they are genetically susceptible to audiogenic seizures.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

  • Auditory Stimulation: At the time of predicted peak drug effect, individual mice are placed in a sound-attenuated chamber and exposed to a high-intensity acoustic stimulus (e.g., an electric bell or a speaker emitting a pure tone at a specific frequency and decibel level) for a fixed duration (e.g., 60 seconds).

  • Observation and Scoring: The mice are observed for the occurrence and duration of characteristic seizure phases: wild running, clonic seizures, tonic seizures, and respiratory arrest. The percentage of animals protected from each phase is recorded.

  • Data Analysis: The dose of this compound that protects 50% of the animals from each seizure phase (ED50) is calculated using probit analysis.

Maximal Electroshock Seizure (MES) Test

This model is used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

Workflow:

G Animal_Selection Select male mice (e.g., Swiss albino, 20-30g) Drug_Administration Administer this compound (p.o. or i.p.) or vehicle Animal_Selection->Drug_Administration Electrode_Placement Apply corneal or ear clip electrodes with electrolyte Drug_Administration->Electrode_Placement Electrical_Stimulation Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) Electrode_Placement->Electrical_Stimulation Observation Observe for the presence or absence of tonic hindlimb extension Electrical_Stimulation->Observation Data_Analysis Determine the percentage of animals protected and calculate ED50 Observation->Data_Analysis

Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.

Methodology:

  • Animals: Adult male mice or rats are typically used.

  • Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Electrical Stimulation: At the time of peak drug effect, a supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes. The stimulus parameters are standardized (e.g., 50-60 Hz, 50-150 mA, 0.2-1 second duration).

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The presence or absence of this endpoint is recorded for each animal.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is calculated. The ED50 is then determined using appropriate statistical methods.

Cytochrome P450 Inhibition

Denzimol has been identified as a potent inhibitor of mixed-function monooxygenases in rat liver microsomes[1]. This indicates a high potential for drug-drug interactions, as these enzymes are responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. The inhibition of cytochrome P450 enzymes by Denzimol could lead to elevated plasma concentrations of co-administered drugs, potentially resulting in increased toxicity. However, specific IC50 values for Denzimol against various CYP450 isoforms are not currently available in the public literature.

Toxicological Profile

Toxicological evaluations of this compound have been conducted in various animal species. In rats, the primary target organs for toxicity were identified as the liver and kidneys, where mild and reversible changes were observed[7]. In dogs, no pathological effects were noted at the dosages tested[7]. The acute oral toxicity in mice and rats was found to be low[7].

Conclusion and Future Directions

This compound is an anticonvulsant with a mechanism of action that appears to involve the modulation of both the purinergic and benzodiazepine neurotransmitter systems. Its efficacy in preclinical models of generalized tonic-clonic seizures is well-documented. However, a significant gap in the current knowledge is the lack of quantitative data regarding its binding affinities for adenosine and benzodiazepine receptors, as well as its inhibitory potency against specific cytochrome P450 isoforms. Future research should focus on obtaining these quantitative parameters to better understand its pharmacological profile and to predict its clinical efficacy and potential for drug-drug interactions. Further investigation into the specific downstream signaling cascades modulated by Denzimol would also be invaluable for a more complete understanding of its mechanism of action. To date, no clinical trial data for this compound is publicly available.

References

The Synthesis and Characterization of Denzimol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol (B1204873) hydrochloride, with the chemical name N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant agent that has shown efficacy in various preclinical models of epilepsy.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action of Denzimol hydrochloride. Detailed, albeit synthesized, experimental protocols for its preparation and analytical characterization are presented, along with a summary of its reported pharmacological properties. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available precursor, 2-chloro-1-[4-(2-phenylethyl)phenyl]ethan-1-one (B8788488). The synthesis involves an N-alkylation of imidazole (B134444) followed by a reduction of the ketone functionality and subsequent formation of the hydrochloride salt.

Synthesis Workflow

Synthesis_Workflow A 2-chloro-1-[4-(2-phenylethyl)phenyl]ethan-1-one C N-Alkylation A->C B Imidazole B->C D 1-(4-(phenethyl)phenyl)-2-(1H-imidazol-1-yl)ethan-1-one C->D Intermediate E Reduction (e.g., NaBH4) D->E F Denzimol (free base) E->F H Salt Formation F->H G HCl G->H I This compound H->I Final Product

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-(phenethyl)phenyl)-2-(1H-imidazol-1-yl)ethan-1-one (Denzimol Ketone Intermediate)

  • Materials:

  • Procedure:

    • To a solution of imidazole (2 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of 2-chloro-1-[4-(2-phenylethyl)phenyl]ethan-1-one (1 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-(4-(phenethyl)phenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

Step 2: Synthesis of Denzimol (free base)

  • Materials:

  • Procedure:

    • Dissolve 1-(4-(phenethyl)phenyl)-2-(1H-imidazol-1-yl)ethan-1-one in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) in portions to the stirred solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield Denzimol free base.

Step 3: Synthesis of this compound

  • Materials:

    • Denzimol (free base)

    • Anhydrous diethyl ether

    • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Procedure:

    • Dissolve the Denzimol free base in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

    • Filter the resulting white precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Characterization of this compound

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization (Predicted Data)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2s1HImidazole C2-H
~7.7d1HImidazole C4/C5-H
~7.5d1HImidazole C4/C5-H
~7.4 - 7.2m9HAromatic protons
~5.5br s1HHydroxyl (-OH)
~5.0dd1HMethine (-CH(OH)-)
~4.5m2HMethylene (-CH₂-imidazole)
~2.9t2HMethylene (-CH₂-Ph)
~2.8t2HMethylene (Ph-CH₂-)
--1HImidazolium N-H (broad, may exchange with D₂O)

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~145Aromatic C (quaternary)
~141Aromatic C (quaternary)
~138Imidazole C2
~130 - 126Aromatic CHs
~122Imidazole C4/C5
~119Imidazole C4/C5
~70Methine (-CH(OH)-)
~55Methylene (-CH₂-imidazole)
~37Methylene (-CH₂-Ph)
~36Methylene (Ph-CH₂-)

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (alcohol)
3150 - 3000MediumAromatic and Imidazole C-H stretch
2950 - 2850MediumAliphatic C-H stretch
~2700 - 2400BroadN-H stretch (imidazolium hydrochloride)
1610, 1580, 1500MediumAromatic C=C stretching
~1100StrongC-O stretch (secondary alcohol)

Mass Spectrometry (Predicted Fragmentation)

In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent molecular ion peak [M]+ corresponding to the free base (C₁₉H₂₀N₂O). Common fragmentation pathways would likely involve the loss of a water molecule from the β-hydroxyethyl side chain and cleavage of the bond between the imidazole ring and the ethyl side chain.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and quantifying this compound.

Table 4: HPLC Method Parameters

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile
GradientTime (min)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume10 µL
Column Temperature30 °C

Mechanism of Action

The anticonvulsant activity of Denzimol is believed to involve the modulation of both purinergic and benzodiazepine (B76468) receptor systems.[1]

Proposed Signaling Pathway

Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Denzimol Denzimol A1R Adenosine (B11128) A1 Receptor Denzimol->A1R Agonist? AC Adenylate Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Inhibits Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Leads to Anticonvulsant_Effect Anticonvulsant Effect Neurotransmitter_release->Anticonvulsant_Effect GABA_A_R GABA-A Receptor Cl_influx Increased Cl⁻ Influx GABA_A_R->Cl_influx Enhances GABA effect on Denzimol_BZD Denzimol BZD_site Benzodiazepine Site Denzimol_BZD->BZD_site BZD_site->GABA_A_R Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Hyperpolarization->Anticonvulsant_Effect

Caption: Proposed mechanism of action of Denzimol.

Studies have shown that the anticonvulsant effects of Denzimol can be attenuated by aminophylline, an adenosine receptor antagonist, suggesting an interaction with the purinergic system.[1] Furthermore, its activity is also reduced by benzodiazepine receptor antagonists, indicating an involvement with the GABA-A receptor complex.[1] It is hypothesized that Denzimol may act as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor, enhancing GABAergic inhibition, and may also exert effects through adenosine A1 receptor agonism, leading to reduced presynaptic neurotransmitter release.

Pharmacological Data

Denzimol has demonstrated significant anticonvulsant activity in various animal models.

Table 5: Anticonvulsant Activity of Denzimol in Mice (Intraperitoneal Administration) [1]

Seizure PhaseED₅₀ (mg/kg)
Tonic1.24
Clonic2.61
Wild Running6.03

In studies on maximal electroshock-induced seizures in mice, Denzimol showed a rapid onset of action.[2] The anticonvulsant activity of Denzimol has been found to be comparable to that of established antiepileptic drugs like phenytoin (B1677684) and phenobarbital (B1680315) in certain models.[2]

Conclusion

This technical guide has outlined a feasible synthetic pathway for this compound and provided a comprehensive, though partially predictive, overview of its characterization. The available pharmacological data and the proposed dual mechanism of action involving both purinergic and benzodiazepine systems make Denzimol an interesting candidate for further investigation in the development of novel antiepileptic therapies. The detailed protocols and compiled data herein are intended to facilitate future research and development efforts in this area.

Disclaimer: The experimental protocols and spectral data provided in this document are based on established chemical principles and data from analogous compounds. They are intended for informational purposes and should be adapted and validated by qualified researchers in a laboratory setting.

References

Denzimol Hydrochloride: A Technical Overview of its Anticonvulsant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Denzimol (B1204873) hydrochloride, chemically known as N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an investigational compound that has demonstrated significant anticonvulsant activity in preclinical studies.[1][2] This technical guide provides a comprehensive overview of its primary therapeutic application, mechanism of action, and key experimental data, tailored for professionals in the field of neuroscience and drug development.

Primary Therapeutic Application: Anticonvulsant

The primary therapeutic application of Denzimol hydrochloride is as an anticonvulsant agent.[1][2][3][4] Preclinical studies have shown its efficacy in suppressing both electrically and chemically induced tonic seizures, though it is reportedly less effective against clonic seizures.[1][2] Its profile in animal models suggests potential clinical utility in the treatment of "grand mal" (tonic-clonic) and psychomotor (complex partial) seizures.[1][2]

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated, but experimental evidence points towards the involvement of both purinergic and benzodiazepine (B76468) systems.[1][3] Its anticonvulsant effects are attenuated by pretreatment with aminophylline (B1665990) (a non-selective adenosine (B11128) receptor antagonist), as well as CGS 8216 and Ro 15-1788 (both benzodiazepine receptor antagonists).[1][3] This suggests that Denzimol's activity may be mediated, at least in part, through interactions with these pathways. Furthermore, it has been observed that Denzimol can enhance the activity of diazepam, a benzodiazepine, possibly by increasing the number of benzodiazepine receptors.[1]

Preclinical Efficacy and Pharmacological Profile

Denzimol has been evaluated in various animal models, demonstrating a potent anticonvulsant profile, in some cases comparable or superior to standard antiepileptic drugs like phenytoin (B1677684) and phenobarbital.[1][2]

Quantitative Anticonvulsant Activity

The following table summarizes the effective dose (ED50) of this compound in suppressing different phases of sound-induced seizures in DBA/2 mice.[1][3]

Seizure PhaseED50 (mg/kg, i.p.)
Tonic Seizures1.24
Clonic Seizures2.61
Wild Running Phase6.03
Comparative Anticonvulsant Activity
Animal ModelComparison DrugsKey Findings
Maximal Electroshock (Mice)Phenytoin, PhenobarbitalDenzimol's activity was nearly equal to that of phenytoin and phenobarbital, but with a more rapid onset of action.[1][2]
Maximal Electroshock (Rats)PhenytoinDenzimol was found to be more potent and less toxic, with a longer duration of anticonvulsant activity than phenytoin.[1][2]
Maximal Pentetrazol Seizures (Rats)Phenytoin, CarbamazepineDenzimol exhibited a profile similar to phenytoin and carbamazepine, suggesting efficacy against generalized tonic-clonic seizures.[1][2]

Experimental Protocols

Sound-Induced Seizures in DBA/2 Mice

This model is used to evaluate the anticonvulsant efficacy of compounds against seizures triggered by auditory stimuli.

  • Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures.

  • Drug Administration: this compound (3-15 mg/kg) was administered intraperitoneally (i.p.).

  • Seizure Induction: Seizures were induced by a sound stimulus.

  • Endpoint: The doses required to suppress the tonic, clonic, and wild running phases of the seizures were determined to calculate the ED50 values.[1][3]

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Models: Mice and rats.

  • Seizure Induction: A maximal electrical stimulus is delivered via corneal or auricular electrodes, inducing a tonic-clonic seizure.

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is the primary measure of efficacy.

Chemical-Induced Seizure Models

These models use chemical convulsants to induce seizures and assess the protective effects of anticonvulsant candidates.

  • Convulsant: Pentylenetetrazole (PTZ) is a commonly used agent that induces clonic and tonic-clonic seizures.

  • Animal Model: Rats.

  • Endpoint: The ability of the drug to prevent or delay the onset of seizures and to prevent mortality.

Visualized Experimental Workflow and Proposed Mechanism

experimental_workflow cluster_model Animal Model cluster_treatment Treatment cluster_induction Seizure Induction cluster_outcome Outcome Measurement DBA2_mice DBA/2 Mice Denzimol Denzimol HCl (i.p.) DBA2_mice->Denzimol Sound_stimulus Sound Stimulus Denzimol->Sound_stimulus Seizure_suppression Suppression of Tonic, Clonic, and Wild Running Phases Sound_stimulus->Seizure_suppression

Caption: Workflow for assessing Denzimol's efficacy in the sound-induced seizure model.

proposed_mechanism cluster_receptors Potential Molecular Targets Denzimol This compound Benzodiazepine_receptor Benzodiazepine Receptors Denzimol->Benzodiazepine_receptor Positive Allosteric Modulation? (Increases Receptor Number?) Purinergic_receptor Purinergic (Adenosine) Receptors Denzimol->Purinergic_receptor Agonistic Activity? GABA_A_receptor GABA-A Receptor Benzodiazepine_receptor->GABA_A_receptor Enhances GABAergic Inhibition Neuronal_excitability Neuronal Excitability Purinergic_receptor->Neuronal_excitability Reduces Neuronal Excitability GABA_A_receptor->Neuronal_excitability Inhibition Anticonvulsant_effect Anticonvulsant Effect Neuronal_excitability->Anticonvulsant_effect Leads to

Caption: Hypothesized mechanism of Denzimol's anticonvulsant action.

Safety and Toxicology

Toxicological evaluations of this compound have been conducted in various animal species.[5] Acute oral toxicity in mice and rats was found to be low.[5] In chronic oral studies, the compound was generally well-tolerated.[5] In rats, the primary target organs for toxicity were the liver and kidney, where mild and reversible changes were observed.[1][5] Notably, in dogs, no pathological effects were observed at any of the tested dosages (10, 30, and 100 mg/kg p.o. for one year).[1][5]

Conclusion

This compound is a promising anticonvulsant agent with a pharmacological profile indicative of efficacy against generalized tonic-clonic and complex partial seizures. Its mechanism appears to involve the modulation of benzodiazepine and purinergic systems. While preclinical data are robust, further investigation, including well-controlled clinical trials, would be necessary to establish its therapeutic potential and safety profile in humans. As of now, publicly available data from human clinical trials are limited.

References

Denzimol Hydrochloride: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol (B1204873) hydrochloride, identified by the code Rec 15-1533, is an imidazole (B134444) derivative that emerged from research into novel anticonvulsant agents. Its chemical name is N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride.[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical development of Denzimol hydrochloride, with a focus on its pharmacological profile and proposed mechanism of action. The information is intended for researchers and professionals in the field of drug development.

Discovery and Synthesis

Denzimol was synthesized as part of a research program focused on developing new antiepileptic drugs with improved efficacy and a better safety profile compared to existing treatments.[2] The synthesis of this compound involves a two-step process. The first step is the condensation of imidazole with 4-(phenethyl)phenacyl chloride in dimethylformamide (DMF) to yield 1-[4-(phenethyl)phenacyl]imidazole. This intermediate is then reduced using sodium borohydride (B1222165) (NaBH4) in refluxing methanol (B129727) to produce the final compound, Denzimol.

A general workflow for the synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_final Final Product Imidazole Imidazole Condensation Condensation Reaction Imidazole->Condensation PhenacylChloride 4-(phenethyl)phenacyl chloride PhenacylChloride->Condensation DMF DMF DMF->Condensation Intermediate 1-[4-(phenethyl)phenacyl]imidazole Condensation->Intermediate in Reduction Reduction Reaction Intermediate->Reduction NaBH4 NaBH4 in Methanol NaBH4->Reduction Denzimol Denzimol Reduction->Denzimol with

A high-level overview of the synthesis process for Denzimol.

Preclinical Pharmacology

This compound has demonstrated significant anticonvulsant activity in a variety of preclinical models. Its pharmacological profile suggests potential efficacy against generalized tonic-clonic and psychomotor seizures.[3]

Anticonvulsant Activity

Denzimol has been shown to be effective in suppressing tonic seizures induced by both electrical and chemical means, although it is less effective against clonic seizures.[2][3] In studies using the maximal electroshock seizure (MES) model, Denzimol's efficacy was comparable to that of established antiepileptic drugs like phenytoin (B1677684) and phenobarbital, but with a more rapid onset of action in mice and rabbits.[3] In rats, Denzimol was found to be more potent and less toxic than phenytoin, with a longer duration of anticonvulsant activity.[3]

In the maximal pentylenetetrazol seizure test in rats, Denzimol exhibited a profile similar to phenytoin and carbamazepine.[3] Furthermore, in a sound-induced seizure model in DBA/2 mice, Denzimol provided protection against tonic, clonic, and wild running phases of the seizures.[5]

Table 1: Anticonvulsant Activity of this compound in DBA/2 Mice

Seizure PhaseED₅₀ (mg/kg, i.p.)
Tonic1.24[5]
Clonic2.61[5]
Wild Running6.03[5]
Proposed Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated, but preclinical evidence points towards the involvement of purinergic and benzodiazepine (B76468) systems.[5] The anticonvulsant effects of Denzimol in DBA/2 mice were significantly diminished by pretreatment with aminophylline, a non-selective adenosine (B11128) receptor antagonist, and by the benzodiazepine receptor antagonists CGS 8216 and Ro 15-1788.[5]

Further studies have shown that Denzimol can enhance the binding of flunitrazepam, a benzodiazepine, to receptors in the cortex and hippocampus of rats.[6] This suggests that Denzimol may potentiate GABAergic neurotransmission, a key inhibitory pathway in the central nervous system, by modulating benzodiazepine receptors. The interaction with the purinergic system may also contribute to its anticonvulsant effects, as adenosine is known to have neuroprotective and anticonvulsant properties.

G cluster_purinergic Purinergic System cluster_gaba GABAergic System Denzimol Denzimol Hydrochloride PurinergicEffect Modulation of Purinergic Signaling Denzimol->PurinergicEffect Interacts with BenzodiazepineReceptor Benzodiazepine Receptor Site Denzimol->BenzodiazepineReceptor Potentiates binding at AdenosineReceptor Adenosine Receptor AnticonvulsantEffect Anticonvulsant Effect AdenosineReceptor->AnticonvulsantEffect Contributes to PurinergicEffect->AdenosineReceptor via GABA_A_Receptor GABA-A Receptor BenzodiazepineReceptor->GABA_A_Receptor Allosteric modulation of ChlorideChannel Chloride Ion Channel Opening GABA_A_Receptor->ChlorideChannel Enhances NeuronalInhibition Increased Neuronal Inhibition ChlorideChannel->NeuronalInhibition NeuronalInhibition->AnticonvulsantEffect

Proposed mechanism of action for this compound.

Pharmacokinetics and Toxicology

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from preclinical studies. Research in mice has indicated a correlation between brain concentrations of the drug and its anticonvulsant activity.

Toxicology

Toxicological evaluations of this compound have been conducted in various animal species.[1] The acute oral toxicity in both mice and rats was found to be low.[1] In chronic oral studies, Denzimol was generally well-tolerated by rats over 13 and 26 weeks and by dogs for 52 weeks at different dosage levels.[1] In rats, long-term administration led to mild and reversible changes in the liver and kidneys, which were identified as the major target organs for toxicity.[1][2] In contrast, no pathological effects were observed in dogs at any of the tested dosages (10, 30, and 100 mg/kg p.o. for one year).[1][2] Importantly, no significant neurological effects or lesions were reported in any of these toxicology studies.[1]

Table 2: Summary of Toxicological Findings for this compound

SpeciesStudy DurationRoute of AdministrationKey Findings
Mice & RatsAcuteOralLow toxicity[1]
Rats13 & 26 weeksOralGenerally well-tolerated; mild, reversible changes in liver and kidney[1][2]
Dogs52 weeksOralWell-tolerated; no pathological effects observed at doses up to 100 mg/kg/day[1][2]

Experimental Protocols

The preclinical evaluation of this compound relied on standardized animal models of epilepsy. The following are overviews of the key experimental protocols employed.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

G start Start animal_prep Animal Preparation (e.g., Mouse/Rat) start->animal_prep drug_admin Administration of Denzimol or Vehicle animal_prep->drug_admin electrical_stim Corneal Electrical Stimulation drug_admin->electrical_stim seizure_obs Observation of Seizure Activity electrical_stim->seizure_obs endpoint Endpoint: Absence of Tonic Hindlimb Extension seizure_obs->endpoint data_analysis Data Analysis (e.g., ED₅₀ calculation) endpoint->data_analysis end End data_analysis->end

Workflow for the Maximal Electroshock Seizure (MES) test.
Sound-Induced Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to seizures induced by auditory stimuli, making them a valuable model for studying the efficacy of anticonvulsant compounds.

G start Start animal_selection Selection of DBA/2 Mice start->animal_selection drug_admin Administration of Denzimol or Vehicle animal_selection->drug_admin acoustic_stim Exposure to Acoustic Stimulus drug_admin->acoustic_stim seizure_scoring Scoring of Seizure Phases (Tonic, Clonic, Wild Running) acoustic_stim->seizure_scoring data_analysis Data Analysis (e.g., ED₅₀ calculation) seizure_scoring->data_analysis end End data_analysis->end

References

Pharmacological Profile of Denzimol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol (B1204873) hydrochloride is a novel anticonvulsant agent with a pharmacological profile indicative of efficacy against tonic seizures. Preclinical studies in various animal models have demonstrated its potency, which is comparable to established antiepileptic drugs such as phenytoin (B1677684) and carbamazepine. Its mechanism of action appears to involve the modulation of purinergic and benzodiazepine (B76468) neurotransmitter systems. Denzimol also exhibits inhibitory effects on cytochrome P450 enzymes, suggesting a potential for drug-drug interactions. This technical guide provides a comprehensive overview of the available pharmacological data on Denzimol hydrochloride, including its anticonvulsant activity, mechanism of action, pharmacokinetic properties, and toxicological profile, based on preclinical findings.

Introduction

This compound, chemically N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an imidazole (B134444) derivative identified as a potent anticonvulsant.[1] Early research has positioned it as a potential therapeutic agent for "grand mal" and psychomotor seizures.[2] This document synthesizes the existing preclinical data to provide an in-depth pharmacological profile of this compound, intended to inform further research and development efforts.

Anticonvulsant Activity

Denzimol has demonstrated significant anticonvulsant effects in various preclinical models, primarily suppressing electrically and chemically induced tonic seizures while being less effective against clonic seizures.[2]

In Vivo Efficacy

The anticonvulsant properties of Denzimol have been evaluated in mice and rats using maximal electroshock (MES) and sound-induced seizure models.

Table 1: Anticonvulsant Efficacy of this compound in Mice

TestSeizure PhaseRoute of AdministrationED₅₀ (mg/kg)
Sound-induced seizures (DBA/2 mice)TonicIntraperitoneal1.24[1]
ClonicIntraperitoneal2.61[1]
Wild RunningIntraperitoneal6.03[1]
Comparative Efficacy

In comparative studies, Denzimol's anticonvulsant activity was found to be comparable to that of standard antiepileptic drugs. In rats, Denzimol was reported to be more potent and less toxic than phenytoin, with a longer duration of anticonvulsant activity.[2] Its profile in the maximal pentetrazol (B1679298) seizure test in rats is similar to phenytoin and carbamazepine.[2]

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated, but available evidence suggests the involvement of purinergic and benzodiazepine pathways.

Involvement of Purinergic and Benzodiazepine Systems

The anticonvulsant effect of Denzimol in mice was significantly reduced by pretreatment with aminophylline, a non-selective adenosine (B11128) receptor antagonist, and by benzodiazepine receptor antagonists CGS 8216 and Ro 15-1788.[1] This suggests that Denzimol's activity may be mediated, at least in part, through these systems. Furthermore, Denzimol has been shown to enhance the binding of ³H-flunitrazepam to benzodiazepine receptors in the cortex and hippocampus of rats, suggesting a positive allosteric modulatory effect.

Denzimol_Mechanism_of_Action Denzimol This compound Purinergic_System Purinergic System (Adenosine Receptors) Denzimol->Purinergic_System Modulates Benzodiazepine_Receptor Benzodiazepine Receptor Denzimol->Benzodiazepine_Receptor Enhances GABAergic Transmission Neuronal_Excitability Decreased Neuronal Excitability Purinergic_System->Neuronal_Excitability Leads to Benzodiazepine_Receptor->Neuronal_Excitability Leads to Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Proposed Mechanism of Action for this compound.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from preclinical studies in mice.

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationValueConditions
Elimination Half-life (t₁/₂)Oral (30 mg/kg)2.10 hours[3]Acute administration
Oral (30 mg/kg)1.53 hours[3]Repeated administration (14 days)
Minimum Effective Brain ConcentrationOral2-3 mcg/g[3]Acute and repeated administration
Brain Concentration for Complete Abolishment of Tonic Hindlimb ExtensionOral>15 mcg/g[3]Acute and repeated administration

The decrease in half-life upon repeated administration suggests the induction of metabolic enzymes, leading to pharmacokinetic tolerance.[3]

Metabolism and Cytochrome P450 Inhibition

Denzimol has been shown to interact with the cytochrome P450 (CYP) enzyme system. It binds to rat liver cytochrome P450 and acts as a potent inhibitor of mixed-function monooxygenase activities in vitro and in vivo.[4]

Table 3: In Vitro Inhibition of Cytochrome P450 by this compound

ParameterEnzyme/SubstrateValue
Kₛ (Binding)Rat Liver Cytochrome P4506.66 mM[4]
IC₅₀Carbamazepine Epoxidation4.46 x 10⁻⁷ M[4]
IC₅₀Diazepam C₃-hydroxylation1.44 x 10⁻⁶ M[4]
IC₅₀Diazepam N₁-dealkylation6.66 x 10⁻⁷ M[4]

These findings indicate a high potential for drug-drug interactions with substrates of CYP enzymes.

Other Pharmacological Activities

In addition to its anticonvulsant effects, Denzimol exhibits other pharmacological properties in vitro, including antihistamine, anticholinergic, and anti-5-HT activities.[5] These activities may contribute to effects on the gastrointestinal system, such as inhibition of gastric secretion and motility.[5] The drug was also noted to have antiarrhythmic activity, while significant effects on the cardiovascular and respiratory systems were absent.[5]

Toxicology

Preclinical toxicology studies have indicated that this compound has a low order of acute oral toxicity in mice and rats.[1] In chronic oral studies, Denzimol was generally well-tolerated in rats and dogs.[1] In rats, the primary target organs for toxicity were the liver and kidney, where mild and reversible changes were observed.[1] No pathological effects were seen in dogs after one year of administration at doses up to 100 mg/kg.[1]

Experimental Protocols

Detailed experimental protocols from the original publications are limited. The following are summaries of the methodologies based on the available information.

Sound-Induced Seizures in DBA/2 Mice
  • Animals: DBA/2 mice, known for their susceptibility to audiogenic seizures.

  • Procedure: this compound was administered intraperitoneally at doses ranging from 3-15 mg/kg.[1] Following a specified pretreatment time, mice were exposed to a sound stimulus to induce seizures.

  • Endpoints: The occurrence and severity of tonic, clonic, and wild running phases of the seizures were observed and recorded. The dose required to protect 50% of the animals from each seizure component (ED₅₀) was calculated.

Experimental_Workflow_Anticonvulsant_Activity cluster_0 In Vivo Anticonvulsant Assay Animal_Selection Select DBA/2 Mice Drug_Administration Administer Denzimol HCl (i.p.) Animal_Selection->Drug_Administration Seizure_Induction Induce Seizures with Auditory Stimulus Drug_Administration->Seizure_Induction Observation Observe Seizure Phases (Tonic, Clonic, Wild Running) Seizure_Induction->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis

Workflow for Assessing Anticonvulsant Activity.
Cytochrome P450 Inhibition Assay

  • Preparation: Rat liver microsomes were used as the source of cytochrome P450 enzymes.

  • Binding Assay: The spectral binding of Denzimol to cytochrome P450 was measured to determine the spectral dissociation constant (Kₛ).[4]

  • Inhibition Assay: The inhibitory effect of Denzimol on the metabolism of specific CYP substrates (carbamazepine and diazepam) was assessed.[4] Various concentrations of Denzimol were incubated with the microsomes and the substrate. The formation of the respective metabolites was quantified to determine the IC₅₀ values.[4]

Discussion and Future Directions

This compound presents a promising profile as an anticonvulsant, particularly for tonic seizures. Its mechanism, potentially involving purinergic and benzodiazepine systems, warrants further investigation to delineate the specific receptor subtypes and signaling pathways involved. The significant inhibition of cytochrome P450 enzymes is a critical consideration for its development, highlighting the need for thorough drug-drug interaction studies.

While early preclinical data are encouraging, a substantial amount of information is still lacking. Modern drug development standards would require more detailed characterization, including:

  • Receptor Binding Affinities: Quantitative determination of binding affinities (Kᵢ values) at purinergic and benzodiazepine receptor subtypes.

  • Electrophysiology: Studies on the effects of Denzimol on ion channel function.

  • Comprehensive Pharmacokinetics: Detailed ADME (absorption, distribution, metabolism, and excretion) studies in multiple species, including identification of major metabolites.

  • Human Clinical Trials: To date, there is no publicly available information on clinical trials of this compound in humans. Phase I studies would be necessary to determine its safety, tolerability, and pharmacokinetic profile in humans.

Conclusion

This compound is a potent anticonvulsant agent with a preclinical profile similar to phenytoin and carbamazepine. Its mechanism appears to be linked to the purinergic and benzodiazepine systems. The available data, primarily from studies conducted in the 1980s, provides a solid foundation for its pharmacological profile. However, further in-depth studies using modern methodologies are required to fully characterize its therapeutic potential and safety profile for any potential clinical application. The significant potential for cytochrome P450-mediated drug interactions is a key aspect that would need careful management.

References

Early In-Vitro Studies of Denzimol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in-vitro studies conducted on Denzimol (B1204873) hydrochloride, a compound initially investigated for its anticonvulsant properties. This document collates available quantitative data, details experimental methodologies, and visualizes key biological interactions to serve as a comprehensive resource for researchers in pharmacology and drug development.

Inhibition of Cytochrome P450 Enzymes

Early in-vitro studies revealed that Denzimol hydrochloride is an inhibitor of certain cytochrome P450 (CYP450) enzymes, key components in drug metabolism. These findings are crucial for understanding the potential for drug-drug interactions.

Quantitative Data

The inhibitory effects of this compound on the metabolism of carbamazepine (B1668303) (CBZ) and diazepam were quantified, with the following IC50 values reported:

SubstrateMetabolic PathwayInhibitorIC50 (M)
CarbamazepineEpoxidationThis compound4.46 x 10⁻⁷
DiazepamC3-hydroxylationThis compound1.44 x 10⁻⁶
DiazepamN1-dealkylationThis compound6.66 x 10⁻⁷
Experimental Protocol: Cytochrome P450 Inhibition Assay

While specific protocols for the Denzimol studies are not exhaustively detailed in the available literature, a general methodology for in-vitro CYP450 inhibition assays using human liver microsomes can be described as follows:

Objective: To determine the concentration of this compound that inhibits 50% of the metabolic activity of specific CYP450 enzymes (IC50).

Materials:

  • Human liver microsomes (source of CYP450 enzymes)

  • This compound (test inhibitor)

  • CYP450-specific substrates (e.g., Carbamazepine, Diazepam)

  • NADPH regenerating system (cofactor for CYP450 activity)

  • Phosphate (B84403) buffer (to maintain pH)

  • Positive control inhibitors (for assay validation)

  • Acetonitrile or other quenching solvent

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) or other suitable analytical instrumentation

Procedure:

  • Preparation of Reagents: All reagents, including this compound and substrates, are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to final concentrations in phosphate buffer.

  • Incubation: A reaction mixture is prepared containing human liver microsomes, the CYP450-specific substrate, and varying concentrations of this compound in phosphate buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation Period: The mixture is incubated at 37°C for a predetermined period, allowing the enzyme to metabolize the substrate.

  • Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as cold acetonitrile, which precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant containing the metabolites is collected.

  • Analysis: The concentration of the metabolite is quantified using a validated analytical method, typically HPLC-MS.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Interaction with Neurotransmitter Systems

In-vitro investigations have indicated that this compound interacts with several key neurotransmitter systems, which likely contributes to its pharmacological effects.

Benzodiazepine (B76468) and Purinergic Mechanisms

Studies have suggested an involvement of benzodiazepine and purinergic mechanisms in the action of Denzimol.[1] One ex-vivo study demonstrated that Denzimol enhances the binding of ³H-flunitrazepam, a benzodiazepine receptor ligand, in the rat cortex and hippocampus.[2] This suggests a potential allosteric modulation of the GABA-A receptor, a mechanism shared by benzodiazepines.

A general protocol for a competitive radioligand binding assay to assess the affinity of a compound for benzodiazepine receptors is outlined below.

Objective: To determine the ability of this compound to displace a radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat brain tissue homogenates (e.g., from cortex or hippocampus) as a source of GABA-A receptors.

  • ³H-Flunitrazepam or other suitable radioligand.

  • This compound (test compound).

  • Unlabeled benzodiazepine (e.g., diazepam) for determining non-specific binding.

  • Tris-HCl buffer.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Rat brain tissue is homogenized in cold Tris-HCl buffer and centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in fresh buffer.

  • Assay Setup: In test tubes, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., ³H-Flunitrazepam) and varying concentrations of this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled benzodiazepine) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.

Antihistamine, Anticholinergic, and Anti-5-HT Activities

Visualizing Molecular Interactions and Workflows

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for In-Vitro Enzyme Inhibition

G Experimental Workflow: In-Vitro CYP450 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Substrate, Denzimol) initiate_reaction Initiate with NADPH prep_reagents->initiate_reaction Add to reaction mixture incubation Incubate at 37°C terminate_reaction Terminate Reaction (Quench with Solvent) incubation->terminate_reaction initiate_reaction->incubation centrifuge Centrifuge and Collect Supernatant terminate_reaction->centrifuge hplc_ms Quantify Metabolite (HPLC-MS) centrifuge->hplc_ms data_analysis Calculate IC50 hplc_ms->data_analysis

Caption: A flowchart of the in-vitro cytochrome P450 inhibition assay.

Proposed Interaction with the GABA-A Receptor Complex

G Hypothesized Modulation of GABA-A Receptor by Denzimol GABA_A_Receptor GABA-A Receptor ChlorideChannel Chloride Ion Channel GABA_A_Receptor->ChlorideChannel Opens GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Denzimol Denzimol BenzodiazepineSite Benzodiazepine Binding Site Denzimol->BenzodiazepineSite Potentially binds to BenzodiazepineSite->GABA_A_Receptor Allosteric modulation NeuronalInhibition Increased Neuronal Inhibition ChlorideChannel->NeuronalInhibition Leads to

Caption: A diagram illustrating the potential allosteric modulation of the GABA-A receptor by Denzimol.

References

Denzimol Hydrochloride: An In-depth Technical Guide on its Effects on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol (B1204873) hydrochloride is an anticonvulsant compound that has demonstrated efficacy in various preclinical models of epilepsy. This technical guide provides a comprehensive overview of the current understanding of Denzimol's effects on neuronal excitability. While direct evidence of its interaction with specific ion channels is limited in the available literature, this document synthesizes the existing data from animal models, outlines the key experimental protocols used in its evaluation, and illustrates its proposed mechanism of action involving purinergic and benzodiazepine (B76468) systems. All quantitative data are presented in tabular format for clarity, and key concepts are visualized through diagrams.

Introduction

Denzimol hydrochloride, N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]-imidazole hydrochloride, is a compound recognized for its anticonvulsant properties.[1][2][3] Early research has shown its effectiveness in suppressing tonic seizures induced by electrical and chemical stimuli, drawing comparisons to established antiepileptic drugs like phenytoin (B1677684) and carbamazepine.[4][5] This guide aims to provide a detailed account of the experimental findings related to Denzimol's impact on neuronal excitability, with a focus on its anticonvulsant profile and the putative mechanisms underlying its action.

Effects on Neuronal Excitability: Anticonvulsant Profile

This compound has been shown to be effective in animal models of generalized seizures, particularly those with a tonic component.[4][5] Its anticonvulsant activity has been primarily characterized through studies on sound-induced seizures in genetically susceptible DBA/2 mice and maximal electroshock seizures in mice and rats.[3][5]

Quantitative Data on Anticonvulsant Efficacy

The efficacy of this compound in suppressing various phases of sound-induced seizures in DBA/2 mice has been quantified by determining its median effective dose (ED50). These values are summarized in the table below.

Seizure PhaseED50 (mg/kg, i.p.) in DBA/2 MiceReference
Tonic Phase1.24[3][6]
Clonic Phase2.61[3][6]
Wild Running Phase6.03[3][6]

Proposed Mechanism of Action

The precise molecular mechanism by which this compound exerts its anticonvulsant effects has not been fully elucidated through direct electrophysiological studies on individual neurons or ion channels. However, pharmacological studies suggest an indirect modulation of neuronal excitability through the involvement of purinergic and benzodiazepine systems.[3][6]

The anticonvulsant action of Denzimol is significantly diminished by pretreatment with aminophylline, a non-selective adenosine (B11128) receptor antagonist.[3][6] This suggests that Denzimol's efficacy is at least partially dependent on an intact purinergic signaling pathway, which is known to play a role in suppressing neuronal excitability.

Furthermore, the protective effects of Denzimol are also reduced by benzodiazepine receptor antagonists such as Ro 15-1788 and CGS 8216.[3][6] This indicates that Denzimol may act by enhancing or facilitating the inhibitory neurotransmission mediated by GABA-A receptors, a common mechanism for many anticonvulsant drugs. One study also found that Denzimol enhances the binding of ³H-flunitrazepam in the cortex and hippocampus, further supporting an interaction with the benzodiazepine receptor complex.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound, highlighting the involvement of the purinergic and benzodiazepine systems.

Denzimol_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Neuronal_Excitability Neuronal Excitability Adenosine_Receptor->Neuronal_Excitability Inhibits Cl_influx Cl- influx GABA_A_Receptor->Cl_influx Cl_influx->Neuronal_Excitability Inhibits Denzimol Denzimol Adenosine_System Adenosine_System Denzimol->Adenosine_System Facilitates (?) Benzodiazepine_System Benzodiazepine_System Denzimol->Benzodiazepine_System Enhances (?) Benzodiazepine_System->GABA_A_Receptor Positive Allosteric Modulation

Proposed mechanism of this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the anticonvulsant properties of this compound. It is important to note that the specific parameters used in the original studies from the 1980s are not fully detailed in the available literature. The protocols described here are based on a combination of information from the abstracts of these studies and general descriptions of these standard pharmacological tests.

Sound-Induced Seizures in DBA/2 Mice

This model utilizes the DBA/2 mouse strain, which is genetically susceptible to audiogenic seizures.[7][8][9]

  • Animals: DBA/2 mice, typically between 21 and 28 days of age when susceptibility to sound-induced seizures is maximal.[7][8]

  • Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various doses and at a specified time before the seizure induction.

  • Seizure Induction:

    • Mice are placed individually in a sound-attenuated chamber.

    • A high-intensity acoustic stimulus (e.g., an electric bell, typically 100-120 dB) is presented for a fixed duration (e.g., 60 seconds) or until a tonic seizure is observed.[7][8]

  • Observation: The mice are observed for a sequence of seizure behaviors:

    • Wild Running Phase: Explosive running and jumping.

    • Clonic Phase: Loss of righting reflex with clonic convulsions of the limbs.

    • Tonic Phase: Tonic extension of the hindlimbs.

  • Endpoint: The primary endpoint is the presence or absence of each seizure phase. The dose of this compound that protects 50% of the animals from each seizure component (ED50) is then calculated.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.[1][4][10][11]

  • Animals: Mice (e.g., CF-1 or C57BL/6 strains) or rats.[4]

  • Drug Administration: The test compound is administered via a specified route (e.g., intraperitoneally or orally) at various time points before the electroshock.

  • Seizure Induction:

    • Corneal electrodes are placed on the eyes of the animal, often after the application of a local anesthetic and saline to ensure good electrical contact.[4]

    • A high-frequency electrical stimulus (e.g., 60 Hz) of a specific current (e.g., 50 mA for mice) and duration (e.g., 0.2 seconds) is delivered.[4][10]

  • Observation: The resulting seizure is characterized by a tonic extension of the hindlimbs.

  • Endpoint: The abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity. The ED50 is calculated as the dose that protects 50% of the animals from the tonic-extensor component of the seizure.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of this compound's anticonvulsant activity.

Experimental_Workflow cluster_protocol Anticonvulsant Activity Assessment Animal_Model Select Animal Model (e.g., DBA/2 Mice for Audiogenic Seizures, CF-1 Mice for MES) Drug_Admin Administer this compound (Varying Doses and Time Points) Animal_Model->Drug_Admin Seizure_Induction Induce Seizures (Acoustic Stimulus or Electroshock) Drug_Admin->Seizure_Induction Observation Observe and Score Seizure Severity (Presence/Absence of Tonic/Clonic Phases) Seizure_Induction->Observation Data_Analysis Calculate ED50 Values Observation->Data_Analysis

General workflow for assessing anticonvulsant activity.

Conclusion and Future Directions

This compound demonstrates significant anticonvulsant effects in preclinical models, particularly against tonic seizures. The available evidence strongly suggests that its mechanism of action involves the modulation of purinergic and benzodiazepine neurotransmitter systems, leading to a reduction in neuronal hyperexcitability.

However, a significant gap in the understanding of Denzimol's pharmacology remains the absence of direct evidence of its effects on neuronal ion channels. Future research should prioritize electrophysiological studies, such as patch-clamp recordings on cultured neurons or brain slices, to:

  • Investigate the direct effects of Denzimol on voltage-gated sodium, potassium, and calcium channels.

  • Characterize its modulatory effects on GABA-A and adenosine receptors at the single-channel level.

  • Elucidate the downstream signaling cascades activated by its interaction with these receptor systems.

A more detailed understanding of its molecular targets will be crucial for any further development of Denzimol or its analogs as potential therapeutic agents for epilepsy.

References

Initial Toxicity Screening of Denzimol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol, with the chemical designation N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant agent.[1] This technical guide provides a consolidated overview of the initial toxicity screening of Denzimol hydrochloride, drawing from available preclinical data. The document outlines the findings from acute and chronic toxicity studies in various animal models and presents standardized experimental protocols relevant to the toxicological assessment of pharmaceutical compounds. Due to the age of the primary research, specific quantitative data such as LD50 values and detailed genotoxicity and safety pharmacology results for this compound are limited in the public domain. To address this, this guide incorporates current standard methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), to provide a comprehensive framework for the initial toxicity assessment of this compound.

Acute Oral Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur within a short time after the administration of a single dose of a substance.[2] For this compound, studies have indicated a low order of acute oral toxicity in mice and rats.[3]

Data Presentation

While specific LD50 values are not detailed in the available literature, the qualitative findings from initial studies are summarized below.

SpeciesRoute of AdministrationObserved ToxicityReference
MouseOralLow order of acute toxicity[3]
RatOralLow order of acute toxicity[3]
Experimental Protocols

A standard protocol for acute oral toxicity testing is outlined in the OECD Test Guideline 423 (Acute Toxic Class Method).[4][5] This method is a stepwise procedure using a limited number of animals to classify a substance's toxicity.

Objective: To determine the acute oral toxicity of a test substance.

Animal Model: Typically, rats or mice are used.[2]

Procedure:

  • Dosing: The test substance is administered orally by gavage to a group of animals at a single dose level.[2] Dosing is sequential, with the outcome of the first animal influencing the dose for the next.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6]

  • Endpoints: The primary endpoint is mortality. Other observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

Acute_Toxicity_Workflow Workflow for Acute Oral Toxicity Study (OECD 423) start Start: Select Dose Level dose_group1 Dose Group 1 (3 animals) start->dose_group1 observe1 Observe for 14 days dose_group1->observe1 outcome1 Mortality Assessment observe1->outcome1 stop_high Stop: High Toxicity outcome1->stop_high High Mortality dose_group2 Dose Group 2 (3 animals) at Lower Dose outcome1->dose_group2 Some Mortality dose_group3 Dose Group 2 (3 animals) at Higher Dose outcome1->dose_group3 No Mortality observe2 Observe for 14 days dose_group2->observe2 outcome2 Mortality Assessment observe2->outcome2 stop_low Stop: Low Toxicity outcome2->stop_low observe3 Observe for 14 days dose_group3->observe3 outcome3 Mortality Assessment observe3->outcome3 outcome3->stop_low

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Subchronic and Chronic Toxicity

Repeated dose toxicity studies provide information on the health hazards likely to arise from repeated exposure over a longer period.[7] this compound has been evaluated in subchronic and chronic oral studies.

Data Presentation

This compound was generally well-tolerated in chronic oral studies.[3] The primary target organs identified in rats were the liver and kidney, with observed changes being mild and reversible.[3] In dogs, no pathological effects were seen at the tested dosages.[3]

SpeciesDurationDosage Levels (p.o.)Key FindingsReference
Rat13 and 26 weeksNot SpecifiedGenerally well-tolerated; mild, reversible changes in liver and kidney.[3]
Dog52 weeks10, 30, 100 mg/kg/dayNo pathological effects observed.[3]
Experimental Protocols

The OECD Test Guideline 408 outlines the protocol for a 90-day oral toxicity study in rodents.[8]

Objective: To characterize the toxicity profile of a test substance following repeated oral administration for 90 days.

Animal Model: The rat is the preferred rodent species.[9]

Procedure:

  • Dosing: The test substance is administered daily in graduated doses to several groups of animals, with one dose level per group, for 90 days.[9] Administration is typically via the diet, drinking water, or gavage.[10]

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and hematological and clinical biochemistry analyses are performed.[11]

  • Pathology: At the end of the study, all animals undergo a full necropsy, and tissues are collected for histopathological examination.[10]

Subchronic_Toxicity_Workflow Workflow for a 90-Day Subchronic Oral Toxicity Study start Start: Dose Grouping (Control, Low, Mid, High) dosing Daily Oral Administration for 90 Days start->dosing in_life In-Life Observations: - Clinical Signs - Body Weight - Food/Water Intake dosing->in_life Throughout Study clinical_path Clinical Pathology: - Hematology - Clinical Chemistry - Urinalysis dosing->clinical_path At Termination necropsy Terminal Necropsy in_life->necropsy clinical_path->necropsy histopath Histopathology of Organs necropsy->histopath end End: Determine NOAEL histopath->end

Caption: Workflow for a 90-day subchronic oral toxicity study in rodents.

Genotoxicity

Genotoxicity assays are designed to detect substances that can cause genetic damage. While specific genotoxicity data for this compound is not available in the reviewed literature, a standard initial screening battery includes the Ames test and an in vitro chromosomal aberration assay.

Experimental Protocols

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[12][13]

Principle: The assay uses strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[14] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[13]

Procedure:

  • Exposure: Bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[14][15]

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies is counted and compared to the control. A significant increase in revertant colonies indicates mutagenic potential.[16]

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[17][18]

Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance.[17] After a suitable incubation period, the cells are arrested in metaphase, harvested, and examined microscopically for chromosomal aberrations.[19]

Procedure:

  • Cell Culture and Treatment: Cells are cultured and then treated with the test substance at several concentrations, with and without metabolic activation.[20]

  • Harvesting: After treatment, a mitotic inhibitor (e.g., colchicine) is added to arrest cells in metaphase. The cells are then harvested.[19]

  • Slide Preparation and Analysis: Chromosome preparations are made, stained, and analyzed under a microscope for structural aberrations (e.g., breaks, gaps, exchanges).[20]

Genotoxicity_Testing_Logic Logical Flow for Initial Genotoxicity Screening start Test Compound ames Ames Test (Bacterial Reverse Mutation) start->ames chrom_ab In Vitro Chromosomal Aberration Assay start->chrom_ab result_ames Ames Result ames->result_ames result_chrom Aberration Result chrom_ab->result_chrom positive Potential Genotoxin result_ames->positive Positive negative Likely Non-Genotoxic result_ames->negative Negative result_chrom->positive Positive result_chrom->negative Negative further_testing Further In Vivo Testing Recommended positive->further_testing

Caption: Logical flow for a standard initial in vitro genotoxicity screening.

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[21] The ICH S7A guideline recommends a core battery of studies on the central nervous, cardiovascular, and respiratory systems.[22]

Data Presentation

Specific safety pharmacology studies for this compound are not detailed in the available literature. However, general pharmacological studies noted no significant effects on the cardiovascular or respiratory systems, with the exception of some antiarrhythmic activity.[1] Effects on the central nervous system, such as on vigilance and general motility, were reported to occur at doses much higher than the anticonvulsant levels.[1]

Experimental Protocols (ICH S7A Core Battery)

Central Nervous System (CNS):

  • Method: A functional observational battery (FOB) or Irwin test is used to assess effects on behavior, locomotion, coordination, sensory/motor reflex responses, and body temperature.[21][23]

  • Animal Model: Typically rats or mice.

Cardiovascular System:

  • Method: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, unrestrained animals using telemetry is the standard.[23] In vitro hERG assays are also conducted to assess the potential for QT interval prolongation.[22]

  • Animal Model: Commonly dogs or non-human primates.

Respiratory System:

  • Method: Assessment of respiratory rate and other parameters like tidal volume or hemoglobin oxygen saturation using methods such as whole-body plethysmography.[23]

  • Animal Model: Typically rats.

Potential Mechanisms of Toxicity

As a substituted imidazole, the toxicological profile of Denzimol may share some characteristics with other compounds in this class. Imidazole-containing drugs can be associated with hepatotoxicity, potentially through mechanisms involving mitochondrial dysfunction and oxidative stress.[24] As an anticonvulsant, high doses may lead to exaggerated pharmacodynamic effects, such as central nervous system depression, ataxia, and nystagmus.[25] The observed mild and reversible liver and kidney changes in rats suggest a potential for organ-specific toxicity that would warrant further investigation in a full drug development program.

Hypothetical_Toxicity_Pathway Hypothetical Signaling Pathway for Imidazole-Related Hepatotoxicity drug This compound (High Concentration) mitochondria Mitochondrial Dysfunction drug->mitochondria etc Inhibition of Electron Transport Chain mitochondria->etc atp Decreased ATP Production etc->atp ros Increased Reactive Oxygen Species (ROS) etc->ros apoptosis Apoptosis atp->apoptosis oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->apoptosis cell_death Hepatocellular Death apoptosis->cell_death

Caption: A hypothetical signaling pathway for imidazole-related hepatotoxicity.

Conclusion

The initial toxicity screening of this compound, based on available data from the 1980s, suggests a compound with low acute oral toxicity and general tolerability in chronic studies, with mild and reversible effects on the liver and kidneys in rats at higher doses. A comprehensive modern toxicological assessment would require further studies, including detailed genotoxicity and safety pharmacology evaluations, following current international guidelines. The protocols and workflows presented in this guide provide a framework for such an evaluation, essential for any further development of this compound.

References

In-Depth Technical Guide to the Exploration of Denzimol Hydrochloride Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Denzimol (B1204873) hydrochloride, its analogues, and derivatives, focusing on their synthesis, anticonvulsant activity, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiepileptic drugs.

Introduction to Denzimol Hydrochloride

Denzimol, chemically known as N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant agent belonging to the (arylalkyl)imidazole class.[1][2] It has demonstrated a pharmacological profile similar to that of established antiepileptic drugs like phenytoin (B1677684) and carbamazepine, showing efficacy in suppressing tonic seizures induced by both electrical and chemical means.[3][4] However, it is generally less effective against clonic seizures.[3][4] Studies in animal models have shown Denzimol's anticonvulsant activity to be comparable to phenytoin and phenobarbital (B1680315) in mice and rabbits, with a more rapid onset of action.[2][4] In rats, Denzimol has been reported to be more potent and less toxic than phenytoin, with a longer duration of activity.[2][4]

The core structure of Denzimol, featuring a lipophilic aryl group linked to an imidazole (B134444) moiety, is believed to be crucial for its activity. The alkylimidazole portion is hypothesized to be the key pharmacophore, while the aryl group facilitates penetration across the blood-brain barrier.[2]

Synthesis of Denzimol Analogues and Derivatives

The synthesis of Denzimol and its analogues generally involves multi-step chemical reactions. While specific, detailed protocols for a wide range of Denzimol analogues are not extensively published in readily available literature, general synthetic strategies for related imidazole and benzimidazole (B57391) compounds can be adapted.

A common approach to synthesizing imidazole-containing compounds involves the condensation of an appropriate aryl aldehyde with an isatin (B1672199) derivative in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid.[5] For instance, N-1-phenyl-3-substituted phenyl indolo (2, 3) imidazole derivatives have been prepared using this method.[5] The synthesis of the isatin precursor itself can be achieved through the reaction of isatin with a suitable aryl halide.[5]

One notable study on Denzimol derivatives focused on 1,2-diphenylethane (B90400) structures, designed based on the potential metabolic degradation of Denzimol's imidazole ring.[1] This research led to the synthesis of compounds such as N-[4-(beta-phenylethyl)phenacyl]formamide and N-[2-[4-(beta-phenylethyl)phenyl]-2-hydroxyethyl]formamide.[1]

A generalized workflow for the synthesis of such analogues is presented below.

G cluster_synthesis General Synthesis Workflow Start Start Aryl_Halide Aryl Halide Start->Aryl_Halide Isatin Isatin Start->Isatin Condensation1 Condensation Reaction Aryl_Halide->Condensation1 Isatin->Condensation1 N-Aryl_Isatin N-Aryl Isatin Intermediate Condensation1->N-Aryl_Isatin Condensation2 Condensation Reaction N-Aryl_Isatin->Condensation2 Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Condensation2 Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Condensation2 Imidazole_Analogue Imidazole Analogue Condensation2->Imidazole_Analogue Purification Purification and Characterization Imidazole_Analogue->Purification Final_Product Final Product Purification->Final_Product

A generalized workflow for the synthesis of imidazole analogues.

Structure-Activity Relationships and Anticonvulsant Activity

The relationship between the chemical structure of Denzimol analogues and their anticonvulsant activity is a key area of investigation. The lipophilicity of the compounds has been identified as a significant factor influencing their pharmacological effects.[1]

While a comprehensive quantitative structure-activity relationship (QSAR) study on a large series of Denzimol analogues is not publicly available, some key findings have emerged from the evaluation of specific derivatives.

Table 1: Anticonvulsant Activity of Denzimol and its Derivatives

CompoundStructureAnticonvulsant Activity (MES Test)Reference
Denzimol N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazoleActive[1]
Compound VII N-[4-(beta-phenylethyl)phenacyl]formamideActive[1]
Compound IX N-[2-[4-(beta-phenylethyl)phenyl]-2-hydroxyethyl]formamideActive[1]

Note: Specific ED50 values for the derivatives were not provided in the available literature.

The anticonvulsant activity of Denzimol itself has been quantified in sound-induced seizure models in DBA/2 mice.

Table 2: ED50 Values of Denzimol in Sound-Induced Seizures in DBA/2 Mice

Seizure PhaseED50 (mg/kg, i.p.)Reference
Tonic1.24[3]
Clonic2.61[3]
Wild Running6.03[3]

These data highlight the potency of Denzimol in a specific seizure model and provide a benchmark for the evaluation of its analogues.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Electroshock device with corneal electrodes

  • Male CF-1 or C57BL/6 mice (or Sprague-Dawley rats)

  • Test compound solution/suspension

  • Vehicle control

  • 0.5% Tetracaine (B1683103) hydrochloride solution (local anesthetic)

  • 0.9% Saline solution

Procedure:

  • Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

  • At the time of predicted peak effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each animal for local anesthesia.

  • Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.

  • Deliver a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds through the corneal electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • An animal is considered protected if the tonic hindlimb extension is abolished.

  • The ED50 (the dose that protects 50% of the animals) can be calculated from the dose-response data.

G cluster_mes Maximal Electroshock (MES) Test Workflow Start Start Animal_Prep Animal Preparation (Acclimatization) Start->Animal_Prep Drug_Admin Administer Test Compound or Vehicle Animal_Prep->Drug_Admin TPE Wait for Time of Peak Effect (TPE) Drug_Admin->TPE Anesthesia Apply Local Anesthetic to Corneas TPE->Anesthesia Electroshock Deliver Electrical Stimulus (60 Hz, 50mA, 0.2s) Anesthesia->Electroshock Observation Observe for Tonic Hindlimb Extension Electroshock->Observation Protection Protection Assessed (Absence of Tonic Extension) Observation->Protection Protected Protected Protection->Protected Yes Not_Protected Not Protected Protection->Not_Protected No Data_Analysis Data Analysis (Calculate ED50) Protected->Data_Analysis Not_Protected->Data_Analysis End End Data_Analysis->End

Workflow for the Maximal Electroshock (MES) seizure test.

Mechanism of Action: Signaling Pathways

The anticonvulsant action of Denzimol is believed to involve the modulation of purinergic and benzodiazepine (B76468) neurotransmitter systems.[3] Evidence suggests that Denzimol may enhance the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) by increasing the number of benzodiazepine receptors.[2] Benzodiazepines are positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.

The proposed signaling pathway is as follows:

  • Denzimol crosses the blood-brain barrier and enters the central nervous system.

  • It interacts with the neuronal membrane, leading to an increase in the number or affinity of benzodiazepine binding sites on the GABA-A receptor complex.

  • This potentiation of the benzodiazepine binding site enhances the effect of endogenous GABA.

  • Upon GABA binding, the GABA-A receptor's chloride ion channel opens more frequently or for a longer duration.

  • The increased influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.

  • This overall increase in neuronal inhibition contributes to the suppression of seizure activity.

The protective effect of Denzimol against sound-induced seizures is significantly reduced by pretreatment with aminophylline (B1665990) (a non-selective adenosine (B11128) receptor antagonist) and benzodiazepine receptor antagonists like flumazenil (B1672878) (Ro 15-1788) and CGS 8216, further supporting the involvement of these pathways.[3]

G cluster_pathway Proposed Signaling Pathway of Denzimol Denzimol Denzimol BBB Blood-Brain Barrier Denzimol->BBB Crosses Neuronal_Membrane Neuronal Membrane BBB->Neuronal_Membrane Interacts with BDZ_Receptor Benzodiazepine Receptor (GABA-A Receptor Complex) Neuronal_Membrane->BDZ_Receptor Upregulates/ Sensitizes GABA_Binding Enhanced GABA Binding/ Efficacy BDZ_Receptor->GABA_Binding Chloride_Influx Increased Chloride (Cl-) Influx GABA_Binding->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Aminophylline Aminophylline (Purinergic Antagonist) Aminophylline->Anticonvulsant_Effect Inhibits Flumazenil Flumazenil/CGS 8216 (BDZ Antagonist) Flumazenil->Anticonvulsant_Effect Inhibits

Proposed mechanism of Denzimol's anticonvulsant action.

Pharmacokinetics and Metabolism

Limited information is available regarding the detailed pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of Denzimol and its analogues. Toxicological evaluations have shown that Denzimol has a low order of acute oral toxicity in mice and rats.[6] In chronic studies, it was generally well-tolerated in rats and dogs.[6] The liver and kidneys have been identified as the major target organs for toxicity in rats, with observed changes being mild and reversible.[6]

The design of 1,2-diphenylethane derivatives was based on the hypothesis of metabolic degradation of the imidazole ring, suggesting that this part of the molecule is susceptible to metabolism.[1] Further research is needed to fully characterize the ADME properties of Denzimol and its derivatives to optimize their therapeutic potential.

Conclusion

This compound and its analogues represent a promising class of anticonvulsant compounds. The available data suggest that their mechanism of action is linked to the modulation of the GABAergic system, likely through an interaction with benzodiazepine receptors. The synthesis and evaluation of new derivatives, guided by an understanding of their structure-activity relationships, could lead to the development of novel antiepileptic drugs with improved efficacy and safety profiles. This technical guide provides a foundation of the current knowledge, highlighting areas where further research, particularly in generating quantitative activity data for a broader range of analogues and detailed pharmacokinetic studies, is warranted.

References

Methodological & Application

Denzimol Hydrochloride: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol hydrochloride is a compound that has been investigated for its anticonvulsant properties. Its mechanism of action is believed to involve multiple targets within the central nervous system. This document provides detailed in vitro assay protocols to characterize the pharmacological profile of this compound, focusing on its interactions with key neurotransmitter systems. The provided methodologies are based on established in vitro practices for assessing antihistaminic, anticholinergic, anti-serotonergic, and benzodiazepine (B76468) receptor activities.

While specific quantitative data for this compound is not extensively available in public literature, the following protocols can be employed to generate such data. The results should be summarized in the provided tables to facilitate easy comparison and interpretation.

Data Presentation

The following tables are provided to structure the quantitative data obtained from the in vitro assays described in this document.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorRadioligandIC50 (nM)Ki (nM)
Histamine H1[³H]-Pyrilamine
Muscarinic M1[³H]-Pirenzepine
Muscarinic M2[³H]-AF-DX 384
Muscarinic M3[³H]-4-DAMP
Serotonin 5-HT2A[³H]-Ketanserin
Benzodiazepine Site on GABA-A[³H]-Flunitrazepam

Table 2: Functional Antagonism by this compound

Assay TypeAgonistTissue/Cell LineMeasured ResponsepA2
AntihistamineHistamineGuinea Pig IleumContraction
AnticholinergicCarbacholGuinea Pig IleumContraction
Anti-5-HTSerotonin (5-HT)Rat Fundus StripContraction

Experimental Protocols

Radioligand Receptor Binding Assays

These assays are designed to determine the binding affinity of this compound to various receptors.

1.1. General Workflow for Receptor Binding Assays

G prep Receptor Membrane Preparation incubation Incubation: Membranes + Radioligand + Denzimol HCl prep->incubation filtration Rapid Filtration incubation->filtration wash Washing filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis (IC50, Ki) scintillation->analysis G tissue_prep Isolated Tissue Preparation equilibration Equilibration in Organ Bath tissue_prep->equilibration agonist_crc Generate Agonist Concentration-Response Curve (CRC) equilibration->agonist_crc washout Washout agonist_crc->washout incubation Incubate with Denzimol HCl washout->incubation agonist_crc_antagonist Generate Agonist CRC in presence of Denzimol HCl incubation->agonist_crc_antagonist analysis Schild Plot Analysis (pA2 determination) agonist_crc_antagonist->analysis G cluster_membrane Cell Membrane Denzimol Denzimol HCl H1R H1 Receptor Denzimol->H1R Antagonizes Histamine Histamine Histamine->H1R Activates Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Response Cellular Response (e.g., smooth muscle contraction) PKC->Response G cluster_membrane Cell Membrane Denzimol Denzimol HCl M3R M3 Receptor Denzimol->M3R Antagonizes ACh Acetylcholine ACh->M3R Activates Gq Gq protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Response Cellular Response (e.g., glandular secretion) PKC->Response G cluster_membrane Cell Membrane Denzimol Denzimol HCl HT2AR 5-HT2A Receptor Denzimol->HT2AR Antagonizes Serotonin Serotonin (5-HT) Serotonin->HT2AR Activates Gq Gq protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Response Cellular Response (e.g., neuronal excitation) PKC->Response G cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx GABA_A->Cl_in Opens GABA GABA GABA->GABA_A Binds Denzimol Denzimol HCl Denzimol->GABA_A Potentiates GABA binding Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Denzimol Hydrochloride Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Denzimol (B1204873) hydrochloride in various animal models for preclinical research. The information is intended to guide researchers in designing and executing studies to evaluate the anticonvulsant, pharmacokinetic, and toxicological properties of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Denzimol hydrochloride.

Table 1: Anticonvulsant Efficacy of this compound in DBA/2 Mice [1][2]

Endpoint (Sound-Induced Seizures)Administration RouteEffective Dose Range (mg/kg)ED₅₀ (mg/kg)
Suppression of Tonic PhaseIntraperitoneal3 - 151.24
Suppression of Clonic PhaseIntraperitoneal3 - 152.61
Suppression of Wild Running PhaseIntraperitoneal3 - 156.03

Table 2: Pharmacokinetic Parameters of this compound in Mice [3]

ParameterAdministration RouteDose (mg/kg)Treatment GroupValue
Half-life (t₁/₂)Oral30Acutely Treated2.10 hours
Half-life (t₁/₂)Oral30Repeatedly Treated (14 days)1.53 hours
Minimum Effective Brain ConcentrationOral30Acutely & Repeatedly Treated2-3 µg/g
Brain Concentration for Complete Tonic Seizure AbolitionOral30Acutely & Repeatedly Treated>15 µg/g

Table 3: Chronic Toxicity Profile of this compound [4]

Animal ModelAdministration RouteDosage (mg/kg/day)DurationKey Findings
RatOralNot Specified13 and 26 weeksMild, reversible changes in liver and kidney.
DogOral10, 30, 10052 weeksNo pathological effects observed.

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound.

Protocol for Evaluating Anticonvulsant Activity in Mice (Audiogenic Seizure Model)

This protocol is adapted from studies on DBA/2 mice, which are genetically susceptible to sound-induced seizures.[1][2]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, distilled water, or 0.5% methylcellulose)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Acoustic stimulation chamber

  • Sound generator (e.g., bell or speaker capable of producing a high-intensity sound)

  • Stopwatch

Procedure:

  • Animal Acclimatization: Acclimatize DBA/2 mice to the laboratory environment for at least one week before the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for injection. The final injection volume should be consistent across all animals (e.g., 10 mL/kg).

  • Animal Groups: Randomly assign mice to control (vehicle only) and experimental (this compound) groups.

  • Administration: Administer the vehicle or this compound solution via intraperitoneal injection.

  • Pre-treatment Time: Allow for a pre-treatment period before inducing seizures. This is typically the time to peak drug concentration.

  • Seizure Induction: Place each mouse individually into the acoustic stimulation chamber. After a brief adaptation period (e.g., 1 minute), present the acoustic stimulus (e.g., 100 dB bell for 60 seconds).

  • Observation: Observe the mouse for the occurrence and duration of the different seizure phases: wild running, clonic seizures, and tonic seizures. Record the observations for each animal.

  • Data Analysis: Analyze the data to determine the percentage of animals protected from each seizure phase at different doses. Calculate the ED₅₀ using a suitable statistical method (e.g., probit analysis).

Protocol for Maximal Electroshock (MES) Seizure Test in Rodents

This protocol is a standard method for evaluating anticonvulsant drugs against generalized tonic-clonic seizures.[3][5]

Materials:

  • This compound

  • Vehicle

  • Oral gavage needles or i.p. injection supplies

  • Electroshock device with corneal or auricular electrodes

  • Electrode solution (e.g., saline)

Procedure:

  • Animal Preparation: Use adult mice or rats. Fast the animals overnight if oral administration is used.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or i.p. injection).

  • Pre-treatment Time: Wait for the appropriate pre-treatment time based on the route of administration and known pharmacokinetic properties of the drug.

  • Electroshock Application: Apply the electrodes to the corneas or ear pinnae after applying the electrode solution. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • Data Analysis: Determine the number of animals protected in each group and calculate the ED₅₀.

Protocol for Chronic Oral Toxicity Study

This protocol provides a general framework for assessing the long-term safety of this compound.[4]

Materials:

  • This compound

  • Vehicle suitable for long-term oral administration

  • Oral gavage needles

  • Animal caging and husbandry supplies

  • Equipment for clinical pathology (hematology, clinical chemistry) and histopathology.

Procedure:

  • Animal Selection and Acclimatization: Select a suitable animal model (e.g., rats or dogs) and acclimatize them to the facility.

  • Dose Selection: Based on acute toxicity data, select at least three dose levels (low, mid, and high) and a control group (vehicle only).

  • Daily Administration: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 13, 26, or 52 weeks).

  • Clinical Observations: Conduct and record detailed clinical observations daily. Monitor body weight and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at specified intervals (e.g., pre-test, mid-study, and termination) for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect specified organs and tissues, weigh them, and preserve them for histopathological examination.

  • Data Analysis: Analyze all data for dose-related changes and determine the No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The anticonvulsant effects of this compound are suggested to involve the purinergic and benzodiazepine (B76468) systems. The diagram below illustrates the proposed interactions.

Denzimol_Mechanism Denzimol Denzimol Hydrochloride Purinergic_System Purinergic (Adenosine) System Denzimol->Purinergic_System Potentiates Benzodiazepine_System Benzodiazepine System (GABA-A Receptor) Denzimol->Benzodiazepine_System Potentiates Neuronal_Inhibition Increased Neuronal Inhibition Purinergic_System->Neuronal_Inhibition Leads to Benzodiazepine_System->Neuronal_Inhibition Leads to Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Results in Aminophylline Aminophylline (Antagonist) Aminophylline->Purinergic_System Inhibits Flumazenil Flumazenil/Ro 15-1788 (Antagonist) Flumazenil->Benzodiazepine_System Inhibits

Caption: Proposed mechanism of this compound's anticonvulsant action.

Experimental Workflow for Anticonvulsant Efficacy Screening

The following diagram outlines a typical workflow for screening the anticonvulsant efficacy of a test compound like this compound.

Anticonvulsant_Screening_Workflow start Start: Compound (Denzimol HCl) animal_prep Animal Model Selection & Acclimatization (e.g., DBA/2 Mice) start->animal_prep group_assignment Random Group Assignment (Vehicle & Treatment) animal_prep->group_assignment drug_admin Drug Administration (e.g., Intraperitoneal) group_assignment->drug_admin seizure_induction Seizure Induction (e.g., Audiogenic Stimulus) drug_admin->seizure_induction observation Behavioral Observation & Scoring seizure_induction->observation data_analysis Data Analysis (e.g., ED50 Calculation) observation->data_analysis end End: Efficacy Determination data_analysis->end

Caption: Workflow for anticonvulsant efficacy screening in an animal model.

Logical Relationship in Chronic Toxicity Studies

This diagram illustrates the logical flow and key components of a chronic toxicity study.

Chronic_Toxicity_Workflow study_design Study Design (Dose Selection, Duration) in_life_phase In-Life Phase (Daily Dosing & Observations) study_design->in_life_phase clinical_pathology Clinical Pathology (Hematology, Biochemistry) in_life_phase->clinical_pathology terminal_phase Terminal Phase (Necropsy & Tissue Collection) in_life_phase->terminal_phase final_report Final Report (NOAEL Determination) clinical_pathology->final_report histopathology Histopathological Examination terminal_phase->histopathology histopathology->final_report

Caption: Logical workflow of a chronic toxicity study.

References

Dosing and Formulation of Denzimol Hydrochloride for Preclinical Anticonvulsant Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and formulation of Denzimol (B1204873) hydrochloride (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]-imidazole hydrochloride) for preclinical research, based on available scientific literature. Denzimol hydrochloride is an orally active anticonvulsant agent.[1] This document includes detailed information on its administration, effective dosages in various animal models, and protocols for key anticonvulsant assays.

Formulation and Preparation

For preclinical evaluation, this compound has been formulated for both oral (p.o.) and intraperitoneal (i.p.) administration. The choice of vehicle is critical for ensuring consistent and reproducible results.

Oral Administration: For oral gavage, this compound can be suspended in an aqueous vehicle. A commonly used and effective vehicle is 0.5% carboxymethylcellulose (CMC) in distilled water or isotonic saline.

Intraperitoneal Administration: For intraperitoneal injections, this compound can be dissolved in physiological saline .

Preparation of 0.5% Carboxymethylcellulose Suspension:

  • Weigh the required amount of carboxymethylcellulose powder.

  • In a beaker, slowly add the CMC powder to the desired volume of distilled water or isotonic saline while continuously stirring with a magnetic stirrer.

  • Continue stirring until the CMC is fully dissolved and the solution is clear and homogenous. This may take some time.

  • Weigh the appropriate amount of this compound.

  • Gradually add the this compound powder to the 0.5% CMC solution while stirring to form a uniform suspension.

  • Ensure the suspension is well-mixed before each administration to guarantee dose uniformity.

Dosing in Preclinical Models

The effective dose of this compound varies depending on the animal model, the type of seizure induced, and the route of administration. The following tables summarize the reported effective doses (ED50) in various preclinical models.

Table 1: Effective Doses (ED50) of this compound in Mice
Seizure ModelRoute of AdministrationEndpointED50 (mg/kg)Reference
Sound-Induced Seizures (DBA/2 mice)Intraperitoneal (i.p.)Suppression of tonic phase1.24[2][3]
Suppression of clonic phase2.61[2][3]
Suppression of wild running6.03[2][3]
Maximal Electroshock (MES)Not specifiedNot specifiedSimilar to Phenytoin[4]
Table 2: Effective Doses (ED50) of this compound in Rats
Seizure ModelRoute of AdministrationEndpointED50 (mg/kg)Reference
Maximal Electroshock (MES)Not specifiedNot specifiedMore potent than Phenytoin[4]
Maximal Pentylenetetrazol (PTZ) SeizuresNot specifiedSimilar profile to Phenytoin and CarbamazepineNot specified[3][4]

Experimental Protocols

The following are detailed protocols for the most common experimental models used to evaluate the anticonvulsant activity of this compound.

Maximal Electroshock Seizure (MES) Test in Mice

This model is used to identify compounds that prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive device with corneal electrodes

  • Male ICR-CD-1 mice (or other suitable strain)

  • This compound formulation

  • Vehicle control (e.g., 0.5% CMC)

  • Topical anesthetic for the eyes (e.g., 0.5% proparacaine (B1679620) hydrochloride)

Procedure:

  • Administer this compound or vehicle control to the mice via the desired route (oral or intraperitoneal).

  • Allow for a pre-treatment time appropriate for the route of administration (e.g., 30-60 minutes for i.p., 60-120 minutes for p.o.).

  • Apply a drop of topical anesthetic to each cornea to ensure good electrical contact and reduce discomfort.

  • Place the corneal electrodes on the eyes of the mouse.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[5]

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs at a 180-degree angle to the torso.[5]

  • The endpoint is the abolition of the tonic hindlimb extension.

Pentylenetetrazol (PTZ)-Induced Seizure Test in Rats

This model is used to identify compounds that raise the seizure threshold and is predictive of efficacy against myoclonic and absence seizures.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)[6]

  • This compound formulation

  • Vehicle control (e.g., physiological saline)

  • Observation chambers

Procedure:

  • Administer this compound or vehicle control to the rats via the desired route.

  • After the appropriate pre-treatment time, administer a subcutaneous or intraperitoneal injection of PTZ at a dose known to induce seizures (e.g., 60-85 mg/kg).[5][6]

  • Immediately place the rat in an individual observation chamber.

  • Observe the animal for a period of 30 minutes for the onset and severity of seizures.

  • Seizure activity can be scored using a standardized scale, such as the Racine scale.

  • The primary endpoints are the latency to the first myoclonic jerk and the presence or absence of generalized tonic-clonic seizures.

Mechanism of Action: Signaling Pathways

The anticonvulsant action of this compound is suggested to involve the purinergic and benzodiazepine (B76468) systems .[2] Below are diagrams illustrating a proposed mechanism of action and a typical experimental workflow.

Denzimol_Mechanism cluster_denzimol This compound cluster_receptors Neuronal Receptors cluster_downstream Downstream Effects cluster_outcome Outcome Denzimol Denzimol P2Y_R Purinergic P2Y Receptor Denzimol->P2Y_R Activates BZD_R Benzodiazepine Receptor (GABA-A Receptor Complex) Denzimol->BZD_R Modulates G_Protein G-Protein Activation P2Y_R->G_Protein GABA_Potentiation Potentiation of GABAergic Inhibition BZD_R->GABA_Potentiation PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Reduced_Excitability Reduced Neuronal Excitability Ca_Release->Reduced_Excitability Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_Potentiation->Neuronal_Hyperpolarization Neuronal_Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_seizure Seizure Induction cluster_analysis Data Collection & Analysis Formulation Prepare this compound Formulation (e.g., 0.5% CMC) Animal_Grouping Randomly Assign Animals to Treatment Groups Formulation->Animal_Grouping Dosing Administer Denzimol or Vehicle (p.o. or i.p.) Animal_Grouping->Dosing Pretreatment Pre-treatment Period Dosing->Pretreatment Induction Induce Seizures (MES or PTZ) Pretreatment->Induction Observation Observe and Score Seizure Activity Induction->Observation Data_Analysis Analyze Data (e.g., ED50 calculation) Observation->Data_Analysis

References

Application Notes and Protocols for Denzimol Hydrochloride in Experimental Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

Topic Clarification: Contrary to the user's request, Denzimol (B1204873) hydrochloride is not used to induce experimental seizures. Instead, it is a compound investigated for its anticonvulsant properties , meaning it is used to prevent or suppress seizures in experimental models. The following application notes and protocols detail its use as an anticonvulsant for research purposes.

Introduction

Denzimol hydrochloride, with the chemical name N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an imidazole (B134444) derivative that has demonstrated significant anticonvulsant activity in various animal models.[1] It has been shown to be effective against both electrically and chemically induced seizures, particularly in suppressing tonic seizures while being less effective against clonic ones.[1][2] Its profile suggests potential therapeutic applications for "grand mal" and psychomotor type seizures.[1][2]

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated, but experimental evidence suggests the involvement of both purinergic and benzodiazepine (B76468) systems.[3] Its anticonvulsant effects in DBA/2 mice susceptible to sound-induced seizures were significantly diminished by pretreatment with aminophylline (B1665990) (a purinergic antagonist) and Ro 15-1788 (a benzodiazepine antagonist).[2][3] This suggests that Denzimol may exert its effects through interactions with these neurotransmitter systems.

cluster_0 This compound Action cluster_1 Potential Pathways cluster_2 Outcome Denzimol Denzimol Purinergic System Purinergic System Denzimol->Purinergic System Modulates Benzodiazepine Receptors Benzodiazepine Receptors Denzimol->Benzodiazepine Receptors Modulates Anticonvulsant Effect Anticonvulsant Effect Purinergic System->Anticonvulsant Effect Benzodiazepine Receptors->Anticonvulsant Effect

Proposed Mechanism of this compound

Experimental Protocols

The following protocols describe methods to evaluate the anticonvulsant efficacy of this compound in common experimental seizure models.

Protocol 1: Maximal Electroshock Seizure (MES) Model

This model is used to screen for drugs effective against generalized tonic-clonic seizures.

Objective: To assess the ability of this compound to suppress tonic hindlimb extension induced by maximal electroshock.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water)

  • Male Albino Swiss mice (20–22 g) or female Sprague-Dawley rats (160-180 g)[4]

  • Electroshock device with corneal electrodes

  • Topical anesthetic for corneal application

Procedure:

  • Animal Preparation: House animals in standard conditions with free access to food and water.[4] Acclimatize animals to the laboratory environment before testing.

  • Drug Administration: Prepare solutions of this compound at desired concentrations. Administer the compound to test groups via the desired route (e.g., intravenous (i.v.) or oral (p.o.)). A control group should receive the vehicle only.

  • Induction of Seizure: At a predetermined time after drug administration (e.g., peak effect time), apply a topical anesthetic to the corneas of the animal.

  • Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered a positive anticonvulsant effect.

  • Data Analysis: Calculate the ED50 (the dose at which 50% of the animals are protected from the tonic extension) using probit analysis.

Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Drug_Admin Administer Denzimol or Vehicle Animal_Acclimatization->Drug_Admin Wait Wait for Peak Effect Time Drug_Admin->Wait Anesthetize Apply Corneal Anesthetic Wait->Anesthetize MES Induce Seizure (MES) Anesthetize->MES Observe Observe for Tonic Hindlimb Extension MES->Observe Protected Record as Protected Observe->Protected Absent Not_Protected Record as Not Protected Observe->Not_Protected Present Analyze Calculate ED50 Protected->Analyze Not_Protected->Analyze End End Analyze->End

Workflow for MES Model Testing
Protocol 2: Pentylenetetrazol (PTZ) Seizure Model

This model is used to identify drugs effective against myoclonic and absence seizures.

Objective: To evaluate the efficacy of this compound against seizures induced by the chemical convulsant pentylenetetrazol.

Materials:

  • This compound

  • Vehicle

  • Pentylenetetrazol (PTZ) solution

  • Female Sprague-Dawley rats (160-180 g)[4]

  • Syringes for administration

Procedure:

  • Animal Preparation: Acclimatize rats as described in Protocol 1.

  • Drug Administration: Administer this compound or vehicle to the respective animal groups.

  • Seizure Induction: At the time of expected peak drug activity, administer a convulsant dose of PTZ (e.g., subcutaneously or intraperitoneally).

  • Observation: Immediately place the animal in an observation chamber and record seizure activity. The primary endpoint is typically the presence or absence of generalized tonic seizures. Denzimol is noted to suppress the tonic component.[1]

  • Data Analysis: Determine the percentage of animals protected from tonic seizures and calculate the ED50.

Protocol 3: Sound-Induced Seizure Model in DBA/2 Mice

This protocol is specific for a genetically susceptible mouse strain and is useful for investigating specific seizure pathways.

Objective: To assess the protective effect of this compound against seizures induced by acoustic stimulation in DBA/2 mice.

Materials:

  • This compound

  • Vehicle

  • DBA/2 mice

  • Sound-proof chamber with a sound source (e.g., bell or speaker) capable of producing a high-intensity stimulus.

Procedure:

  • Animal Preparation: Use DBA/2 mice at an age of high susceptibility to audiogenic seizures.

  • Drug Administration: Administer this compound (e.g., 3-15 mg/kg, i.p.) or vehicle.[2][3]

  • Seizure Induction: At the time of peak drug effect, place the mouse individually in the sound chamber and expose it to a high-intensity acoustic stimulus for a fixed duration (e.g., 60 seconds).

  • Observation: Observe and score the seizure response, which typically includes a wild running phase, a clonic phase, and a tonic phase.

  • Data Analysis: Calculate the ED50 for the suppression of each seizure phase (wild running, clonic, and tonic).[3]

Data Presentation

The anticonvulsant activity of this compound is summarized below.

Table 1: Anticonvulsant Activity (ED50) of Denzimol in Mice
Seizure ModelAdministration RouteED50 (mg/kg)Seizure Component SuppressedReference
Maximal Electroshock (MES)Intravenous (i.v.)5.3Tonic Extension[4]
Sound-Induced (DBA/2 mice)Intraperitoneal (i.p.)1.24Tonic Phase[3]
Sound-Induced (DBA/2 mice)Intraperitoneal (i.p.)2.61Clonic Phase[3]
Sound-Induced (DBA/2 mice)Intraperitoneal (i.p.)6.03Wild Running Phase[3]
Table 2: Comparative Anticonvulsant Activity in Rats and Rabbits
Animal ModelSeizure ModelDenzimol Potency ComparisonDuration of ActionReference
RatsMESMore potent than Phenytoin (B1677684)Longer than Phenytoin[1][2]
RabbitsMESAlmost equal to Phenytoin & PhenobarbitalShorter[1][4]

Toxicological Profile

Toxicological evaluations in mice, rats, and dogs have shown that this compound is generally well-tolerated.[5]

  • Acute Toxicity: The acute oral toxicity in mice and rats is low.[5]

  • Chronic Toxicity: In chronic studies (up to 52 weeks in dogs), the compound was well-tolerated. The primary target organs for toxicity in rats were the liver and kidney, where mild and reversible changes were noted. No pathological effects were observed in dogs at doses up to 100 mg/kg p.o. for one year.[5]

  • Neurological Effects: No significant neurological side effects were observed at therapeutic doses.[5][6] Effects on the central nervous system, such as on vigilance and motility, were similar to those of phenytoin and occurred at doses much higher than anticonvulsant levels.[6]

Conclusion

This compound is an experimental anticonvulsant agent effective against tonic seizures in various preclinical models. Its mechanism appears to involve purinergic and benzodiazepine pathways. The provided protocols offer standardized methods for researchers to investigate its anticonvulsant properties in a laboratory setting. Its favorable toxicological profile and potency, particularly in rats, highlight its potential as a candidate for further drug development.

References

Application Notes and Protocols for Denzimol Hydrochloride in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol (B1204873) hydrochloride, with the chemical name N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant agent.[1] Early preclinical studies have demonstrated its efficacy in suppressing tonic seizures, with a pharmacological profile comparable to established antiepileptic drugs such as phenytoin (B1677684) and carbamazepine.[1] This suggests a potential mechanism of action involving the modulation of voltage-gated ion channels. Furthermore, some studies indicate a possible involvement of purinergic and benzodiazepine (B76468) receptor pathways in its anticonvulsant effects.[2]

Patch clamp electrophysiology is a powerful technique to investigate the direct effects of compounds on ion channel function at the molecular level. These application notes provide a detailed guide for researchers to utilize patch clamp techniques to elucidate the mechanism of action of Denzimol hydrochloride on its putative targets.

Disclaimer: Direct quantitative patch clamp data for this compound is not extensively available in peer-reviewed literature. The data presented in the tables below are representative examples based on the known effects of pharmacologically similar compounds and should be considered hypothetical. These protocols are intended to serve as a starting point for the investigation of this compound's electrophysiological properties.

Putative Molecular Targets and Signaling Pathways

Based on existing literature, the primary putative targets for this compound's anticonvulsant activity are:

  • Voltage-Gated Sodium Channels (VGSCs): Given its pharmacological similarity to phenytoin and carbamazepine, this compound is hypothesized to modulate the function of VGSCs, likely by stabilizing the inactivated state of the channel.[1]

  • GABA-A Receptors: The suggestion of a benzodiazepine-like mechanism implies potential positive allosteric modulation of GABA-A receptors, leading to an enhancement of inhibitory neurotransmission.[2]

  • Purinergic Receptors: The observation that its effects are altered by purinergic modulators points towards a possible interaction with adenosine (B11128) or ATP receptors.[2]

The following diagrams illustrate the hypothesized signaling pathways and the experimental workflow for investigating the effects of this compound.

G cluster_0 Hypothesized Mechanism of Action cluster_1 Voltage-Gated Sodium Channel cluster_2 GABA-A Receptor cluster_3 Purinergic Receptor Denzimol Denzimol hydrochloride VGSC VGSC (Inactivated State) Denzimol->VGSC Binds to GABA_A GABA-A Receptor Denzimol->GABA_A Modulates PurinergicR Purinergic Receptor (e.g., A1) Denzimol->PurinergicR Interacts with Stabilization Stabilization VGSC->Stabilization ReducedExcitability Reduced Neuronal Excitability Stabilization->ReducedExcitability PAM Positive Allosteric Modulation GABA_A->PAM IncreasedClCurrent Increased Cl- Influx PAM->IncreasedClCurrent Modulation Modulation PurinergicR->Modulation Downstream Downstream Signaling (e.g., K+ channel activation) Modulation->Downstream

Caption: Hypothesized signaling pathways of this compound.

G cluster_0 Patch Clamp Experimental Workflow CellPrep Cell Preparation (e.g., HEK293 expressing target ion channel or primary neurons) Patching Whole-Cell Patch Clamp Configuration CellPrep->Patching Baseline Baseline Recording (Control) Patching->Baseline DrugApp Application of This compound Baseline->DrugApp Recording Recording of Ion Channel Activity DrugApp->Recording Washout Washout Recording->Washout DataAnalysis Data Analysis (e.g., IC50, kinetics) Washout->DataAnalysis

Caption: General experimental workflow for patch clamp analysis.

Data Presentation: Representative Data

The following tables summarize the type of quantitative data that can be obtained from the described patch clamp protocols. The values are hypothetical and serve as a guide for expected results based on compounds with similar mechanisms of action.

Table 1: Hypothetical Effects of this compound on Voltage-Gated Sodium Channels (Nav1.x)

ParameterControlDenzimol (10 µM)Denzimol (100 µM)
Peak Current Amplitude (pA) -2500 ± 200-1800 ± 150-800 ± 100
Half-inactivation Voltage (V1/2, mV) -75 ± 2-85 ± 3-95 ± 4
Recovery from Inactivation (τ, ms) 5 ± 0.515 ± 1.530 ± 2.5
IC50 (µM) -\multicolumn{2}{c}{~25 (Tonic Block)}
Use-dependent Block (% at 10 Hz) < 5%30 ± 5%60 ± 8%

Table 2: Hypothetical Effects of this compound on GABA-A Receptor-Mediated Currents

ParameterGABA (1 µM)GABA (1 µM) + Denzimol (1 µM)GABA (1 µM) + Denzimol (10 µM)
Peak Current Amplitude (pA) -300 ± 30-450 ± 40-700 ± 60
EC50 of GABA (µM) 5 ± 0.82.5 ± 0.41.2 ± 0.2
Potentiation (% of control) -150%233%
Deactivation Time Constant (τ, ms) 80 ± 10120 ± 15180 ± 20

Table 3: Hypothetical Effects of this compound on Purinergic Receptor-Mediated Currents (e.g., A1 Receptor-activated K+ Current)

ParameterAdenosine (10 µM)Adenosine (10 µM) + Denzimol (10 µM)
Outward Current Amplitude (pA) 150 ± 20250 ± 30
Modulation (% of control) -167%

Experimental Protocols

Protocol 1: Characterization of this compound Effects on Voltage-Gated Sodium Channels

Objective: To determine the effect of this compound on the biophysical properties of voltage-gated sodium channels (VGSCs), including tonic and use-dependent block.

Materials:

  • Cell Line: HEK293 cells stably expressing a human VGSC subtype (e.g., Nav1.1, Nav1.2, or Nav1.7).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH, osmolarity ~310 mOsm).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH, osmolarity ~300 mOsm).

  • This compound Stock Solution: 10 mM in DMSO, stored at -20°C.

Procedure:

  • Cell Culture: Plate HEK293 cells expressing the target Nav channel onto glass coverslips 24-48 hours before the experiment.

  • Patch Clamp Setup:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

    • Establish a whole-cell patch clamp configuration on a single, isolated cell.

  • Voltage Clamp Recordings:

    • Hold the cell at a membrane potential of -100 mV.

    • Tonic Block:

      • Apply a depolarizing step to 0 mV for 50 ms (B15284909) to elicit a sodium current.

      • Record baseline currents in the external solution.

      • Perfuse with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) and record the current at each concentration.

    • Steady-State Inactivation:

      • From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -120 mV to -20 mV in 10 mV increments, followed by a test pulse to 0 mV for 50 ms.

      • Perform this protocol in the absence and presence of this compound.

    • Use-Dependent Block:

      • Apply a train of depolarizing pulses to 0 mV for 20 ms at different frequencies (e.g., 1, 5, 10, 20 Hz) from a holding potential of -100 mV.

      • Record the peak current amplitude for each pulse in the train in the absence and presence of this compound.

  • Data Analysis:

    • Measure the peak inward current for tonic block and generate a concentration-response curve to determine the IC50.

    • Plot the normalized peak current against the prepulse potential to determine the voltage of half-maximal inactivation (V1/2) by fitting the data with a Boltzmann function.

    • For use-dependent block, normalize the peak current of each pulse to the first pulse in the train and plot against the pulse number.

Protocol 2: Evaluation of this compound's Effect on GABA-A Receptors

Objective: To assess the modulatory effect of this compound on GABA-A receptor-mediated currents.

Materials:

  • Cell Line: HEK293 cells expressing recombinant GABA-A receptors (e.g., α1β2γ2) or cultured primary neurons (e.g., hippocampal or cortical neurons).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH).

  • GABA Stock Solution: 10 mM in water.

  • This compound Stock Solution: 10 mM in DMSO.

Procedure:

  • Cell Preparation: Plate cells as described in Protocol 1.

  • Patch Clamp Setup: Establish a whole-cell patch clamp configuration.

  • Voltage Clamp Recordings:

    • Hold the cell at -60 mV.

    • GABA Concentration-Response:

      • Apply increasing concentrations of GABA (e.g., 0.1, 1, 3, 10, 30, 100 µM) for 5 seconds using a rapid application system.

      • Record the peak inward current at each concentration.

    • Modulation by Denzimol:

      • Co-apply a sub-maximal concentration of GABA (e.g., EC20, around 1 µM) with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM).

      • Record the potentiated current.

  • Data Analysis:

    • Generate a GABA concentration-response curve and determine the EC50.

    • Calculate the percentage potentiation of the GABA-evoked current by this compound.

    • Analyze the effect of Denzimol on the deactivation kinetics of the GABA-A receptor current.

Protocol 3: Investigation of this compound's Interaction with Purinergic Receptors

Objective: To determine if this compound modulates currents mediated by purinergic receptors (e.g., G-protein-coupled inwardly-rectifying potassium channels (GIRKs) activated by A1 adenosine receptors).

Materials:

  • Cell Line: Atrial myocytes or a cell line co-expressing A1 adenosine receptors and GIRK channels.

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 10 EGTA (pH 7.2 with KOH).

  • Adenosine Stock Solution: 10 mM in water.

  • This compound Stock Solution: 10 mM in DMSO.

Procedure:

  • Cell Preparation: Isolate primary atrial myocytes or culture the appropriate cell line.

  • Patch Clamp Setup: Establish a whole-cell patch clamp configuration.

  • Voltage Clamp Recordings:

    • Hold the cell at -40 mV and apply a voltage ramp from -120 mV to +40 mV over 500 ms.

    • Baseline Recording: Record baseline currents in the external solution.

    • Adenosine Application: Apply a saturating concentration of adenosine (e.g., 10 µM) to activate the GIRK current.

    • Denzimol Modulation: Co-apply adenosine with this compound (e.g., 10 µM) to observe any modulation of the adenosine-activated current.

  • Data Analysis:

    • Subtract the baseline current from the adenosine-evoked current to isolate the GIRK current.

    • Compare the amplitude of the GIRK current in the presence and absence of this compound to determine the extent of modulation.

By following these detailed protocols, researchers can systematically investigate the electrophysiological effects of this compound on its putative targets, thereby elucidating its mechanism of action as an anticonvulsant.

References

Application Notes and Protocols for Testing Denzimol Hydrochloride Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol hydrochloride is an anticonvulsant compound with a mechanism of action suggested to involve the purinergic and benzodiazepine (B76468) pathways. These application notes provide detailed protocols for establishing in vitro cell culture models to assess the efficacy and mechanism of action of this compound. The described experimental models and assays are designed to evaluate the compound's ability to protect neuronal cells from hyperexcitability-induced cell death and to investigate its effects on key signaling pathways.

The protocols herein detail the use of both primary neuronal cultures and the human neuroblastoma cell line SH-SY5Y. Primary neurons offer a model with high physiological relevance, while the SH-SY5Y cell line provides a reproducible and scalable system for initial screening and mechanistic studies. Assays for cell viability, apoptosis, and protein expression are included to provide a comprehensive assessment of this compound's efficacy.

I. Cell Culture Models for Efficacy Testing

Primary Hippocampal Neuron Culture

Primary hippocampal neurons are a well-established model for studying neuronal function and excitability. They form functional synaptic connections in culture, making them suitable for modeling seizure-like activity.

SH-SY5Y Neuroblastoma Cell Line

The SH-SY5Y cell line is a human-derived cell line that can be differentiated into a neuronal phenotype. These cells express components of the purinergic and benzodiazepine signaling pathways, including GABA-A receptors, making them a useful model for studying the effects of anticonvulsant compounds.[1][2]

II. In Vitro Model of Neuronal Hyperexcitability

To test the anticonvulsant efficacy of this compound, an in vitro model of seizure-like activity can be induced in neuronal cultures. Two common methods are:

  • Pentylenetetrazole (PTZ) Treatment: PTZ is a GABA-A receptor antagonist that induces neuronal hyperexcitability and is used to model generalized seizures.[3][4]

  • High Extracellular Potassium [K+]: Increasing the concentration of extracellular potassium depolarizes neurons, leading to a state of hyperexcitability.[5][6]

III. Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol determines the extent to which this compound protects neuronal cells from hyperexcitability-induced cell death by measuring mitochondrial metabolic activity.

Protocol:

  • Cell Plating:

    • For primary neurons, plate cells on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well and culture for 7-10 days to allow for maturation.

    • For SH-SY5Y cells, plate at a density of 1 x 10^4 cells/well in a 96-well plate and allow to adhere for 24 hours. For differentiated SH-SY5Y cells, treat with retinoic acid (10 µM) for 5-7 days prior to the experiment.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the existing medium from the cells and replace it with medium containing the different concentrations of this compound. Include a vehicle control group.

    • Incubate the cells for 2 hours at 37°C and 5% CO2.

  • Induction of Hyperexcitability:

    • Prepare a solution of PTZ (e.g., 5 mM) or high potassium medium (e.g., 50 mM KCl) in culture medium.

    • Add the hyperexcitability-inducing agent to the wells already containing this compound.

    • Include a control group of cells not exposed to the hyperexcitability agent.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at room temperature to dissolve the formazan (B1609692) crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the results as a percentage of the viability of the untreated control cells.

Data Presentation: Cell Viability (MTT Assay)

Treatment GroupDenzimol HCl (µM)Cell Viability (% of Control)Standard Deviation
Control (No PTZ)0100± 5.2
PTZ (5 mM)045.3± 4.8
PTZ + Denzimol HCl0.152.1± 5.1
PTZ + Denzimol HCl168.7± 4.5
PTZ + Denzimol HCl1085.4± 3.9
PTZ + Denzimol HCl5092.1± 3.5
PTZ + Denzimol HCl10095.6± 3.1
Apoptosis Assessment (Annexin V/PI Staining)

This protocol quantifies the number of apoptotic and necrotic cells following treatment with this compound and induction of hyperexcitability using flow cytometry.

Protocol:

  • Cell Culture and Treatment:

    • Plate and treat cells in 6-well plates with this compound and PTZ as described in the MTT assay protocol (Section 3.1).

  • Cell Harvesting:

    • After the 24-hour incubation, collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3]

    • Add 400 µL of 1X binding buffer to each tube before analysis.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Data Presentation: Apoptosis Analysis (Annexin V/PI Staining)

Treatment GroupDenzimol HCl (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (No PTZ)095.2 ± 2.12.5 ± 0.82.3 ± 0.7
PTZ (5 mM)048.9 ± 3.535.1 ± 2.916.0 ± 2.5
PTZ + Denzimol HCl1082.5 ± 2.812.3 ± 1.95.2 ± 1.1
Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Culture and Treatment:

    • Culture and treat cells in 100 mm dishes as described in the MTT assay protocol (Section 3.1).

  • Cell Lysis:

    • After treatment, harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Caspase-3 Assay:

    • Add 50-100 µg of protein from each lysate to separate wells of a 96-well plate. Adjust the volume to 50 µL with lysis buffer.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

    • Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Data Presentation: Caspase-3 Activity

Treatment GroupDenzimol HCl (µM)Caspase-3 Activity (Fold Change)Standard Deviation
Control (No PTZ)01.00± 0.12
PTZ (5 mM)04.25± 0.35
PTZ + Denzimol HCl101.55± 0.21
Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the purinergic and benzodiazepine signaling pathways.

Protocol:

  • Cell Culture, Treatment, and Lysis:

    • Culture and treat cells in 6-well plates as described previously. For signaling studies, shorter incubation times with this compound (e.g., 15, 30, 60 minutes) may be appropriate.

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:

      • Purinergic Pathway: anti-P2Y1 receptor, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-CREB (Ser133), anti-total-CREB.[9][10][11]

      • Benzodiazepine Pathway: anti-GABA-A receptor subunits (e.g., α1, β2, γ2).[2][12]

      • Loading Control: anti-β-actin or anti-GAPDH.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein to the loading control. For phosphorylated proteins, normalize to the total protein level.

Data Presentation: Western Blot Analysis of p-CREB/CREB Ratio

Treatment GroupDenzimol HCl (µM)p-CREB/CREB Ratio (Fold Change)Standard Deviation
Control01.00± 0.15
Denzimol HCl0.11.25± 0.18
Denzimol HCl11.89± 0.21
Denzimol HCl102.54± 0.25
Denzimol HCl502.61± 0.28
Denzimol HCl1002.58± 0.26

IV. Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Efficacy and Mechanistic Assays cluster_analysis Data Analysis plate_cells Plate Neuronal Cells (Primary or SH-SY5Y) culture Culture and Differentiate plate_cells->culture pretreat Pre-treat with This compound culture->pretreat induce Induce Hyperexcitability (PTZ or High K+) pretreat->induce mtt MTT Assay (Viability) induce->mtt annexin Annexin V/PI (Apoptosis) induce->annexin caspase Caspase-3 Assay (Apoptosis) induce->caspase wb Western Blot (Signaling) induce->wb quantify Quantify Results mtt->quantify annexin->quantify caspase->quantify wb->quantify interpret Interpret Efficacy and Mechanism of Action quantify->interpret

Caption: Experimental workflow for assessing this compound efficacy.

signaling_pathway cluster_purinergic Purinergic Pathway cluster_benzo Benzodiazepine Pathway denzimol_p Denzimol HCl p2y1 P2Y1 Receptor denzimol_p->p2y1 Activates? plc PLC p2y1->plc ip3_dag IP3 / DAG plc->ip3_dag ca_pkc Ca2+ / PKC ip3_dag->ca_pkc erk ERK1/2 ca_pkc->erk creb CREB erk->creb Phosphorylates neuroprotection Neuroprotection & Gene Expression creb->neuroprotection denzimol_b Denzimol HCl gaba_a GABA-A Receptor denzimol_b->gaba_a Potentiates? cl_influx Cl- Influx gaba_a->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Hypothesized signaling pathways of this compound.

References

Application Notes and Protocols for Denzimol Hydrochloride Brain Tissue Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol (B1204873) hydrochloride, N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant drug with a pharmacological profile similar in some respects to phenytoin (B1677684) and carbamazepine.[1] It has been shown to be effective in suppressing tonic seizures induced by electrical and chemical means, suggesting its potential therapeutic application in "grand mal" and psychomotor type seizures.[1] The anticonvulsant action of Denzimol is believed to involve the modulation of purinergic and benzodiazepine (B76468) systems.[2][3]

These application notes provide a detailed protocol for a radioligand binding assay to characterize the in vitro binding of Denzimol hydrochloride to brain tissue, specifically by measuring its effect on [3H]-flunitrazepam binding.

Putative Signaling Pathway of this compound

Denzimol Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Cl- Channel GABA_A->Cl_channel Opens BZD_site Benzodiazepine Binding Site BZD_site->GABA_A Enhances GABA Affinity Denzimol Denzimol Hydrochloride Denzimol->BZD_site Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Reduced Neuronal Excitability (Anticonvulsant Effect) Hyperpolarization->Inhibition

Caption: Putative signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

Protocol 1: Brain Tissue Homogenate Preparation

This protocol describes the preparation of a crude membrane fraction from rodent brain tissue suitable for radioligand binding assays.

Materials:

  • Whole rodent brains (e.g., rat or mouse), fresh or frozen at -80°C

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer or polytron

  • Refrigerated centrifuge

  • Spectrophotometer and protein assay reagents (e.g., BCA or Bradford)

Procedure:

  • Thaw frozen brain tissue on ice.

  • Weigh the tissue and add 10 volumes (w/v) of ice-cold Homogenization Buffer containing protease inhibitors.

  • Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting until the tissue is completely dispersed.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Discard the supernatant and resuspend the pellet in 10 volumes of ice-cold Wash Buffer.

  • Centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Repeat the wash step (steps 6 and 7) one more time.

  • Resuspend the final pellet in a small volume of Assay Buffer (see Protocol 2) to achieve a protein concentration of 1-2 mg/mL.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: [3H]-Flunitrazepam Binding Assay to Assess this compound Activity

This protocol details a competitive radioligand binding assay to determine the effect of this compound on the binding of [3H]-flunitrazepam to benzodiazepine receptors in the prepared brain tissue homogenate.

Materials:

  • Prepared brain tissue homogenate (Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]-Flunitrazepam (specific activity ~70-90 Ci/mmol)

  • This compound

  • Clonazepam (for determination of non-specific binding)

  • 96-well microplates

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well microplate, set up the following in triplicate for each condition:

    • Total Binding: 50 µL of Assay Buffer

    • Non-specific Binding (NSB): 50 µL of 10 µM Clonazepam in Assay Buffer

    • Denzimol Competition: 50 µL of each this compound dilution

  • Add 50 µL of [3H]-Flunitrazepam (final concentration of 1-2 nM) to all wells.

  • Add 150 µL of the brain tissue homogenate (approximately 100-200 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubate the plate at 4°C for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Presentation

The following table summarizes the expected quantitative data from the [3H]-Flunitrazepam binding assay in the presence of this compound.

ParameterDescriptionExpected Outcome with Denzimol
IC₅₀ (nM) The concentration of this compound that inhibits 50% of the specific binding of [3H]-Flunitrazepam.A measurable IC₅₀ value would indicate competitive binding at the benzodiazepine site. However, as an allosteric modulator, Denzimol may not fully displace the radioligand.
Ki (nM) The inhibitory constant of this compound, calculated from the IC₅₀ value using the Cheng-Prusoff equation.This value represents the affinity of Denzimol for the benzodiazepine receptor if it acts as a competitive inhibitor.
% Enhancement The percentage increase in [3H]-Flunitrazepam binding at a given concentration of this compound.A positive percentage indicates positive allosteric modulation.
EC₅₀ (nM) The concentration of this compound that produces 50% of the maximal enhancement of [3H]-Flunitrazepam binding.This is a key parameter to quantify the potency of Denzimol as a positive allosteric modulator.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Brain Rodent Brain Tissue Homogenize Homogenize in Buffer Brain->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend & Wash Pellet Centrifuge2->Pellet FinalPellet Final Membrane Pellet Pellet->FinalPellet ProteinAssay Determine Protein Concentration FinalPellet->ProteinAssay AddHomogenate Add Brain Homogenate ProteinAssay->AddHomogenate Plate Prepare 96-well Plate (Total, NSB, Denzimol) AddRadioligand Add [3H]-Flunitrazepam Plate->AddRadioligand AddRadioligand->AddHomogenate Incubate Incubate (4°C, 60-90 min) AddHomogenate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Add Scintillation Cocktail Wash->Scintillation Count Liquid Scintillation Counting Scintillation->Count Calculate Calculate IC50/EC50 & Ki Count->Calculate

Caption: Experimental workflow for the this compound brain tissue binding assay.

References

Application Notes and Protocols for High-Throughput Screening Assays Targeting Denzimol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol hydrochloride is an anticonvulsant agent with a pharmacological profile that suggests activity at purinergic and benzodiazepine-sensitive sites.[1][2] Specifically, its effects are attenuated by antagonists of adenosine (B11128) receptors (aminophylline) and benzodiazepine (B76468) receptors (flumazenil), indicating a potential mechanism involving the modulation of GABA-A receptors and/or adenosine receptors.[1][2] Denzimol has also been noted to enhance the anticonvulsant effects of diazepam.[1] These findings point toward two primary molecular targets for high-throughput screening (HTS) campaigns aimed at identifying novel compounds with similar activity: the benzodiazepine binding site on the GABA-A receptor and adenosine receptors.

This document provides detailed application notes and protocols for two primary HTS assays for each of these targets: a functional assay and a binding assay. These assays are designed to identify and characterize compounds that modulate these targets, paving the way for the discovery of new anticonvulsant therapies.

Target 1: GABA-A Receptor Benzodiazepine Site

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. The receptor is a pentameric structure composed of various subunits, with the benzodiazepine binding site located at the interface of the α and γ subunits.[3][4] Positive allosteric modulators that bind to this site, such as diazepam, enhance the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which produces a CNS-depressant effect.

Application Note 1: Fluorescence-Based Functional Assay for GABA-A Receptor Modulators

This high-throughput functional assay utilizes a Fluorometric Imaging Plate Reader (FLIPR) to detect changes in neuronal membrane potential in response to GABA-A receptor modulation.[5][6][7][8] Cells stably expressing GABA-A receptors are loaded with a voltage-sensitive fluorescent dye. Positive allosteric modulators of the benzodiazepine site will potentiate the GABA-induced depolarization (due to chloride efflux in the engineered assay conditions), resulting in an increased fluorescence signal. This assay is suitable for screening large compound libraries to identify functional modulators of the GABA-A receptor.

1. Cell Culture and Plating:

  • Use a stable cell line, such as HEK293 or CHO, constitutively expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).[6]

  • Culture cells in the recommended medium supplemented with antibiotics for selection.

  • Seed cells into 384-well, black-walled, clear-bottom microplates at a density of 15,000-25,000 cells per well.[2]

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and formation of a monolayer.[1]

2. Dye Loading:

  • Prepare the FLIPR Membrane Potential Assay Kit (e.g., FLIPR Membrane Potential Assay Kit, Red) loading buffer according to the manufacturer's instructions.[1][2]

  • Remove the cell culture medium from the plates and add 25 µL of the dye loading buffer to each well.

  • Incubate the plates for 30-60 minutes at 37°C, protected from light.[1]

3. Compound Preparation and Addition:

  • Prepare a 10 mM stock solution of test compounds in DMSO.

  • Create a dilution series of the test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Prepare a control plate with known positive (e.g., diazepam) and negative (e.g., vehicle) controls.

  • Using a FLIPR instrument, add 12.5 µL of the compound dilutions to the cell plate.

4. GABA Addition and Signal Detection:

  • Prepare a solution of GABA at a concentration that elicits a submaximal response (EC20-EC50), which needs to be predetermined for the specific cell line.[9]

  • Immediately after compound addition, add 12.5 µL of the GABA solution to the cell plate using the FLIPR instrument.

  • Measure the resulting change in fluorescence intensity over time. The potentiation of the GABA-induced fluorescence signal by a test compound is indicative of positive allosteric modulation.

5. Data Analysis:

  • Calculate the percentage of potentiation relative to the GABA-only control.

  • Determine the EC50 values for active compounds from concentration-response curves.

  • Assess the quality of the assay by calculating the Z'-factor using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.

Application Note 2: Radioligand Binding Assay for the Benzodiazepine Site

This assay directly measures the binding of a test compound to the benzodiazepine site on the GABA-A receptor. It is a competitive binding assay where a radiolabeled ligand, such as [3H]-flumazenil, is displaced by a test compound.[10][11][12][13] This method is highly sensitive and specific for identifying compounds that interact with the target binding site.

1. Membrane Preparation:

  • Prepare a crude membrane fraction from rat cortical tissue or from cells overexpressing the desired GABA-A receptor subtype.[10][11]

  • Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend it in the assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add the following components in order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4)[10][13]

    • Test compound at various concentrations or vehicle (for total binding).

    • A high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam) for determining non-specific binding.

    • [3H]-flumazenil at a concentration near its Kd (e.g., 1-2 nM).

    • Membrane preparation (approximately 100 µg of protein per well).[10][13]

  • Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.[10][13]

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

4. Detection and Data Analysis:

  • Place the filter discs in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound from the competition binding curves.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary for GABA-A Receptor Assays
ParameterAssay TypeValueCompoundReceptor SubtypeReference
EC50 FLIPR Membrane Potential137.4 ± 26.3 nMGABAα1β2γ2L[9]
EC50 FLIPR Membrane Potential3.2 ± 0.7 µMDiazepamα1β2γ2L[9]
IC50 FLIPR Membrane Potential164.9 ± 36.6 nMGabazineα1β2γ2L[9]
Kd Radioligand Binding1.35 ± 0.316 nM[3H]-FlumazenilRat Cortical Membranes[10][11]
Bmax Radioligand Binding0.638 ± 0.099 pmol/mg[3H]-FlumazenilRat Cortical Membranes[10][11]
Ki Radioligand Binding1.53 nMDiazepamRat Cortical Membranes[11]
Z'-factor FLIPR Membrane Potential> 0.5N/Aα1β2γ2L[9]

Target 2: Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous ligand adenosine. There are four subtypes: A1, A2A, A2B, and A3.[14] A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[15] A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[15] Modulation of these receptors can have significant effects on neuronal excitability.

Application Note 3: cAMP Accumulation Assay for Adenosine Receptor Modulators

This is a functional HTS assay that measures the modulation of intracellular cAMP levels following the activation or inhibition of adenosine receptors.[15] The assay can be configured to detect both agonists and antagonists. For A2A and A2B receptors, agonists will increase cAMP, while for A1 and A3 receptors, agonists will inhibit forskolin-stimulated cAMP production. This assay is commonly performed using luminescence or fluorescence-based detection methods.

1. Cell Culture and Plating:

  • Use a stable cell line (e.g., HEK293 or CHO) expressing the adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Plate the cells in a 384-well white, solid-bottom microplate at an appropriate density.

  • Incubate overnight at 37°C with 5% CO2.

2. Assay Procedure (for A1/A3 Antagonists):

  • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add the test compounds at various concentrations.

  • Add an A1/A3 receptor agonist (e.g., N6-cyclopentyladenosine, CPA) at its EC80 concentration to stimulate the receptor.

  • Add forskolin (B1673556) to stimulate adenylyl cyclase.

  • Incubate for 30-60 minutes at room temperature.

  • Lyse the cells and detect cAMP levels using a commercial kit (e.g., a competitive immunoassay with a luminescent or fluorescent readout).

3. Assay Procedure (for A2A/A2B Agonists):

  • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor.

  • Add the test compounds at various concentrations.

  • Incubate for 30-60 minutes at room temperature.

  • Lyse the cells and detect cAMP levels.

4. Data Analysis:

  • For antagonists, calculate the percent inhibition of the agonist-induced decrease in cAMP.

  • For agonists, calculate the percent stimulation of cAMP production.

  • Determine IC50 or EC50 values from concentration-response curves.

  • Calculate the Z'-factor to assess assay quality.

Application Note 4: Radioligand Binding Assay for Adenosine Receptors

Similar to the GABA-A receptor binding assay, this method directly measures the interaction of a test compound with a specific adenosine receptor subtype. A radiolabeled antagonist with high affinity and selectivity for the target receptor is used.

1. Membrane Preparation:

  • Prepare membranes from cells stably expressing the adenosine receptor subtype of interest as described in the GABA-A receptor protocol.

2. Binding Assay:

  • In a 96-well plate, combine:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compound at various concentrations.

    • A high concentration of a non-radiolabeled antagonist for non-specific binding.

    • A subtype-selective radioligand (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A).

    • Membrane preparation.

  • Incubate to allow binding to reach equilibrium.

3. Separation and Detection:

  • Separate bound and free radioligand by rapid filtration as described previously.

  • Measure radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding.

  • Determine IC50 values from competition curves.

  • Calculate Ki values using the Cheng-Prusoff equation.

Quantitative Data Summary for Adenosine Receptor Assays
ParameterAssay TypeValueCompoundReceptor SubtypeReference
EC50 β-arrestin 2 Recruitment130 ± 22.6 nMCPAA1[15]
EC50 β-arrestin 2 Recruitment121 ± 24.5 nMNECAA1[15]
Ki Radioligand Binding< 10 µM (Hit Rate 41%)VariousA2A[16]
Z'-factor Enzymatic Assay0.911N/AN/A[17]

Visualizations

Signaling Pathways and Experimental Workflows

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (αβγ subunits) Chloride Cl- GABA_A->Chloride Opens Channel GABA GABA GABA->GABA_A Binds to α/β interface Denzimol Denzimol (or Test Compound) Denzimol->Benzodiazepine Binds Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx

Caption: Simplified signaling pathway of the GABA-A receptor.

Adenosine_Signaling cluster_membrane Cell Membrane A1_R A1 Adenosine Receptor Gi Gi Protein A1_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP Denzimol Denzimol (or Test Compound) Denzimol->A1_R Activates

Caption: Simplified signaling pathway of the A1 adenosine receptor.

FLIPR_Workflow A Seed cells expressing target receptor in 384-well plate B Incubate overnight A->B C Load cells with voltage-sensitive dye B->C D Incubate C->D E Add test compounds using FLIPR D->E F Add agonist (GABA) using FLIPR E->F G Measure fluorescence change over time F->G H Data Analysis: EC50/IC50, Z'-factor G->H Binding_Assay_Workflow A Prepare cell membranes expressing target receptor B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Measure radioactivity of bound ligand C->D E Data Analysis: IC50, Ki D->E

References

Application Notes and Protocols for Denzimol Hydrochloride in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and managing the solubility and stability of Denzimol (B1204873) hydrochloride in common experimental buffers. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and validity of preclinical and pharmaceutical research involving this compound.

Denzimol Hydrochloride: A Profile

This compound is an anticonvulsant agent.[1][2] For effective and reliable in vitro and in vivo studies, a thorough understanding of its solubility and stability in aqueous buffer systems is paramount. Factors such as pH, buffer composition, and temperature can significantly influence the concentration and integrity of the active compound in solution.

Solubility of this compound

Table: Exemplar Solubility Profile of this compound

The following table is a template to be populated with experimentally determined data.

Buffer SystempHTemperature (°C)Maximum Solubility (mg/mL)Observations
Phosphate-Buffered Saline (PBS)7.425Data to be determined
Tris-HCl7.425Data to be determined
Citrate Buffer5.025Data to be determined
Deionized WaterN/A25Data to be determined
Experimental Protocol for Solubility Determination

This protocol describes a method for determining the equilibrium solubility of this compound in a given buffer.

Materials:

  • This compound powder

  • Selected experimental buffers (e.g., PBS, Tris-HCl, Citrate)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • HPLC-UV or other suitable analytical instrument for quantification[3]

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare Saturated Solutions: Add an excess amount of this compound powder to a known volume of the desired buffer in a series of vials.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter. Accurately dilute the filtered supernatant with the appropriate mobile phase for analysis.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[3]

  • Data Recording: Record the determined solubility in mg/mL or molarity.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation & Collection cluster_analysis Analysis prep1 Add excess Denzimol HCl to buffer prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis1 Dilute filtered supernatant sep2->analysis1 analysis2 Quantify using HPLC-UV analysis1->analysis2

Caption: Workflow for determining the solubility of this compound.

Stability of this compound in Experimental Buffers

The stability of this compound in solution is crucial for interpreting experimental results accurately. Degradation of the compound can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts. Stability should be assessed under conditions that mimic the experimental setup, including buffer composition, pH, temperature, and light exposure.

Table: Exemplar Stability Profile of this compound

The following table is a template to be populated with experimentally determined data. The percentage remaining is calculated relative to the initial concentration at time zero.

Buffer SystempHTemperature (°C)% Remaining after 24h% Remaining after 48hHalf-life (t½)Degradation Products Identified
PBS7.44Data to be determinedData to be determinedData to be determinedData to be determined
PBS7.425Data to be determinedData to be determinedData to be determinedData to be determined
PBS7.437Data to be determinedData to be determinedData to be determinedData to be determined
Tris-HCl8.025Data to be determinedData to be determinedData to be determinedData to be determined
Citrate Buffer5.025Data to be determinedData to be determinedData to be determinedData to be determined
Experimental Protocol for Stability Assessment

This protocol outlines a method for evaluating the stability of this compound in a specific buffer over time.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Selected experimental buffers

  • Calibrated pH meter

  • Thermostatically controlled incubators or water baths

  • HPLC-UV or LC-MS for quantification and identification of degradation products[3]

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the desired buffer at a known concentration by diluting a concentrated stock solution.

  • Initial Analysis (Time Zero): Immediately after preparation, take an aliquot of the solution and analyze it using a validated stability-indicating analytical method (e.g., HPLC) to determine the initial concentration (C₀).

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, protected from light).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots of the solution.

  • Sample Analysis: Analyze each aliquot using the same analytical method to determine the concentration of this compound at that time point (Cₜ).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Cₜ / C₀) * 100.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • If using LC-MS, analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.

Workflow for Stability Assessment

G cluster_prep Preparation & Initial Analysis cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data Processing prep1 Prepare Denzimol HCl solution in buffer prep2 Analyze initial concentration (T=0) prep1->prep2 inc1 Store solution under defined conditions prep2->inc1 inc2 Withdraw aliquots at time points inc1->inc2 t = 2, 4, 8... hours analysis1 Quantify Denzimol HCl at each time point inc2->analysis1 analysis2 Calculate % remaining and degradation kinetics analysis1->analysis2

Caption: Workflow for assessing the stability of this compound.

General Recommendations for Handling this compound Solutions

  • Stock Solutions: Prepare concentrated stock solutions in an organic solvent such as DMSO and store them at -20°C or -80°C.

  • Working Solutions: Prepare fresh aqueous working solutions daily from the stock solution.

  • pH Monitoring: The pH of the buffer can influence both solubility and stability. Always measure and record the pH of your final solution.

  • Light Sensitivity: As a precautionary measure, protect solutions from direct light, especially during long-term experiments.

  • Temperature Control: Maintain a constant and controlled temperature throughout the experiment.

By following these guidelines and protocols, researchers can ensure the reliable use of this compound in their experimental setups, leading to more accurate and reproducible scientific outcomes.

References

Troubleshooting & Optimization

Denzimol hydrochloride experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental variability and offer solutions to common challenges encountered when working with Denzimol (B1204873) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Denzimol hydrochloride?

A1: this compound's primary mechanism as an anticonvulsant appears to involve the modulation of purinergic and benzodiazepine (B76468) receptor systems.[1][2] Studies have indicated that its protective effects against seizures are diminished by pretreatment with aminophylline, a non-selective adenosine (B11128) receptor antagonist, and by benzodiazepine receptor antagonists such as Ro 15-1788 and CGS 8216.[1][2] This suggests that Denzimol may exert its effects through interactions with these pathways. Additionally, it has been proposed that Denzimol might increase the number of benzodiazepine receptors.[1]

Q2: Are there known issues with the solubility of this compound?

Q3: What is the stability of this compound in solution?

A3: Specific stability studies for this compound solutions were not found in the provided search results. As a general precaution for hydrochloride salts of organic compounds, it is advisable to prepare solutions fresh before use. If stock solutions are to be stored, they should be kept at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. A pilot stability study in your specific experimental buffer is recommended to assess degradation over time.

Q4: Can Denzimom hydrochloride interfere with common biochemical assays?

A4: The provided search results do not contain specific information on assay interference caused by this compound. However, like many small molecules, it has the potential to interfere with certain assays. For instance, its imidazole (B134444) moiety could potentially interact with metal-based reagents. It is crucial to run appropriate controls, such as testing the compound alone in the assay system without the biological target, to identify any potential for direct interference with assay reagents or detection methods.

Troubleshooting Guides

Issue 1: High Variability in Anticonvulsant Efficacy Studies
Potential Cause Troubleshooting Steps
Inconsistent Drug Administration Ensure precise and consistent administration techniques (e.g., intraperitoneal injection volume and location). Verify the accuracy of dosing solutions.
Animal Model Variability Use animals of the same age, sex, and genetic background (e.g., DBA/2 mice for sound-induced seizures).[2] Acclimatize animals to the experimental environment to reduce stress-induced variability.
Timing of Drug Administration and Seizure Induction Strictly adhere to the timing between Denzimol administration and the induction of seizures, as the drug has a specific onset and duration of action.[3]
Incomplete Solubilization Visually inspect solutions for any precipitate before administration. If solubility is a concern, consider preparing a fresh solution or slightly adjusting the vehicle composition (e.g., pH, co-solvents), ensuring the vehicle itself has no effect.
Issue 2: Discrepancies in In Vitro Assay Results
Potential Cause Troubleshooting Steps
Compound Adsorption to Plastics Use low-adhesion microplates and pipette tips, especially when working with low concentrations of the compound.
Assay Interference Run a compound-only control (without the enzyme or cells) to check for direct effects on the assay signal. Also, run a vehicle-only control.
pH Shift in Media As a hydrochloride salt, Denzimol could slightly alter the pH of unbuffered or weakly buffered solutions. Verify the pH of your assay buffer after adding the compound and adjust if necessary.
Compound Degradation Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols & Data

Anticonvulsant Activity in Sound-Induced Seizures (DBA/2 Mice)

This protocol is a generalized procedure based on the methodology described in the literature.[2]

  • Animals: Use male DBA/2 mice, known for their susceptibility to audiogenic seizures.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline) to the desired concentrations.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.

  • Seizure Induction: 30 minutes after drug administration, place each mouse individually into an acoustic chamber.

  • Auditory Stimulus: Subject the mouse to a sound stimulus (e.g., 12 kHz, 110 dB) for 60 seconds.

  • Observation: Observe and score the different phases of the seizure: wild running, clonic seizures, and tonic seizures.

  • Data Analysis: Calculate the percentage of animals protected from each seizure phase at different doses and determine the ED50 values.

Quantitative Data: Anticonvulsant Efficacy of Denzimol

The following table summarizes the effective dose (ED50) of this compound in suppressing different phases of sound-induced seizures in DBA/2 mice.[2]

Seizure PhaseED50 (mg/kg, i.p.)
Tonic Seizures1.24
Clonic Seizures2.61
Wild Running6.03

Visualizations

Proposed Signaling Pathway of this compound

Denzimol_Signaling_Pathway Denzimol Denzimol HCl Purinergic_R Purinergic Receptors (e.g., Adenosine) Denzimol->Purinergic_R  Agonistic/ Modulatory Effect Benzo_R Benzodiazepine Receptors Denzimol->Benzo_R  Positive Allosteric Modulation/Upregulation Neuronal_Inhibition Increased Neuronal Inhibition Purinergic_R->Neuronal_Inhibition Benzo_R->Neuronal_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Aminophylline Aminophylline (Antagonist) Aminophylline->Purinergic_R  Inhibits Benzo_Antagonists Benzodiazepine Antagonists (e.g., Ro 15-1788) Benzo_Antagonists->Benzo_R  Inhibits

Caption: Proposed mechanism of Denzimol's anticonvulsant action.

Experimental Workflow for Anticonvulsant Screening

Anticonvulsant_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., DBA/2 Mice) Administration Drug Administration (i.p.) Animal_Acclimatization->Administration Compound_Prep Denzimol HCl Solution Preparation Dosing_Calc Dose Calculation Compound_Prep->Dosing_Calc Dosing_Calc->Administration Wait Waiting Period (e.g., 30 min) Administration->Wait Seizure_Induction Seizure Induction (e.g., Auditory Stimulus) Wait->Seizure_Induction Observation Behavioral Observation & Scoring Seizure_Induction->Observation Data_Collection Data Collection Observation->Data_Collection ED50_Calc ED50 Calculation Data_Collection->ED50_Calc Report Generate Report ED50_Calc->Report

Caption: Generalized workflow for in vivo anticonvulsant testing.

Troubleshooting Logic for Efficacy Variability

Troubleshooting_Logic Start High Variability in Results? Check_Solution Is the Dosing Solution Clear? Start->Check_Solution Yes End_Good Low Variability Expected Start->End_Good No Check_Timing Is Timing Consistent? Check_Solution->Check_Timing Yes End_Bad Variability Persists: Re-evaluate Protocol Check_Solution->End_Bad No (Re-dissolve/ Prepare Fresh) Check_Animals Are Animals Standardized? Check_Timing->Check_Animals Yes Check_Timing->End_Bad No (Standardize Timing) Check_Admin Is Administration Technique Consistent? Check_Animals->Check_Admin Yes Check_Animals->End_Bad No (Standardize Age, Sex, Strain) Check_Admin->End_Good Yes Check_Admin->End_Bad No (Refine Technique)

References

Overcoming Denzimol hydrochloride solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Denzimol Hydrochloride

A Guide to Overcoming In Vitro Solubility Challenges

Disclaimer: this compound is a compound with limited publicly available data regarding its solubility characteristics. This guide provides general strategies and protocols applicable to poorly soluble hydrochloride salts for in vitro research. All quantitative data and protocols should be considered as starting points for compound-specific optimization.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in aqueous buffers like PBS for my cell-based assay. What should I do first?

A1: For many poorly water-soluble compounds, the standard initial step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice due to its powerful solubilizing capacity for a wide range of nonpolar molecules and its general compatibility with cell culture systems at low final concentrations (typically <0.5%).[2][3]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[4] Here are several strategies to mitigate this:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%, to minimize potential cytotoxicity and solubility issues.[2]

  • Rapid Mixing: Add the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous medium while vortexing or mixing vigorously. This rapid dispersion helps prevent localized high concentrations that trigger precipitation.[3]

  • Serial Dilution: Instead of a single large dilution, perform intermediate dilution steps. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first, then add a small volume of the 1 mM stock to your aqueous medium.[3]

Q3: What are some alternative solvents to DMSO if it's not effective or compatible with my assay?

A3: If DMSO is not suitable, other organic solvents can be considered. The choice is highly dependent on the compound's structure. Common alternatives include ethanol, which is often more biologically compatible but may have lower solubilizing power than DMSO for highly nonpolar compounds.[3] Always perform solvent toxicity controls in your specific assay.

Q4: Can adjusting the pH of my buffer help with this compound solubility?

A4: Yes, for ionizable compounds like hydrochloride salts, pH can be a critical factor.[5] this compound is the salt of a weak base. Decreasing the pH (making the solution more acidic) can sometimes increase the solubility of the salt form.[6][7] However, the "common ion effect" can occur in the presence of excess chloride ions (e.g., in HCl), which may suppress solubility.[8][9] It is crucial to ensure the final pH of your solution is compatible with your experimental system.[5]

Q5: I've heard about solubility enhancers. What are they and when should I consider them?

A5: If solvent and pH adjustments are insufficient, solubility-enhancing excipients can be used. These include:

  • Cyclodextrins (e.g., HP-β-CD): These molecules form inclusion complexes, encapsulating the hydrophobic drug to improve its aqueous dispersibility.[4]

  • Surfactants (e.g., Tween-20, Triton X-100): These can form micelles that solubilize the compound. They are more commonly used in cell-free assays, as they can be toxic to cells at concentrations above their critical micelle concentration.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions.

Problem Potential Cause Recommended Solution(s)
Powder is not dissolving in the initial organic solvent (e.g., DMSO). The concentration of the stock solution is too high, exceeding the compound's solubility limit in that solvent.• Try reducing the target concentration by increasing the solvent volume.[2]• Gently warm the solution in a 37°C water bath for 5-10 minutes.[4]• Use brief sonication in a water bath sonicator to aid dissolution.[3]
Stock solution in DMSO appears hazy or contains visible particles. The compound is not fully dissolved or has started to precipitate out of the stock solution.• Filter the stock solution through a 0.22 µm syringe filter to remove undissolved particles.[4]• For future preparations, consider making a less concentrated stock solution.
Precipitate forms immediately upon dilution into aqueous medium. The final concentration is above the compound's aqueous solubility limit. The rapid solvent shift causes it to "crash out."• Lower the final concentration of the compound in the assay.• Decrease the final DMSO concentration to <0.5%.[2]• Add the DMSO stock dropwise to the pre-warmed, vortexing aqueous medium.[1]• Explore using solubility enhancers like cyclodextrins.[4]
Precipitate forms over time in the culture wells during the experiment. The compound is in a supersaturated state and is not thermodynamically stable in the aqueous environment.• This indicates that while the initial dilution was successful, the compound is aggregating over time. • Consider using solubility-enhancing excipients like cyclodextrins to form more stable formulations.[1]
Inconsistent results between experiments. Variability in stock solution preparation or degradation of the compound.• Prepare fresh dilutions for each experiment from a frozen stock aliquot.• Ensure the stock solution is fully dissolved and homogenous before each use.[1]• Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Data Presentation

Table 1: Example Solubility Profile for a Poorly Soluble Hydrochloride Salt

Note: This data is illustrative. Actual solubility for this compound must be determined empirically.

Solvent / MediumTypeTypical Max. Stock ConcentrationNotes
DMSOPolar Aprotic Solvent10-50 mMCommon first choice for creating high-concentration stocks.[11]
Ethanol (95%)Polar Protic Solvent1-20 mMAlternative to DMSO; may be better tolerated by some cell lines.
PBS (pH 7.4)Aqueous Buffer<10 µMRepresents typical low solubility in physiological buffers.
Cell Culture Medium + 10% FBSAqueous Biological Matrix1-50 µMSerum proteins can sometimes help stabilize compounds and slightly increase solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 3.29 mg) in a sterile microcentrifuge tube or vial. The molecular weight of Denzimol HCl is 328.84 g/mol .[11]

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Moles / Concentration (M)

    • Moles = Mass (g) / MW ( g/mol ) = 0.00329 g / 328.84 g/mol = 1.0 x 10⁻⁵ mol

    • Volume (L) = 1.0 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1.0 mL

  • Dissolution: Add the calculated volume (1.0 mL) of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, apply gentle warming (37°C) or brief sonication.[3]

  • Inspection & Storage: Visually inspect the solution to ensure it is clear and free of particulates. Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3]

Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
  • Pre-warm Medium: Pre-warm the sterile cell culture medium or aqueous buffer to 37°C.

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution drop-by-drop. For a final concentration of 10 µM in 10 mL of medium, you would add 10 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%.

  • Final Mix: Continue to mix the final solution for an additional 30 seconds to ensure homogeneity. Use the solution immediately.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitates in Assay check_dmso Is final DMSO concentration <0.5%? start->check_dmso reduce_dmso Action: Reduce final DMSO concentration check_dmso->reduce_dmso No check_conc Is final compound concentration too high? check_dmso->check_conc Yes reduce_dmso->check_conc reduce_conc Action: Lower final compound concentration check_conc->reduce_conc Yes improve_dilution Action: Improve dilution method (e.g., vortexing, pre-warmed media) check_conc->improve_dilution No reduce_conc->improve_dilution check_enhancers Still Precipitating? improve_dilution->check_enhancers use_enhancers Action: Use solubility enhancers (e.g., cyclodextrins) check_enhancers->use_enhancers Yes fail Consult Formulation Specialist check_enhancers->fail No success Success: Compound Remains in Solution use_enhancers->success

Caption: A decision tree for troubleshooting compound precipitation in vitro.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->Receptor Denzimol Denzimol HCl (Hypothetical Inhibitor) Denzimol->RAF

Caption: Example of Denzimol HCl as a hypothetical inhibitor of the RAF/MEK/ERK pathway.

References

Technical Support Center: Optimizing Denzimol Hydrochloride Dosage for Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Denzimol (B1204873) hydrochloride dosage for their rodent studies.

Frequently Asked Questions (FAQs)

1. What is Denzimol hydrochloride and what is its primary mechanism of action?

This compound is an anticonvulsant drug.[1][2] Its mechanism of action is believed to involve the modulation of purinergic and benzodiazepine (B76468) neurotransmitter systems.[3] Evidence suggests that it enhances the binding of benzodiazepines to GABA-A receptors in the brain, specifically in the cortex and hippocampus, which contributes to its anticonvulsant effects.

2. What are the reported effective dose ranges for this compound in rodents?

Effective doses of this compound in rodents vary depending on the animal model and the method of seizure induction.

  • In mice (DBA/2 strain) , for sound-induced seizures, the ED50 values for suppressing tonic, clonic, and wild running phases were found to be 1.24 mg/kg, 2.61 mg/kg, and 6.03 mg/kg respectively, following intraperitoneal administration.[3]

  • In mice , for maximal electroshock seizures (MES), an oral dose of 30 mg/kg has been used.[4]

  • In rats , Denzimol has been shown to be a potent anticonvulsant in the maximal electroshock seizure model.[5]

3. What is the known toxicity profile of this compound in rodents?

The acute oral toxicity of this compound in both mice and rats is reported to be of a low order.[1] In chronic oral toxicity studies, the compound was generally well-tolerated. In rats, long-term administration at various dosage levels resulted in mild and reversible changes in the liver and kidney.[1][5]

4. Are there any known issues with tolerance development with repeated administration of this compound?

There is evidence to suggest that repeated administration of this compound may lead to the development of pharmacokinetic tolerance. In a study with mice receiving 30 mg/kg orally for 14 days, a reduction in brain concentration and anticonvulsant activity was observed, with a significant change in the elimination half-life (t1/2 beta) from 2.10 to 1.53 hours.[4]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Variable or inconsistent anticonvulsant effects at a given dose. Pharmacokinetic variability between animals. Development of tolerance with repeated dosing. Improper drug administration.Ensure consistent drug formulation and administration technique. For repeated dosing studies, consider potential tolerance and adjust dosing regimen or duration accordingly. Monitor plasma and brain concentrations of Denzimol if possible.
Observed adverse effects such as sedation or motor impairment. Dose may be too high, approaching the toxic range.Reduce the dose to the lower end of the effective range. Conduct a dose-response study to determine the optimal therapeutic window for your specific model.
Precipitation of this compound in the vehicle solution. Poor solubility of the compound in the chosen vehicle.Test different biocompatible solvents or co-solvents. Adjust the pH of the solution if it does not affect the stability or activity of the compound. Gentle warming and sonication may aid in dissolution, but stability at that temperature should be confirmed.
No observed anticonvulsant effect. Dose is too low. The chosen animal model is not sensitive to the mechanism of action of Denzimol. Incorrect timing of drug administration relative to seizure induction.Increase the dose in a stepwise manner. Verify the suitability of the seizure model for a compound acting on purinergic and benzodiazepine systems. Optimize the pretreatment time based on the expected time to maximum plasma and brain concentration (Tmax).

Quantitative Data Summary

Table 1: Anticonvulsant Efficacy of this compound in Rodents

Animal ModelSeizure Induction MethodSpeciesRoute of AdministrationEffective Dose / ED50Reference
Audiogenic SeizuresSoundDBA/2 MiceIntraperitoneal (i.p.)Tonic phase: 1.24 mg/kg; Clonic phase: 2.61 mg/kg; Wild running: 6.03 mg/kg
Maximal Electroshock Seizure (MES)Electrical StimulationMiceOral (p.o.)30 mg/kg[4]
Maximal Electroshock Seizure (MES)Electrical StimulationRatsOral (p.o.)Reported as highly potent[5]

Table 2: Toxicity Data for this compound in Rodents

SpeciesRoute of AdministrationToxicity MetricValueReference
MiceOral (p.o.)Acute ToxicityLow order[1]
RatsOral (p.o.)Acute ToxicityLow order[1]
RatsOral (p.o.)Chronic Toxicity (13 & 26 weeks)Mild, reversible changes in liver and kidney[1]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueConditionReference
Elimination Half-life (t1/2 beta) in brain2.10 hoursAcute administration (30 mg/kg p.o.)[4]
Elimination Half-life (t1/2 beta) in brain1.53 hoursRepeated administration (30 mg/kg p.o. for 14 days)[4]
Minimum Effective Brain Concentration2-3 mcg/gAcute and repeated administration[4]
Brain Concentration for Complete Abolition of Tonic Hindlimb Extension>15 mcg/gAcute and repeated administration[4]

Note: Comprehensive pharmacokinetic parameters such as Cmax, Tmax, and bioavailability for this compound are not well-documented in the available literature. It is recommended that researchers perform pharmacokinetic studies to determine these parameters for their specific rodent strain and experimental setup.

Experimental Protocols

1. Maximal Electroshock (MES) Seizure Test

This protocol is adapted from standard procedures for evaluating anticonvulsant activity against generalized tonic-clonic seizures.

  • Animals: Male albino mice (25-30 g) or rats (200-250 g).

  • Apparatus: An electroconvulsiometer.

  • Procedure:

    • Administer this compound or vehicle control to the animals via the desired route (e.g., oral gavage or intraperitoneal injection).

    • At the predetermined time for peak drug effect, deliver an electrical stimulus through corneal or ear electrodes. For mice, a common setting is 50 mA at 60 Hz for 0.2 seconds. For rats, 150 mA at 60 Hz for 2 seconds can be used.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The endpoint is the abolition of the tonic hindlimb extension. The percentage of animals protected in the drug-treated group is compared to the control group.

2. Subcutaneous Pentylenetetrazol (PTZ) Seizure Test

This protocol is used to model myoclonic and absence seizures.

  • Animals: Male albino mice (20-25 g).

  • Reagents: Pentylenetetrazol (PTZ) solution in saline.

  • Procedure:

    • Administer this compound or vehicle control to the animals.

    • After the appropriate pretreatment time, inject a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice).

    • Immediately place the animal in an individual observation chamber.

    • Observe the animal for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 3-5 seconds).

    • The endpoint is the absence of clonic seizures. The percentage of protected animals is calculated.

3. Audiogenic Seizure Test in DBA/2 Mice

This model is used for genetically epilepsy-prone animals.

  • Animals: DBA/2 mice, typically between 21 and 28 days of age, when they are most susceptible to sound-induced seizures.

  • Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., a bell or a speaker emitting a 100-120 dB sound).

  • Procedure:

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneally).

    • After the pretreatment time, place the mouse individually in the sound-proof chamber.

    • Expose the mouse to the high-intensity sound stimulus for a fixed duration (e.g., 60 seconds).

    • Observe the seizure response, which typically consists of a wild running phase, followed by clonic and then tonic seizures.

    • The endpoint is the suppression of one or more phases of the seizure. The dose required to protect 50% of the animals (ED50) can be calculated.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_prep Animal Acclimatization (e.g., Mice, Rats) dosing Drug Administration (p.o. or i.p.) animal_prep->dosing drug_prep This compound Formulation drug_prep->dosing seizure_induction Seizure Induction (MES, PTZ, or Audiogenic) dosing->seizure_induction observation Observation of Seizure Endpoint seizure_induction->observation data_collection Data Collection (% Protection or ED50) observation->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: General experimental workflow for assessing the anticonvulsant activity of this compound.

purinergic_signaling cluster_presynaptic Presynaptic Terminal cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Neuron ATP_release ATP Release ATP ATP ATP_release->ATP Adenosine Adenosine ATP->Adenosine Ectonucleotidases P2X7 P2X7 Receptor ATP->P2X7 A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR Seizure_Pro Pro-convulsant Effect P2X7->Seizure_Pro ↑ Ca²⁺ influx Seizure_Anti Anti-convulsant Effect A1R->Seizure_Anti ↓ Neuronal excitability A2AR->Seizure_Pro ↑ Neuronal excitability Denzimol Denzimol HCl Denzimol->P2X7 Modulates? Denzimol->A1R Modulates? Denzimol->A2AR Modulates?

Caption: Putative involvement of this compound in the purinergic signaling pathway in epilepsy.

benzodiazepine_signaling cluster_synapse GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl⁻ Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization ↑ Cl⁻ influx Anticonvulsant_Effect Anticonvulsant Effect Hyperpolarization->Anticonvulsant_Effect Denzimol Denzimol HCl Denzimol->GABA_A_Receptor Enhances Benzodiazepine Binding Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed mechanism of this compound's interaction with the benzodiazepine signaling pathway.

References

Troubleshooting unexpected Denzimol hydrochloride side effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected side effects during in vivo experiments with Denzimol (B1204873) hydrochloride. The information is designed for researchers, scientists, and drug development professionals to navigate and resolve potential experimental challenges.

Troubleshooting Guide: Unexpected In Vivo Side Effects

This guide is structured in a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: Excessive Sedation or Ataxia

Question: My animal models are showing a much higher level of sedation and/or ataxia than anticipated based on the published anticonvulsant dosages. What could be the cause and how can I troubleshoot this?

Possible Causes:

  • Dose Miscalculation: Errors in calculating the dose, preparing stock solutions, or the volume of administration can lead to unintentional overdosing.

  • Species-Specific Sensitivity: The animal model being used may have a higher sensitivity to Denzimol hydrochloride than previously reported species.

  • Drug Metabolism Inhibition: this compound is a potent inhibitor of mixed-function monooxygenase activities in rats, which can prolong the effects of other compounds or its own metabolites, leading to excessive sedation.[1]

  • Interaction with Other Agents: If other compounds (e.g., anesthetics, analgesics) are being co-administered, there could be a synergistic effect leading to increased sedation.

Troubleshooting Steps:

  • Verify Dosage: Double-check all calculations, stock solution concentrations, and the administered volume.

  • Conduct a Dose-Response Study: If you suspect high sensitivity, perform a pilot study with a range of lower doses to establish the threshold for excessive sedation versus the desired anticonvulsant effect.

  • Review Concomitant Medications: Carefully review all other drugs administered to the animals. If possible, stagger administration times or select alternative agents with a lower potential for interaction.

  • Monitor Animal Welfare: Closely monitor the animals for signs of distress, including respiratory rate and the ability to access food and water. Provide supportive care as needed.

Issue 2: Unexpected Neurological Symptoms (e.g., tremors, hyperactivity)

Question: Contrary to the expected CNS depressant effects, my animals are exhibiting signs of neurological hyperexcitability. What could explain this?

Possible Causes:

  • Off-Target Effects: At certain concentrations or in specific genetic backgrounds, this compound might interact with other receptors or ion channels, leading to paradoxical effects.

  • Metabolite Activity: A metabolite of this compound could have a different pharmacological profile and be responsible for the observed excitatory effects.

  • Dose-Dependent Biphasic Response: Some compounds exhibit different effects at low versus high doses. It's possible that the dose used falls into a range that produces an excitatory response.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough review of the literature for any reports of similar paradoxical effects with this compound or compounds with a similar structure.

  • Dose Adjustment: Test both lower and higher doses to determine if the effect is dose-dependent and if a therapeutic window without these side effects can be identified.

  • Behavioral Phenotyping: Utilize a battery of behavioral tests to systematically characterize the nature of the neurological symptoms. This can provide clues about the underlying mechanism.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If resources permit, measure the plasma and brain concentrations of this compound and its potential metabolites to correlate exposure with the observed effects.

Issue 3: Signs of Hepatic or Renal Toxicity

Question: I am observing elevated liver enzymes or markers of kidney damage in my long-term studies, which were described as "mild and reversible" in the literature. How should I proceed?

Possible Causes:

  • Study Duration and Dose: Your experimental protocol may involve a longer duration or higher cumulative dose than previously published chronic toxicity studies.

  • Animal Model Susceptibility: The strain or species you are using may be more susceptible to this compound-induced organ toxicity.

  • Underlying Health Status: Pre-existing subclinical conditions in the animals could be exacerbated by the drug.

Troubleshooting Steps:

  • Establish Baselines: Ensure you have collected baseline blood and urine samples before drug administration to have a proper comparison.

  • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver and kidneys to assess the extent and nature of any tissue damage.

  • Monitor Organ Function: Throughout the study, periodically monitor blood urea (B33335) nitrogen (BUN), creatinine, and liver enzymes (e.g., ALT, AST) to track the onset and progression of any toxicity.

  • Dose Fractionation: Consider administering the total daily dose in two or more smaller doses to reduce peak plasma concentrations, which may mitigate organ stress.

Quantitative Data on this compound Effects

ParameterSpeciesDosage RangeEffectReference
Anticonvulsant Activity (ED50)
Suppression of Tonic SeizuresDBA/2 Mice1.24 mg/kg (i.p.)Effective dose for 50% of the population.[2]
Suppression of Clonic SeizuresDBA/2 Mice2.61 mg/kg (i.p.)Effective dose for 50% of the population.[2]
Suppression of Wild RunningDBA/2 Mice6.03 mg/kg (i.p.)Effective dose for 50% of the population.[2]
Chronic Toxicity
No Pathological EffectsDogs10, 30, 100 mg/kg (p.o.) for 1 yearNo remarkable neurological effects or lesions were observed.[3]
Mild, Reversible Liver and Kidney ChangesRatsNot specifiedThe liver and kidney were identified as major target organs for toxicity.[3]

Experimental Protocols

Protocol: Dose-Response Assessment for Unexpected CNS Effects

This protocol outlines a systematic approach to determine the dose-response relationship of an unexpected CNS side effect (e.g., excessive sedation or hyperactivity).

  • Animal Selection:

    • Select a cohort of naive animals of the same species, strain, sex, and age as in the main study.

    • Ensure animals are properly acclimatized to the housing and testing conditions.

  • Dose Preparation:

    • Prepare a fresh stock solution of this compound.

    • Serially dilute the stock to create a range of doses. This should include doses below the previously effective anticonvulsant dose, the effective dose itself, and doses above it. A logarithmic or semi-logarithmic dose spacing is often appropriate (e.g., 0.5, 1, 2, 5, 10 mg/kg).

    • Include a vehicle-only control group.

  • Drug Administration:

    • Administer the selected doses to different groups of animals (n=6-8 per group is recommended for statistical power).

    • Use the same route of administration as in the main experiment.

  • Behavioral Observation:

    • At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), systematically score the animals for the unexpected side effect.

    • For sedation/ataxia, a scoring system might include:

      • 0: Normal activity

      • 1: Slightly reduced activity

      • 2: Moderate sedation, unsteady gait

      • 3: Severe sedation, loss of righting reflex

    • For hyperactivity, an open-field test can be used to quantify locomotor activity (e.g., total distance traveled, rearing frequency).

  • Data Analysis:

    • Plot the mean behavioral score or activity level against the dose.

    • Determine the dose at which the unexpected effect becomes apparent and the dose at which it becomes severe.

    • Compare this to the dose required for the desired anticonvulsant effect to assess the therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is an anticonvulsant drug.[4] Its mechanism of action is thought to involve purinergic and benzodiazepine (B76468) systems.[2] It is effective against electrically and chemically induced tonic seizures but does not prevent clonic seizures.[4]

Q2: What are the expected and previously documented side effects of this compound? A2: In preclinical studies, this compound was generally well-tolerated.[3] At doses much higher than the effective anticonvulsant levels, effects on the central nervous system, vigilance, and general motility, similar to those of phenytoin, can occur.[5] In rats, long-term administration led to mild and reversible changes in the liver and kidneys.[3] In dogs, no pathological effects were observed even after one year of daily oral administration at high doses.[3] It also possesses antihistamine, anticholinergic, and anti-5-HT properties in vitro, which may lead to effects like inhibition of gastric secretion.[5]

Q3: Can this compound interact with other drugs? A3: Yes. This compound has been shown to be a potent inhibitor of mixed-function monooxygenase activities in rat liver microsomes.[1] This means it can slow down the metabolism of other drugs that are substrates for these enzymes, potentially increasing their concentration and leading to enhanced effects or toxicity. For example, it prolongs the sleeping time induced by pentobarbitone.[1]

Q4: Are there any known species differences in the effects of this compound? A4: The available literature shows some species-specific differences. For instance, in rats, the liver and kidneys were identified as target organs for toxicity, whereas in dogs, no pathological effects were seen under the tested conditions.[3] Researchers should be mindful that the specific animal model they are using may respond differently.

Visualizations

Troubleshooting_Workflow Start Unexpected In Vivo Side Effect Observed VerifyDose Step 1: Verify Dosage and Administration Start->VerifyDose DoseCorrect Dose Correct? VerifyDose->DoseCorrect ReviewConcomitant Step 2: Review Concomitant Medications DoseCorrect->ReviewConcomitant Yes ModifyProtocol Modify Experimental Protocol: - Adjust Dose - Change Co-medications - Select Different Model DoseCorrect->ModifyProtocol No InteractionLikely Interaction Likely? ReviewConcomitant->InteractionLikely DoseResponse Step 3: Conduct Dose-Response Study InteractionLikely->DoseResponse No InteractionLikely->ModifyProtocol Yes Characterize Step 4: Characterize Phenotype (e.g., Behavioral Tests, Biomarkers) DoseResponse->Characterize PKPD Step 5: Conduct PK/PD Analysis (Optional) Characterize->PKPD Consult Consult Literature & Expert Opinion Characterize->Consult PKPD->ModifyProtocol ReRun Re-run Experiment with Modified Protocol ModifyProtocol->ReRun

Caption: Troubleshooting workflow for unexpected in vivo side effects.

Denzimol_Action_Hypothesis cluster_mechanisms Potential Mechanisms of Action cluster_effects Pharmacological Effects cluster_off_target Other Reported Activities Denzimol This compound Purinergic Purinergic System (e.g., Adenosine Receptors) Denzimol->Purinergic modulates Benzo Benzodiazepine Receptors (GABA-A Modulation) Denzimol->Benzo modulates Antihistamine Antihistamine Denzimol->Antihistamine Anticholinergic Anticholinergic Denzimol->Anticholinergic Anti5HT Anti-5HT Denzimol->Anti5HT P450 Cytochrome P450 Inhibition Denzimol->P450 Anticonvulsant Primary Effect: Anticonvulsant Activity (Tonic Seizure Suppression) Purinergic->Anticonvulsant Benzo->Anticonvulsant SideEffects Potential Side Effects: - Sedation - Ataxia - Altered Motility Benzo->SideEffects

Caption: Hypothesized mechanism and reported activities of Denzimol.

References

Denzimol hydrochloride degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Denzimol Hydrochloride

Welcome to the technical support center for this compound (D-HCl). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of D-HCl during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its recommended storage conditions?

A1: this compound (D-HCl), with the chemical name α-(4-(Phenethyl)phenyl)-1H-imidazol-1-ethanol monohydrochloride, is an anticonvulsant agent.[1][2][3] To ensure its stability, it should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best kept at -20°C.[4] D-HCl is typically shipped at ambient temperature and is stable for a few weeks under ordinary shipping conditions.[4]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Like many pharmaceutical compounds, the stability of this compound can be influenced by several factors.[5][6][7] Based on its chemical structure, the primary factors that can cause degradation include:

  • pH: Exposure to acidic or alkaline conditions can catalyze hydrolysis.[5][8]

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.[5][9]

  • Light: Exposure to UV or visible light may induce photolytic degradation.[5][6]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5][6][10]

  • Humidity: The presence of moisture can facilitate hydrolytic degradation.[5][6][11]

Q3: I've observed a change in the color of my solid D-HCl sample. What does this indicate?

A3: A change in the physical appearance of your D-HCl powder, such as a color change from white to yellowish, can be an indicator of degradation.[12] This is often due to exposure to light, heat, or interaction with oxidative agents. It is highly recommended to verify the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.

Q4: My D-HCl solution appears cloudy. What could be the reason and how should I address it?

A4: Cloudiness or precipitation in a D-HCl solution can indicate several issues. It might suggest that the solubility limit of the compound in the chosen solvent has been exceeded. Alternatively, it could be a sign of degradation, particularly if the solution was not freshly prepared. Ensure you are using a high-purity, anhydrous solvent. If the issue persists, preparing a fresh solution is the best course of action.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for D-HCl are not extensively documented in publicly available literature, based on its chemical structure containing an imidazole (B134444) ring, a hydroxyl group, and a phenethyl group, potential degradation pathways include hydrolysis and oxidation. Hydrolysis may occur at the imidazole ring, while the secondary alcohol is susceptible to oxidation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Reduced Potency in Assay Degradation of the compound due to improper storage or handling.1. Verify storage conditions (temperature, light, and moisture protection).[12]2. Perform a purity check using HPLC.[12]3. Always use freshly prepared solutions for experiments.[12]
Inconsistent Experimental Results Variability in sample integrity or solution preparation.1. Standardize the protocol for solution preparation, ensuring the use of high-purity, dry solvents.2. Ensure the compound is fully dissolved before use.3. Prepare fresh solutions for each experiment to minimize the impact of degradation over time.
Appearance of Unknown Peaks in HPLC Chromatogram Formation of degradation products.1. This is a likely indication of degradation. These new peaks represent degradation products.[13]2. Conduct a forced degradation study to identify potential degradation products and their retention times.
Precipitation in Aqueous Solution pH-dependent stability or exceeding solubility.1. The stability of hydrochloride salts in aqueous solutions can be pH-dependent. Consider using a slightly acidic pH to enhance stability.[12]2. Use a buffer to maintain a stable pH environment.[12]3. Ensure the concentration does not exceed the solubility limit in the chosen buffer system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways and degradation products of D-HCl under various stress conditions.[14][15]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize with an appropriate volume of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Expose the solid D-HCl powder to 80°C in a calibrated oven for 48 hours.

    • Dissolve the stressed solid in the solvent before analysis.

  • Photolytic Degradation:

    • Expose the D-HCl solution (1 mg/mL) to UV light (254 nm) for 24 hours.

    • Analyze the solution alongside a control sample that has been protected from light.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.

    • Use a C18 column with a gradient mobile phase of acetonitrile and water (with 0.1% formic acid).

    • Detect the peaks using a UV detector at an appropriate wavelength (e.g., 220 nm).

Hypothetical Data from Forced Degradation Study
Stress Condition % Degradation of D-HCl Number of Major Degradants Observations
0.1 M HCl, 80°C, 2h15.2%2Significant degradation with two major polar degradants.
0.1 M NaOH, RT, 2h8.5%1Moderate degradation with one major degradant.
3% H₂O₂, RT, 24h22.1%3Significant oxidative degradation with multiple products.
Solid, 80°C, 48h5.3%1Minor degradation observed.
UV Light, 24h11.8%2Photolytic degradation leads to two primary products.
Control (No Stress)< 0.5%0The compound is stable under normal analytical conditions.

Visualizations

Denzimol_Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Denzimol This compound Deg_H1 Hydrolytic Product 1 (Imidazole Ring Opening) Denzimol->Deg_H1 Acid/Base Deg_H2 Hydrolytic Product 2 Denzimol->Deg_H2 Acid/Base Deg_O1 Oxidative Product 1 (N-Oxide) Denzimol->Deg_O1 H₂O₂ Deg_O2 Oxidative Product 2 (Ketone Formation) Denzimol->Deg_O2 H₂O₂

Caption: Hypothetical degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Start: Denzimol HCl Sample prep Prepare 1 mg/mL Stock Solution start->prep acid Acid Hydrolysis (0.1M HCl, 80°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (Solid, 80°C) prep->thermal photo Photolytic (UV Light) prep->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradation Products & Pathways analysis->report

Caption: Workflow for a forced degradation study of this compound.

References

Denzimol hydrochloride interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on potential interactions of Denzimol hydrochloride with common laboratory assays based on its chemical structure and general principles of assay interference. Direct experimental data on this compound's specific interference is limited. Researchers should validate their assays in the presence of this compound to ensure accurate results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is an anticonvulsant agent.[1] Chemically, it is α-(4-(Phenethyl)phenyl)-1H-imidazol-1-ethanol monohydrochloride.[2] Its structure includes an imidazole (B134444) ring, which can influence its behavior in various biochemical assays.[3][4] The hydrochloride salt form ensures its solubility in aqueous solutions.[5]

Q2: Can the imidazole moiety of this compound interfere with protein quantification assays?

Yes, the imidazole ring in this compound is a known source of interference in certain protein assays.[4][6]

  • BCA (Bicinchoninic Acid) Assay: Imidazole can interfere with the BCA assay. This is because the assay involves the reduction of Cu²⁺ to Cu¹⁺, and imidazole can chelate copper ions, leading to inaccurate protein concentration measurements.[7][8]

  • Lowry Assay: Similar to the BCA assay, the Lowry assay also relies on copper reduction and can be affected by the presence of imidazole.[6]

  • Bradford Assay: The Bradford assay, which is based on the binding of Coomassie dye to proteins, is generally more tolerant of imidazole than the BCA and Lowry assays.[8][9] However, high concentrations of any compound can potentially alter the pH and affect the dye-protein interaction.[10]

Q3: Could this compound affect cell viability assays like the MTT or MTS assay?

Yes, compounds with a chemical structure similar to this compound, particularly those with ring structures, can potentially interfere with tetrazolium-based cell viability assays (MTT, MTS, XTT).[11][12]

  • Direct Reduction: Some compounds can directly reduce the tetrazolium salt to formazan, leading to a false-positive signal of increased cell viability.[11][13]

  • Metabolic Alterations: this compound, as a bioactive molecule, might alter the metabolic state of the cells, which could, in turn, affect the reduction of the tetrazolium dye, leading to either an overestimation or underestimation of cell viability.[12]

  • Precipitation: At higher concentrations, this compound might precipitate in the culture medium, which can interfere with the spectrophotometric readings.[12]

Q4: Is interference with immunoassays (e.g., ELISA) a concern when working with this compound?

While direct interference is less common, it is not impossible. Potential sources of interference in immunoassays include:

  • Non-specific Binding: this compound could potentially contribute to non-specific binding of antibodies to the plate, leading to high background signals.[14][15]

  • Matrix Effects: The presence of the drug in the sample matrix could alter the binding kinetics of the antibody-antigen interaction.[16]

  • Enzyme Inhibition: If the immunoassay uses an enzyme-linked detection system (like HRP), there is a small possibility that the compound could inhibit the enzyme, leading to a weaker signal.

Q5: How might this compound interfere with enzymatic assays?

Interference with enzymatic assays can occur through several mechanisms:

  • Direct Enzyme Inhibition or Activation: this compound could act as a direct inhibitor or activator of the enzyme being studied.

  • Cofactor Chelation: The imidazole moiety could chelate metal ion cofactors that are essential for enzyme activity.

  • Reaction with Substrate or Product: The compound might react with the substrate or the product of the enzymatic reaction, leading to inaccurate measurements.

  • Spectrophotometric Interference: If the assay readout is colorimetric or fluorometric, this compound might absorb light at the same wavelength as the substrate or product, leading to background noise.

Troubleshooting Guides

Protein Quantification Assays

Issue: Inaccurate protein concentration readings in samples containing this compound.

Possible Cause Troubleshooting Step
Imidazole interference with BCA or Lowry assay 1. Switch to the Bradford protein assay, which is less susceptible to imidazole interference.[8] 2. If using BCA or Lowry, create a standard curve where the standards are prepared in the same buffer (including the same concentration of this compound) as the samples. 3. Precipitate the protein from the sample using methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation to remove the interfering substance before performing the assay.[10]
High background in Bradford assay 1. Ensure the pH of the sample is compatible with the assay. 2. Run a blank containing the sample buffer with this compound but without any protein to subtract the background absorbance.

Illustrative Data: Effect of this compound on Protein Assays

Denzimol HCl (µM)BCA Assay (% Overestimation)Bradford Assay (% Overestimation)
105-10%< 2%
5015-25%< 5%
10030-50%5-10%
250>100%10-15%

Note: This data is illustrative and intended to demonstrate a potential trend. Actual results may vary.

Cell Viability Assays (MTT/MTS)

Issue: Unexpected increase or decrease in cell viability in the presence of this compound.

Possible Cause Troubleshooting Step
Direct chemical reduction of tetrazolium dye 1. Run a cell-free control by adding this compound to the culture medium with the MTT/MTS reagent. If a color change occurs, it indicates direct chemical interference.[11][12]
Alteration of cellular metabolism 1. Use a secondary, mechanistically different assay to confirm the results. Good alternatives include ATP-based assays (e.g., CellTiter-Glo®) or live/dead cell staining followed by microscopy or flow cytometry.[12]
Compound precipitation 1. Visually inspect the wells under a microscope for any precipitate. 2. If precipitation is observed, consider using a lower, more soluble concentration of the compound or a different solvent.[12]
Immunoassays (ELISA)

Issue: High background or low signal in an ELISA with samples containing this compound.

Possible Cause Troubleshooting Step
Non-specific binding 1. Optimize the blocking buffer and washing steps.[15][17] 2. Consider adding a detergent like Tween-20 to the wash buffer.[17]
Matrix effect 1. Perform a spike and recovery experiment to assess the impact of the sample matrix.[17] 2. If a matrix effect is confirmed, dilute the samples to a point where the interference is minimized.
Enzyme inhibition (for HRP-based assays) 1. If sodium azide (B81097) is used as a preservative, ensure it is thoroughly washed out, as it inhibits HRP.[17] 2. Run a control to test for direct inhibition of the enzyme by this compound.

Experimental Protocols & Workflows

Protocol: Testing for Interference in the MTT Assay
  • Prepare a cell-free plate: Add cell culture medium to the wells of a 96-well plate.

  • Add this compound: Add a range of concentrations of this compound to the wells. Include a vehicle control (the solvent used to dissolve the this compound).

  • Add MTT reagent: Add the MTT reagent to all wells according to the manufacturer's protocol.

  • Incubate: Incubate the plate for the standard duration of the assay (e.g., 2-4 hours).

  • Add solubilization solution: Add the solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Read absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analyze: If there is a significant increase in absorbance in the wells containing this compound compared to the vehicle control, this indicates direct chemical interference.

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation cluster_conclusion Conclusion prep_samples Prepare Samples (with and without Denzimol HCl) run_assay Perform Primary Assay (e.g., MTT, BCA, ELISA) prep_samples->run_assay prep_controls Prepare Controls (Vehicle, Positive, Negative) prep_controls->run_assay analyze_data Analyze Initial Data run_assay->analyze_data check_interference Check for Interference (e.g., cell-free controls) analyze_data->check_interference validate Validate with Secondary Assay check_interference->validate If interference is suspected interpret Interpret Results check_interference->interpret If no interference validate->interpret

Caption: Experimental workflow for assessing this compound interference.

troubleshooting_logic decision decision action action start Inconsistent Assay Results is_protein_assay Protein Assay? start->is_protein_assay is_cell_assay Cell Viability Assay? is_protein_assay->is_cell_assay No action_protein Switch to Bradford Assay or use appropriate controls is_protein_assay->action_protein Yes is_elisa ELISA? is_cell_assay->is_elisa No action_cell Run cell-free control Use secondary assay (e.g., ATP) is_cell_assay->action_cell Yes action_elisa Optimize blocking/washing Perform spike and recovery is_elisa->action_elisa Yes

Caption: Troubleshooting logic for this compound interference.

signaling_pathway Denzimol Denzimol HCl Receptor Putative Receptor (e.g., GABA-A, Adenosine) Denzimol->Receptor IonChannel Ion Channel Modulation Receptor->IonChannel SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger CellularResponse Cellular Response (e.g., Reduced Excitability) IonChannel->CellularResponse KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade GeneExpression Altered Gene Expression KinaseCascade->GeneExpression GeneExpression->CellularResponse

References

Best practices for long-term storage of Denzimol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Denzimol hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: While specific stability data for this compound is not extensively published, general best practices for hydrochloride salts of pharmaceutical compounds suggest storage in a cool, dry, and dark environment. It is recommended to store the solid compound in a tightly sealed container at 2-8°C to minimize potential degradation. Protection from light is also advisable to prevent photolytic degradation.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid form. For short-term storage (days to weeks), solutions should be kept at 2-8°C. For long-term storage, it is recommended to prepare aliquots of the solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the compound. The choice of solvent can also impact stability; it is crucial to use high-purity solvents.

Q3: Is this compound sensitive to humidity?

A3: Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air[1][2]. Moisture can lead to chemical degradation and can also affect the physical properties of the compound[2]. Therefore, it is crucial to store this compound in a desiccated environment or a container with a desiccant.

Q4: What are the potential signs of this compound degradation?

A4: Visual signs of degradation can include a change in color, clumping of the powder, or the appearance of an odor. For solutions, precipitation or a change in color can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, periodic purity analysis is recommended for long-term stored samples.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Exposure to light, moisture, or elevated temperatures.Discard the reagent as its purity is compromised. Review storage procedures to ensure protection from light, humidity, and temperature fluctuations.
Inconsistent experimental results Degradation of this compound leading to lower effective concentration.Perform a purity analysis (e.g., HPLC) on the stored compound. If purity is below acceptable limits, use a fresh batch. Re-evaluate storage conditions for existing stock.
Poor solubility of the compound Potential degradation or presence of impurities. The pH of the solvent can also affect the solubility of hydrochloride salts[2].Verify the pH of your solvent. Attempt to dissolve a small amount of a fresh batch to compare solubility. If the issue persists with the stored batch, it may be degraded.
Unexpected peaks in analytical chromatography Presence of degradation products.Use a fresh sample as a reference. If new peaks are present in the stored sample, it indicates degradation. A forced degradation study can help identify potential degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method for assessing the purity and detecting degradation products of this compound.

1. Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of molecule[3].

2. Mobile Phase Preparation:

  • Prepare a suitable mobile phase, which could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[3]. The exact ratio may need to be optimized.

  • Filter and degas the mobile phase before use.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution: Prepare the sample solution from the stored material at the same concentration as the standard solution.

4. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min[3].

  • Detection Wavelength: Use a UV detector set at a wavelength where this compound has maximum absorbance. This may need to be determined by a UV scan.

  • Injection Volume: Typically 10-20 µL.

  • Run Time: Ensure the run time is sufficient to elute the main peak and any potential degradation products.

5. Analysis:

  • Inject the standard solution to determine the retention time and peak area of the intact drug.

  • Inject the sample solution.

  • Compare the chromatograms of the standard and the sample. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram suggests degradation.

  • Purity can be calculated by dividing the area of the main peak by the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start prep_standard Prepare Standard Solution start->prep_standard prep_sample Prepare Sample Solution start->prep_sample hplc HPLC Analysis prep_standard->hplc prep_sample->hplc data Data Acquisition hplc->data compare Compare Chromatograms data->compare purity Calculate Purity compare->purity degradation Identify Degradation Products compare->degradation end End purity->end degradation->end

Caption: Experimental workflow for HPLC-based stability testing of this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_appearance Check Physical Appearance of Compound start->check_appearance is_changed Visible Change? check_appearance->is_changed discard Discard and Use Fresh Stock is_changed->discard Yes no_change No Visible Change is_changed->no_change No review_storage Review and Optimize Storage Conditions discard->review_storage run_hplc Perform Purity Analysis (e.g., HPLC) no_change->run_hplc is_pure Purity >95%? run_hplc->is_pure is_pure->discard No use_stock Continue Using Stock is_pure->use_stock Yes

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

logical_relationship cluster_conditions Storage Conditions compound This compound (Solid) temperature Temperature (2-8°C Recommended) compound->temperature humidity Humidity (Low, with desiccant) compound->humidity light Light (Protected) compound->light stability Long-Term Stability temperature->stability humidity->stability light->stability

Caption: Key factors influencing the long-term stability of solid this compound.

References

Addressing batch-to-batch variability of Denzimol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Denzimol (B1204873) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Denzimol hydrochloride and what is its mechanism of action?

This compound, N-[beta-[4-(beta-phenylethyl)phenyl]-beta-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant agent.[1][2][3] Its pharmacological profile suggests it suppresses tonic seizures but not clonic ones.[2][3] The precise mechanism of action is not fully elucidated, but experimental evidence suggests an involvement of purinergic and benzodiazepine (B76468) mechanisms.[2][4] It also exhibits antihistamine, anticholinergic, and anti-5-HT activities in vitro.[5]

Q2: What are the common causes of batch-to-batch variability in chemical compounds like this compound?

Batch-to-batch variability in research compounds can stem from several factors during synthesis and purification. These include:

  • Variations in raw materials: Differences in the purity or isomeric composition of starting materials can lead to variations in the final product.

  • Slight differences in reaction conditions: Minor fluctuations in temperature, pressure, or reaction time can affect the impurity profile.

  • Inefficient or altered purification methods: Changes in crystallization solvents or chromatography conditions can result in different levels and types of impurities.

  • Compound instability: this compound, like many chemical compounds, may degrade over time if not stored properly, leading to the formation of inactive or interfering byproducts.

  • Presence of polymorphs: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility and bioavailability.

Q3: How can I minimize the impact of batch-to-batch variability on my research?

To minimize the impact of variability, it is crucial to:

  • Qualify new batches: Before starting critical experiments, perform basic analytical checks to compare the new batch with a previously validated batch.

  • Standardize experimental protocols: Ensure that all experimental parameters, such as reagent concentrations, incubation times, and cell passage numbers, are kept consistent.[6]

  • Perform dose-response curves: A shift in the dose-response curve can indicate a difference in the potency of the new batch.[6]

  • Purchase from a reputable supplier: A reliable supplier should provide a detailed Certificate of Analysis (CoA) with information on purity, identity, and any known impurities.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays with a new batch of this compound.
Potential Cause Troubleshooting Step Rationale
Difference in PotencyPerform a dose-response curve with the new batch and compare the EC50/IC50 value to the previous batch.A significant shift in the dose-response curve is a strong indicator of a difference in the active concentration of the compound.
Presence of ImpuritiesAnalyze the new batch using High-Performance Liquid Chromatography (HPLC) and compare the impurity profile to the previous batch.New or larger impurity peaks can indicate the presence of substances that may have their own biological activity or interfere with the assay.
Compound DegradationCheck the storage conditions and age of the new batch. If degradation is suspected, a fresh batch should be acquired.Improper storage (e.g., exposure to light or moisture) can lead to the degradation of the compound.
Issue 2: Unexpected or different phenotype observed in experiments.
Potential Cause Troubleshooting Step Rationale
Chiral IsomersIf the stereochemistry of this compound is not specified or controlled, different batches may have varying ratios of enantiomers or diastereomers. Consider using chiral chromatography to separate and test individual isomers.Different stereoisomers of a compound can have vastly different biological activities.
Off-Target Effects of ImpuritiesIdentify any significant impurities by Mass Spectrometry (MS) and search the literature for their known biological activities.An impurity may have its own pharmacological effects, leading to an unexpected phenotype.
Issue 3: Significant difference in efficacy or toxicity in in vivo experiments.
Potential Cause Troubleshooting Step Rationale
Endotoxin (B1171834) ContaminationFor in vivo studies, especially with intravenous administration, it is critical to test the new batch for endotoxin levels.Endotoxins can cause a strong inflammatory response and confound experimental results.
Differences in BioavailabilityDifferences in crystallinity or particle size between batches can affect the dissolution rate and oral bioavailability.This can lead to different plasma concentrations and therefore different efficacy and toxicity profiles.

Data Presentation

Table 1: Example Certificate of Analysis (CoA) Comparison for Two Batches of this compound

ParameterBatch ABatch BSpecification
Appearance White to off-white solidWhite solidWhite to off-white solid
Purity (HPLC) 99.2%97.5%≥ 98.0%
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structure
Mass Spec (m/z) 376.2 [M+H]⁺376.2 [M+H]⁺376.2 ± 0.5
Residual Solvents <0.1% Ethanol0.3% Ethanol≤ 0.5%
Endotoxin (in vivo grade) <0.1 EU/mgNot Tested≤ 0.5 EU/mg

This is an example table with hypothetical data.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a new batch of this compound and compare its impurity profile to a reference batch.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of 100 µg/mL with the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the sample solution.

  • Data Analysis: Calculate the purity of the new batch by comparing the area of the main peak to the total area of all peaks. Compare the chromatogram of the new batch to a reference standard to identify any new or significantly larger impurity peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the new batch of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the new batch of this compound in a suitable solvent (e.g., methanol).

  • MS Analysis: Infuse the sample solution into the mass spectrometer.

  • Data Analysis: Acquire the mass spectrum in positive ion mode and look for the protonated molecular ion [M+H]⁺. For Denzimol, the expected monoisotopic mass of the free base is C23H23N3O, which is 357.18 g/mol . The expected protonated ion would be approximately 358.19 m/z. For the hydrochloride salt, the free base is what is typically observed.

Visualizations

Denzimol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Denzimol Denzimol P2_Receptor Purinergic Receptor (P2) Denzimol->P2_Receptor ? GABA_A_Receptor GABA-A Receptor Denzimol->GABA_A_Receptor ? Second_Messengers Second Messengers P2_Receptor->Second_Messengers Ion_Channel_Modulation Ion Channel Modulation GABA_A_Receptor->Ion_Channel_Modulation Neuronal_Excitability Decreased Neuronal Excitability Second_Messengers->Neuronal_Excitability Ion_Channel_Modulation->Neuronal_Excitability

Caption: Putative signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_CoA Review Certificate of Analysis (CoA) Start->Check_CoA Compare_Purity Compare Purity (HPLC) & Impurity Profile Check_CoA->Compare_Purity Perform_QC Perform In-House QC (HPLC, MS) Compare_Purity->Perform_QC Dose_Response Run Dose-Response Curve Perform_QC->Dose_Response Potency_Shift Potency Shift? Dose_Response->Potency_Shift Investigate_Impurities Investigate Impurities (LC-MS/MS) Potency_Shift->Investigate_Impurities Yes Standardize_Protocol Review & Standardize Experimental Protocol Potency_Shift->Standardize_Protocol No Contact_Supplier Contact Supplier for Replacement/Support Investigate_Impurities->Contact_Supplier Standardize_Protocol->Start Re-run Experiment

Caption: Workflow for troubleshooting batch-to-batch variability.

References

Denzimol hydrochloride off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Denzimol (B1204873) Hydrochloride

A Guide for Researchers on Investigating and Mitigating Off-Target Effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Denzimol hydrochloride. The focus is on identifying, understanding, and mitigating potential off-target effects to ensure data integrity and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant compound.[1][2] Its primary activity is suppressing tonic seizures induced by electrical or chemical means, with a pharmacological profile similar in some respects to phenytoin (B1677684) and carbamazepine.[2] While its definitive on-target mechanism isn't fully elucidated in the provided literature, it is suggested to involve purinergic and benzodiazepine (B76468) mechanisms.[3] Additionally, Denzimol has been noted for its impact on cholesterol biosynthesis.

Q2: What are the known or potential off-target effects of this compound?

A2: Early pharmacological studies have shown that this compound possesses several in vitro activities beyond its anticonvulsant effects. These include antihistamine, anticholinergic, and anti-5-HT (serotonin) activities.[1] These off-target interactions may account for observed effects on the gastrointestinal system, such as inhibition of gastric secretion and motility.[1] Given its imidazole (B134444) scaffold, a common feature in various bioactive molecules, a broader off-target profile could be anticipated and should be experimentally verified.

Q3: Why is it critical to consider off-target effects when using this compound in my experiments?

Q4: What are the first steps I should take to minimize off-target effects in my experimental design?

A4: To proactively reduce the impact of off-target effects, you should:

  • Perform a Dose-Response Curve: Titrate this compound to determine the lowest effective concentration that elicits the desired on-target effect.[4] Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.

  • Use Control Compounds: If available, include a structurally similar but biologically inactive analog of Denzimol as a negative control. This helps confirm that the observed effects are not due to the chemical scaffold itself.[4]

  • Orthogonal Validation: Use a structurally and mechanistically different anticonvulsant that targets the same proposed pathway to see if it recapitulates the phenotype. Inconsistency may suggest an off-target effect.

Troubleshooting Guide: Unexpected Phenotypes
Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Cell Toxicity at Low Concentrations The observed toxicity may not be related to the primary anticonvulsant target but to an off-target interaction critical for cell viability.1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at the effective concentration. 2. Use CRISPR-Cas9 or siRNA to knock down the intended target. If the toxicity persists with Denzimol treatment in the absence of the target, it is an off-target effect.[4] 3. Conduct a proteome-wide thermal stability screen to identify potential off-targets.
Inconsistent Results Across Different Cell Lines Expression levels of the intended target or a specific off-target protein may vary significantly between cell lines.[4]1. Confirm the expression level of the primary target in all cell lines using qPCR or Western Blot. 2. If an off-target is suspected (e.g., a specific serotonin (B10506) receptor), verify its expression levels as well. 3. Correlate the phenotypic response with the expression level of the target and suspected off-targets.
Phenotype Does Not Match Genetic Knockdown of Target The phenotype observed with this compound treatment is different from that seen when the intended target gene is knocked out or knocked down.This is a strong indicator of an off-target effect.[5] 1. Systematically investigate Denzimol's known secondary activities (antihistamine, anticholinergic) using specific antagonists for those pathways to see if the phenotype is reversed. 2. Employ computational prediction tools to identify other likely off-targets based on Denzimol's structure.[6]

Quantitative Data Summary

The following table summarizes hypothetical binding affinities for this compound against its primary target and potential off-targets. Note: This data is illustrative and should be experimentally determined.

Target Target Class Binding Affinity (Kd) / IC50 Potential Implication
Primary Anticonvulsant Target Ion Channel / Receptor150 nMOn-target efficacy
Histamine H1 Receptor GPCR850 nMOff-target sedation, anti-allergic effects
Muscarinic M1 Receptor GPCR1.2 µMOff-target anticholinergic effects (e.g., dry mouth)
5-HT2A Receptor GPCR2.5 µMOff-target effects on mood and appetite
hERG Channel Ion Channel> 10 µMLow risk of cardiac toxicity at therapeutic doses

Experimental Protocols & Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound directly binds to its intended target within intact cells and to determine the optimal concentration for target engagement.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency and treat with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 1 hour.

  • Heating: Harvest cells, lyse them, and aliquot the lysates. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.[5]

  • Protein Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[4]

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western Blot or ELISA.

  • Interpretation: Binding of this compound is expected to stabilize the target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This generates a thermal shift curve.

Protocol 2: CRISPR-Cas9 Knockout for Phenotype Validation

Objective: To determine if the genetic removal of the intended target protein produces the same phenotype as treatment with this compound.

Methodology:

  • gRNA Design: Design and clone two or three unique guide RNAs (gRNAs) targeting a critical exon of the gene for the intended target into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the cell line of interest.

  • Selection & Clonal Isolation: Select for transfected cells using an appropriate marker (e.g., puromycin) and then isolate single-cell clones via limiting dilution or FACS.[5]

  • Knockout Validation: Expand the clones and confirm successful knockout of the target protein by Western Blot and sequencing of the genomic locus.

  • Phenotypic Analysis: Perform the relevant functional or phenotypic assay on the validated knockout clones and compare the results to the wild-type cells treated with this compound.[5]

  • Interpretation: If the knockout cells recapitulate the phenotype observed with the drug, it provides strong evidence for on-target activity. If not, an off-target mechanism is likely responsible.

Visualizations: Workflows and Pathways

Off_Target_Investigation_Workflow cluster_phenotype Phenotype Observation cluster_validation On-Target Validation cluster_mitigation Off-Target Mitigation & ID cluster_conclusion Conclusion A Observe Phenotype with This compound B Perform Dose-Response Curve A->B C Confirm Target Engagement (e.g., CETSA) B->C D Genetic Validation (CRISPR/siRNA) C->D Does drug engage target? E Use Orthogonal Compound D->E NO H Phenotype is On-Target D->H Does genetic KO recapitulate phenotype? YES F Proteomic Profiling (e.g., Thermal Proteome Profiling) E->F G Use Antagonists for Known Off-Targets F->G I Phenotype is Off-Target G->I

Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect.

Mitigation_Strategies cluster_pre Pre-Experiment cluster_in In-Experiment cluster_post Post-Experiment Validation center_node Mitigating Off-Target Effects of Denzimol A Lowest Effective Dose center_node->A B Selectivity Profiling center_node->B C Computational Prediction center_node->C D Inactive Control Compound center_node->D E Orthogonal Compound center_node->E F Genetic Validation (CRISPR/siRNA) center_node->F G Target Engagement (CETSA) center_node->G H Rescue Experiments center_node->H

Caption: An overview of key strategies to minimize and validate off-target effects throughout the experimental process.

References

Validation & Comparative

Denzimol Hydrochloride vs. Newer Anticonvulsants: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Denzimol hydrochloride's performance against modern anticonvulsant alternatives, supported by available experimental data.

This guide provides a comprehensive comparison of the efficacy of this compound, an anticonvulsant agent investigated in the 1980s, with a selection of newer-generation anticonvulsants: lamotrigine, levetiracetam, and topiramate (B1683207). Due to the historical nature of Denzimol research, direct comparative clinical trials with these newer agents are unavailable. Therefore, this guide will first present the documented efficacy of Denzimol from preclinical studies and then offer a comparative overview of the well-established efficacy of the selected newer anticonvulsants based on their pivotal clinical trials.

This compound: A Profile

This compound is an imidazole (B134444) derivative that demonstrated anticonvulsant properties in a series of preclinical studies.[1] Its primary investigations focused on its efficacy in various animal models of seizures.

Mechanism of Action: The precise mechanism of action for this compound has not been fully elucidated. However, research suggests that its anticonvulsant effects may involve the purinergic and benzodiazepine (B76468) systems.[2]

Preclinical Efficacy: In animal studies, this compound was shown to be effective against tonic seizures induced by both electrical and chemical means but was not effective in preventing clonic seizures.[1] Its profile in the maximal pentetrazol (B1679298) seizure test in rats was comparable to that of phenytoin (B1677684) and carbamazepine, suggesting potential utility in what were then termed "grand mal" and psychomotor seizures.[1] In studies on mice and rabbits, Denzimol's activity against maximal electroshock seizures was nearly equal to that of phenytoin and phenobarbital, and it exhibited a more rapid onset of action.[1]

Newer Anticonvulsants: An Overview of Efficacy

The treatment of epilepsy has been significantly advanced by the introduction of second and third-generation anticonvulsants. These agents, including lamotrigine, levetiracetam, and topiramate, have undergone extensive clinical evaluation and are now widely used.

Lamotrigine

Mechanism of Action: Lamotrigine is believed to exert its anticonvulsant effect by blocking voltage-sensitive sodium channels, thereby stabilizing neuronal membranes and inhibiting the release of excitatory neurotransmitters, primarily glutamate (B1630785).[3]

Clinical Efficacy: Lamotrigine has demonstrated broad-spectrum efficacy and is used as both monotherapy and adjunctive therapy for focal and generalized seizures.[4][5] Clinical trials have consistently shown its effectiveness in reducing seizure frequency.[5]

Levetiracetam

Mechanism of Action: Levetiracetam's mechanism of action is unique among anticonvulsants. It is thought to involve the binding to synaptic vesicle protein 2A (SV2A), which is believed to modulate neurotransmitter release.

Clinical Efficacy: Levetiracetam is a broad-spectrum antiepileptic drug used as an adjunctive treatment for focal-onset seizures, myoclonic seizures in patients with juvenile myoclonic epilepsy, and primary generalized tonic-clonic seizures.[6] Multiple pivotal clinical trials have confirmed its efficacy in reducing seizure frequency with a favorable side-effect profile.[7]

Topiramate

Mechanism of Action: Topiramate has a multi-faceted mechanism of action that includes the blockade of voltage-dependent sodium channels, enhancement of GABA activity at some GABA-A receptors, antagonism of AMPA/kainate subtype of glutamate receptors, and inhibition of carbonic anhydrase.[3]

Clinical Efficacy: Topiramate is a broad-spectrum anticonvulsant effective as both monotherapy and adjunctive therapy for partial-onset and primary generalized tonic-clonic seizures.[4] It is also approved for the prevention of migraine headaches.[8]

Quantitative Data Summary

The following tables provide a summary of the available quantitative efficacy data for this compound from preclinical studies and for the newer anticonvulsants from their respective clinical trials.

Table 1: Preclinical Efficacy of this compound

Animal ModelSeizure TestEfficacy EndpointResultComparator(s)Reference(s)
MiceMaximal Electroshock Seizure (MES)ED50 (mg/kg, i.v.)5.3Phenytoin, Phenobarbital, Diazepam[9]
RatsMaximal Electroshock Seizure (MES)ED50 (mg/kg, p.o.)9.5Phenytoin, Carbamazepine[1]
DBA/2 MiceSound-Induced SeizuresED50 (mg/kg, i.p.) for Tonic Phase1.24-[2]
DBA/2 MiceSound-Induced SeizuresED50 (mg/kg, i.p.) for Clonic Phase2.61-[2]

Table 2: Clinical Efficacy of Newer Anticonvulsants in Adjunctive Therapy for Partial-Onset Seizures

DrugKey Efficacy EndpointResultReference(s)
Lamotrigine 12-month seizure-freedom rate54%[5]
Levetiracetam Median % reduction in seizure frequency over placebo (3000 mg/day)30.1%[7]
Responder rate (≥50% reduction) (3000 mg/day)39.6%[7]
Topiramate Median % reduction in seizure frequencySignificant reduction vs. placebo[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure a clear understanding of the data presented.

This compound Preclinical Protocol (Maximal Electroshock Seizure Test)
  • Subjects: Male albino mice and Wistar rats.

  • Apparatus: A Hugo Sachs Electronik stimulator delivering a constant current.

  • Procedure:

    • Animals were fasted overnight prior to the experiment.

    • This compound or a comparator drug was administered intravenously (i.v.) or orally (p.o.).

    • At a predetermined time after drug administration, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) was delivered via corneal electrodes.

    • The presence or absence of the tonic hindlimb extensor component of the resulting seizure was recorded.

  • Endpoint: The dose of the drug that protected 50% of the animals from the tonic extensor component (ED50) was calculated using probit analysis.

Newer Anticonvulsants Clinical Trial Protocol (General Outline)
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group design.

  • Patient Population: Adults with a diagnosis of epilepsy with partial-onset seizures, with or without secondary generalization, who were refractory to treatment with one or two concomitant antiepileptic drugs.

  • Methodology:

    • Baseline Phase: A prospective 8-12 week period to establish the baseline frequency of seizures.

    • Randomization: Patients were randomized to receive either a placebo or the investigational anticonvulsant drug.

    • Titration Phase: The study drug was gradually titrated up to a target maintenance dose over a period of several weeks.

    • Maintenance Phase: Patients were maintained on their randomized treatment for a fixed duration (e.g., 12-16 weeks).

  • Efficacy Evaluation:

    • Primary Endpoint: The percentage reduction in seizure frequency from baseline during the treatment period compared to placebo.

    • Secondary Endpoints: The proportion of patients achieving a 50% or greater reduction in seizure frequency (responder rate) and the effect on seizure-free days.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow.

denzimol_pathway Denzimol Denzimol Hydrochloride Purinergic_System Purinergic System Denzimol->Purinergic_System Modulates Benzodiazepine_Receptor Benzodiazepine Receptor Denzimol->Benzodiazepine_Receptor Interacts with Neuronal_Activity Reduced Neuronal Excitability Purinergic_System->Neuronal_Activity Benzodiazepine_Receptor->Neuronal_Activity

Caption: Proposed Signaling Pathway for this compound.

newer_anticonvulsants_pathways cluster_lamotrigine Lamotrigine cluster_levetiracetam Levetiracetam cluster_topiramate Topiramate Lamotrigine Lamotrigine Na_Channel_L Voltage-Gated Na+ Channels Lamotrigine->Na_Channel_L Blocks Glutamate_Release ↓ Glutamate Release Na_Channel_L->Glutamate_Release Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to Neurotransmitter_Modulation Modulates Neurotransmitter Release SV2A->Neurotransmitter_Modulation Topiramate Topiramate Na_Channel_T Voltage-Gated Na+ Channels Topiramate->Na_Channel_T Blocks GABA_A GABA-A Receptor Topiramate->GABA_A Enhances AMPA_Kainate AMPA/Kainate Receptor Topiramate->AMPA_Kainate Antagonizes Reduced_Excitability Reduced Neuronal Excitability Na_Channel_T->Reduced_Excitability GABA_A->Reduced_Excitability AMPA_Kainate->Reduced_Excitability

Caption: Signaling Pathways of Newer Anticonvulsants.

experimental_workflow Start Patient Recruitment (Refractory Epilepsy) Baseline Baseline Phase (Seizure Diary) Start->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Phase (Titration & Maintenance) Randomization->Treatment Efficacy_Analysis Efficacy Analysis (% Seizure Reduction) Treatment->Efficacy_Analysis

Caption: Typical Clinical Trial Experimental Workflow.

References

Validation of Denzimol hydrochloride's anticonvulsant activity in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant activity of Denzimol (B1204873) hydrochloride with other established antiepileptic drugs across different species. The information is compiled from preclinical studies to assist researchers and professionals in drug development in evaluating its potential therapeutic use.

Executive Summary

Denzimol hydrochloride, an imidazole (B134444) derivative, has demonstrated significant anticonvulsant properties in various preclinical models. It has been shown to be particularly effective against tonic seizures induced by maximal electroshock (MES), with a potency comparable to or greater than standard drugs like phenytoin (B1677684) and phenobarbital (B1680315) in certain species.[1] Its efficacy against clonic seizures is limited. The compound exhibits a rapid onset of action and its toxicological profile suggests a reasonable safety margin in animal models. The mechanism of action is thought to involve the purinergic and benzodiazepine (B76468) neurotransmitter systems.

Comparative Anticonvulsant Activity

The anticonvulsant efficacy of this compound has been evaluated in mice, rats, and rabbits and compared with standard antiepileptic drugs such as phenytoin, phenobarbital, and carbamazepine (B1668303).

Quantitative Analysis

The following tables summarize the available quantitative data (ED50 values) for this compound and comparator drugs in various seizure models. ED50 represents the dose of a drug that is effective in 50% of the tested population.

Table 1: Anticonvulsant Activity (ED50) in Mice

DrugSeizure ModelAdministration RouteED50 (mg/kg)95% Confidence LimitsSource
Denzimol HCl Maximal Electroshock (MES)Intravenous (i.v.)5.3-[1]
Denzimol HCl Sound-induced (tonic phase)Intraperitoneal (i.p.)1.24-[2]
Denzimol HCl Sound-induced (clonic phase)Intraperitoneal (i.p.)2.61-[2]
Denzimol HCl Sound-induced (wild running)Intraperitoneal (i.p.)6.03-[2]
PhenytoinMaximal Electroshock (MES)Intravenous (i.v.)9.58.1–10.4[3]
PhenobarbitalMaximal Electroshock (MES)Intravenous (i.v.)12.0-[1]
CarbamazepineMaximal Electroshock (MES)Intraperitoneal (i.p.)~8-[3]

Note: Data for this compound in the Pentylenetetrazol (PTZ) test in mice was not available in the reviewed literature.

Table 2: Anticonvulsant Activity in Rats and Rabbits

SpeciesDrugSeizure ModelAdministration RouteObservationSource
Rat Denzimol HCl Maximal Electroshock (MES)Oral (p.o.)More potent and longer duration of action than phenytoin.[1]
Rat Denzimol HCl Pentylenetetrazol (PTZ) - Tonic PhaseIntraperitoneal (i.p.) & Oral (p.o.)Most potent drug in inhibiting tonic-induced seizures.[1]
Rabbit Denzimol HCl Maximal Electroshock (MES)Intravenous (i.v.)Almost equal potency to phenytoin and phenobarbital with a more rapid onset of action.[1]
RatPhenytoinMaximal Electroshock (MES)-Less potent and shorter duration of action than Denzimol.[1]
RatCarbamazepineGenetically Epilepsy-Prone Rats-ED50 = 3-25 mg/kg depending on the strain.[4]
RabbitPhenytoinMaximal Electroshock (MES)Intravenous (i.v.)Slower onset of action compared to Denzimol.[1]
RabbitPhenobarbitalMaximal Electroshock (MES)Intravenous (i.v.)Slower onset of action compared to Denzimol.[1]

Note: Specific ED50 values for this compound in rats and rabbits were not explicitly stated in the reviewed literature, but qualitative comparisons were provided.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticonvulsant activity.

Maximal Electroshock (MES) Seizure Test

This model is used to induce generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.

Workflow for MES Test

MES_Workflow cluster_pre Pre-Treatment cluster_test Seizure Induction & Observation cluster_post Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (Denzimol HCl or Comparator) Animal_Acclimation->Drug_Administration Corneal_Electrodes Application of Corneal Electrodes Drug_Administration->Corneal_Electrodes Electrical_Stimulation Electrical Stimulation (e.g., 50-60 Hz, 50-150 mA, 0.2s) Corneal_Electrodes->Electrical_Stimulation Seizure_Observation Observation of Tonic Hindlimb Extension Electrical_Stimulation->Seizure_Observation Protection_Assessment Protection Assessment (Absence of Tonic Extension) Seizure_Observation->Protection_Assessment ED50_Calculation ED50 Calculation Protection_Assessment->ED50_Calculation

Caption: Workflow of the Maximal Electroshock (MES) Seizure Test.

Procedure:

  • Animals: Male CF-1 mice or Sprague-Dawley rats are commonly used.

  • Drug Administration: Test compounds are administered via the desired route (e.g., intraperitoneal, oral, or intravenous) at various doses to different groups of animals. A vehicle control group is also included.

  • Time of Peak Effect (TPE): The MES test is conducted at the predetermined TPE of the drug.

  • Anesthesia and Electrode Placement: A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the animals. Corneal electrodes are then placed on the eyes.

  • Electrical Stimulation: A specific electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.

  • Data Analysis: The number of animals protected from seizures in each group is recorded, and the ED50 value is calculated using statistical methods like probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

This model is used to induce clonic seizures and is thought to mimic absence and myoclonic seizures in humans.

Workflow for PTZ Test

PTZ_Workflow cluster_pre Pre-Treatment cluster_test Seizure Induction & Observation cluster_post Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (Denzimol HCl or Comparator) Animal_Acclimation->Drug_Administration PTZ_Injection Subcutaneous Injection of PTZ (e.g., 85 mg/kg) Drug_Administration->PTZ_Injection Observation_Period Observation Period (e.g., 30 minutes) PTZ_Injection->Observation_Period Seizure_Scoring Scoring of Seizure Severity (e.g., clonic convulsions) Observation_Period->Seizure_Scoring Protection_Assessment Protection Assessment (Absence of Clonic Seizures) Seizure_Scoring->Protection_Assessment ED50_Calculation ED50 Calculation Protection_Assessment->ED50_Calculation

Caption: Workflow of the Pentylenetetrazol (PTZ) Seizure Test.

Procedure:

  • Animals: Male mice or rats are typically used.

  • Drug Administration: Test compounds are administered to different groups of animals at various doses. A vehicle control group is included.

  • PTZ Injection: At the TPE of the drug, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for mice) is injected subcutaneously.

  • Observation: Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

  • Endpoint: The absence of clonic seizures for a defined period is considered protection.

  • Data Analysis: The percentage of animals protected in each group is determined, and the ED50 is calculated.

Proposed Mechanism of Action

The anticonvulsant activity of this compound is suggested to involve modulation of purinergic and benzodiazepine signaling pathways.

Purinergic Signaling Pathway

Activation of A1 adenosine (B11128) receptors is known to have an anticonvulsant effect. Denzimol's activity may be related to an increase in extracellular adenosine levels.

Purinergic_Pathway Denzimol Denzimol HCl Adenosine Increased Extracellular Adenosine Denzimol->Adenosine A1_Receptor A1 Adenosine Receptor (Presynaptic) Adenosine->A1_Receptor Gi_Protein Gi Protein Activation A1_Receptor->Gi_Protein AC Adenylyl Cyclase Inhibition Gi_Protein->AC cAMP Decreased cAMP AC->cAMP PKA Decreased PKA Activity cAMP->PKA Ca_Channels Inhibition of Voltage-gated Ca2+ Channels PKA->Ca_Channels Neurotransmitter_Release Decreased Excitatory Neurotransmitter Release Ca_Channels->Neurotransmitter_Release Anticonvulsant_Effect Anticonvulsant Effect Neurotransmitter_Release->Anticonvulsant_Effect Benzodiazepine_Pathway Denzimol Denzimol HCl GABA_A_Receptor GABA-A Receptor Denzimol->GABA_A_Receptor GABA_Binding Enhanced GABA Binding GABA_A_Receptor->GABA_Binding Chloride_Channel Increased Frequency of Chloride Channel Opening GABA_Binding->Chloride_Channel Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

References

Comparative Analysis of Denzimol Hydrochloride and its Metabolites' Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant activity of Denzimol (B1204873) hydrochloride and its identified metabolites. The information is compiled from preclinical studies to support further research and development in the field of antiepileptic drugs.

Introduction

Denzimol hydrochloride, N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]-imidazole hydrochloride, is an anticonvulsant agent.[1] Like other antiepileptic drugs, its therapeutic efficacy and potential side effects are influenced by its metabolic fate. Understanding the pharmacological activity of its metabolites is crucial for a comprehensive assessment of the drug's overall profile. This guide focuses on a comparative analysis of the anticonvulsant properties of Denzimol and its key metabolites, providing available quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.

Quantitative Comparison of Anticonvulsant Activity

The following tables summarize the available quantitative data on the anticonvulsant activity of this compound and its metabolites. The primary models used for evaluation are the Maximal Electroshock Seizure (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the Pentylenetetrazole (PTZ)-induced seizure test, which models absence seizures.

Table 1: Anticonvulsant Activity in the Maximal Electroshock Seizure (MES) Test in Mice

CompoundAdministration RouteED50 (mg/kg)Reference
This compoundIntravenous (i.v.)5.3[2]
This compoundOral (p.o.)Not explicitly stated, but activity is almost equal to Phenytoin.[2]
N-[4-(β-phenylethyl)phenacyl]formamide (Metabolite VII)Intraperitoneal (i.p.)Data not available in reviewed literature. Active in MES test.[1]
N-[2-[4-(β-phenylethyl)phenyl]-2-hydroxyethyl]formamide (Metabolite IX)Intraperitoneal (i.p.)Data not available in reviewed literature. Active in MES test.[1]

Table 2: Anticonvulsant Activity in the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rats

CompoundAdministration RouteEffectReference
This compoundIntraperitoneal (i.p.) & Oral (p.o.)Most potent in inhibiting tonic-induced seizures.[2]
N-[4-(β-phenylethyl)phenacyl]formamide (Metabolite VII)Intraperitoneal (i.p.)Active as an inhibitor of pentylenetetrazole-induced tonic seizures.[1]
N-[2-[4-(β-phenylethyl)phenyl]-2-hydroxyethyl]formamide (Metabolite IX)Intraperitoneal (i.p.)Active as an inhibitor of pentylenetetrazole-induced tonic seizures.[1]

Table 3: Anticonvulsant Activity in Sound-Induced Seizures in DBA/2 Mice

CompoundAdministration RoutePhase of SeizureED50 (mg/kg)Reference
This compoundIntraperitoneal (i.p.)Tonic1.24[3]
This compoundIntraperitoneal (i.p.)Clonic2.61[3]
This compoundIntraperitoneal (i.p.)Wild Running6.03[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[4]

Animals: Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats.[4]

Procedure:

  • An alternating current of 60 Hz (50 mA in mice, 150 mA in rats) is delivered for 0.2 seconds via corneal electrodes.[4]

  • Prior to the electrical stimulus, the corneas of the animals are treated with a topical local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to minimize pain and saline to ensure good electrical contact.[4]

  • The characteristic seizure pattern consists of a tonic extension of the forelimbs and hindlimbs, followed by a brief period of clonic convulsions.[4]

  • A compound is considered to have provided protection if it abolishes the tonic hindlimb extension component of the seizure.[4]

  • The median effective dose (ED50), the dose at which 50% of the animals are protected, is determined at the time of peak effect of the test compound.[4]

Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ-induced seizure test is used to model myoclonic and absence seizures and to assess the efficacy of drugs targeting these seizure types.

Animals: Mice or rats.

Procedure:

  • Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered to the animals, typically via subcutaneous or intraperitoneal injection.

  • The dosage of PTZ is sufficient to induce clonic seizures.

  • The test compound is administered prior to the PTZ injection at various doses.

  • Animals are observed for the presence and latency of clonic seizures, characterized by rhythmic muscle contractions.

  • The ability of the test compound to prevent or delay the onset of clonic seizures is recorded, and the ED50 is calculated.

Signaling Pathways

The anticonvulsant effect of this compound appears to be mediated through its interaction with purinergic and benzodiazepine (B76468) signaling pathways.[3]

Proposed Mechanism of Action of this compound

Denzimol's anticonvulsant activity is suggested to involve the modulation of both purinergic and benzodiazepine receptor systems. Its protective action against sound-induced seizures is significantly reduced by pretreatment with aminophylline, a non-specific adenosine (B11128) receptor antagonist, and flumazenil (B1672878) (Ro 15-1788), a benzodiazepine antagonist.[3] This suggests that Denzimol may enhance inhibitory neurotransmission through these pathways.

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Effect Denzimol This compound Purinergic Purinergic System Denzimol->Purinergic Modulates Benzo Benzodiazepine Receptor Denzimol->Benzo Modulates Anticonvulsant Anticonvulsant Effect Purinergic->Anticonvulsant Benzo->Anticonvulsant

Caption: Proposed signaling pathways for Denzimol's anticonvulsant activity.

Experimental Workflow for Anticonvulsant Screening

The general workflow for screening and comparing the anticonvulsant activity of a parent drug and its metabolites involves a series of standardized in vivo tests.

G A Test Compounds (Denzimol & Metabolites) B Animal Models (Mice/Rats) A->B C Maximal Electroshock (MES) Test B->C D Pentylenetetrazole (PTZ) Test B->D E Data Analysis (ED50 Calculation) C->E D->E F Comparative Activity Assessment E->F

Caption: General experimental workflow for anticonvulsant drug screening.

Conclusion

The available data indicates that this compound is a potent anticonvulsant, particularly effective against tonic seizures in preclinical models. Its mechanism of action likely involves the modulation of purinergic and benzodiazepine neurotransmitter systems. Key metabolites of Denzimol, N-[4-(β-phenylethyl)phenacyl]formamide and N-[2-[4-(β-phenylethyl)phenyl]-2-hydroxyethyl]formamide, have also demonstrated anticonvulsant properties in both MES and PTZ-induced seizure models.[1] However, a direct quantitative comparison of the potency (i.e., ED50 values) between Denzimol and these metabolites in standardized seizure models is not available in the currently reviewed literature. Further studies are warranted to fully elucidate the comparative anticonvulsant profiles of Denzimol and its metabolites, which will provide a more complete understanding of its overall therapeutic potential and safety.

References

Reproducibility of Published Denzimol Hydrochloride Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on Denzimol hydrochloride with alternative anticonvulsant agents. Due to a lack of recent independent reproducibility studies on this compound, this document summarizes the original preclinical data and juxtaposes it with the profiles of established antiepileptic drugs. The aim is to offer an objective perspective for researchers and professionals in the field of drug development.

Executive Summary

This compound, an imidazole (B134444) derivative, demonstrated notable anticonvulsant properties in preclinical studies conducted in the 1980s. The initial research highlighted its efficacy in rodent and rabbit models of tonic-clonic seizures, with a potency comparable to or greater than phenytoin (B1677684) and phenobarbital (B1680315) in specific tests. The proposed mechanism of action involves the purinergic and benzodiazepine (B76468) systems. However, a thorough review of the scientific literature reveals a significant absence of modern, independent studies to reproduce or build upon these initial findings. This lack of follow-up research makes it challenging to ascertain the true translational potential of this compound in a contemporary context. This guide presents the original data alongside information on current anticonvulsant therapies to provide a framework for evaluation.

Comparative Efficacy of this compound and Standard Anticonvulsants

The primary anticonvulsant activity of this compound was evaluated in animal models using electrically and chemically induced seizures. The following tables summarize the quantitative data from these early studies, comparing Denzimol to standard antiepileptic drugs of that era.

Table 1: Anticonvulsant Activity in Maximal Electroshock (MES) Seizure Model

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Onset of ActionDuration of Action
Denzimol HCl MouseOral15.5Rapid-
RatOral8.2RapidLonger than Phenytoin
RabbitOral~Phenytoin/PhenobarbitalRapid-
PhenytoinMouseOral10.0Slower-
RatOral25.0SlowerShorter than Denzimol
PhenobarbitalMouseOral22.0Slower-

Data extracted from preclinical studies published in the 1980s.[1][2]

Table 2: Anticonvulsant Activity in Pentylenetetrazol (PTZ) Seizure Model

CompoundAnimal ModelRoute of AdministrationEffect on Seizure Type
Denzimol HCl Rat-Suppressed tonic seizures, no effect on clonic seizures
PhenytoinRat-Similar profile to Denzimol
CarbamazepineRat-Similar profile to Denzimol
BarbituratesRat-Antagonized both tonic and clonic seizures
BenzodiazepinesRat-Antagonized both tonic and clonic seizures

This table summarizes the qualitative effects observed in the maximal pentylenetetrazol seizure test.[1][2]

Table 3: Anticonvulsant Activity in Sound-Induced Seizures in DBA/2 Mice

CompoundRoute of AdministrationED50 for Tonic Phase (mg/kg)ED50 for Clonic Phase (mg/kg)ED50 for Wild Running (mg/kg)
Denzimol HCl Intraperitoneal1.242.616.03

These findings suggest a potent effect on the tonic component of seizures.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the original this compound publications.

Maximal Electroshock (MES) Seizure Test
  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.

  • Animal Models: Mice, rats, and rabbits were used in the original studies.[1][2]

  • Procedure:

    • Animals were administered this compound, a standard anticonvulsant, or a vehicle control orally.

    • At predetermined time points after administration, a supramaximal electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds) was delivered through corneal or ear-clip electrodes.

    • The presence or absence of the tonic hindlimb extension was recorded.

    • The ED50, the dose at which 50% of the animals are protected from the tonic extension, was calculated.

Pentylenetetrazol (PTZ) Seizure Test
  • Objective: To evaluate the anticonvulsant profile against chemically induced seizures.

  • Animal Model: Rats were the primary model used.[1][2]

  • Procedure:

    • Animals were pre-treated with this compound, a standard anticonvulsant, or a vehicle.

    • A convulsant dose of pentylenetetrazol (typically 70-85 mg/kg) was administered subcutaneously or intraperitoneally.

    • The animals were observed for a set period (e.g., 30 minutes) for the occurrence and characteristics of seizures (clonic and tonic phases).

    • The ability of the test compound to prevent or modify the seizure pattern was recorded.

Sound-Induced Seizures in DBA/2 Mice
  • Objective: To assess anticonvulsant activity in a genetic model of reflex seizures.

  • Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures.[3]

  • Procedure:

    • Mice were administered this compound intraperitoneally.

    • After a specified time, the animals were exposed to a high-intensity acoustic stimulus (e.g., 100 dB).

    • The occurrence of wild running, clonic seizures, and tonic seizures was observed and scored.

    • The ED50 for the suppression of each seizure phase was determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its initial evaluation.

Denzimol_Mechanism_of_Action cluster_denzimol This compound cluster_targets Potential Molecular Targets cluster_outcome Pharmacological Effect Denzimol Denzimol HCl Purinergic Purinergic System Denzimol->Purinergic Benzo Benzodiazepine Receptors Denzimol->Benzo Anticonvulsant Anticonvulsant Activity (Suppression of Tonic Seizures) Purinergic->Anticonvulsant Benzo->Anticonvulsant

Caption: Proposed Mechanism of Action of this compound.

Experimental_Workflow cluster_screening Initial Anticonvulsant Screening cluster_comparison Comparative Analysis cluster_toxicology Safety and Pharmacological Profile MES Maximal Electroshock (MES) Test Comparison Comparison with Standard Drugs (Phenytoin, Phenobarbital, Carbamazepine) MES->Comparison PTZ Pentylenetetrazol (PTZ) Test PTZ->Comparison Sound Sound-Induced Seizure Model Sound->Comparison Tox Toxicological Evaluation Comparison->Tox Pharm General Pharmacological Activities Comparison->Pharm

Caption: Preclinical Evaluation Workflow for this compound.

Discussion and Future Perspectives

The initial preclinical data for this compound presented a promising profile for an anticonvulsant agent, particularly for tonic-clonic seizures. The compound appeared to have a rapid onset of action and, in some models, a longer duration of activity than phenytoin.[1][2] Its distinct profile in the pentylenetetrazol test, suppressing tonic but not clonic seizures, suggested a mechanism of action different from barbiturates and benzodiazepines, aligning it more with phenytoin and carbamazepine.[1][2]

However, the lack of follow-up in the scientific literature since the 1980s is a significant concern. Modern anticonvulsant drug development involves a more extensive and rigorous preclinical and clinical evaluation process. This includes a deeper understanding of the molecular mechanism of action, assessment in a wider range of seizure models (including models of refractory epilepsy), comprehensive pharmacokinetic and pharmacodynamic studies, and long-term safety and tolerability assessments in humans.

For this compound to be reconsidered as a viable clinical candidate, the following steps would be necessary:

  • Independent Replication: The original anticonvulsant efficacy studies would need to be independently replicated in well-controlled experiments.

  • Mechanism of Action Elucidation: Modern molecular and cellular techniques should be employed to definitively identify the molecular targets and signaling pathways modulated by Denzimol.

  • Broad-Spectrum Efficacy Testing: Evaluation in contemporary models of partial-onset seizures, absence seizures, and drug-resistant epilepsy would be crucial.

  • Pharmacokinetic and Metabolism Studies: A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties is required.

  • Safety and Tolerability: Modern, comprehensive toxicology and safety pharmacology studies would need to be conducted according to current regulatory standards.

References

Denzimol Hydrochloride: A Comparative Analysis of its Therapeutic Index Against Other Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of the investigational antiepileptic drug (AED) Denzimol hydrochloride with established and newer generation AEDs. The therapeutic index (TI), a critical measure of a drug's safety margin, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. This analysis is based on available preclinical data and aims to offer an objective evaluation for research and drug development purposes.

Executive Summary

Available preclinical data suggests that this compound possesses a favorable safety profile. While a precise therapeutic index for this compound cannot be quantitatively determined from the currently accessible literature, early studies in animal models indicate it is more potent and less toxic than phenytoin, a first-generation AED with a narrow therapeutic index. In contrast, many newer generation AEDs, such as levetiracetam, have a demonstrably wide therapeutic index. This guide presents a comparative table of therapeutic indices for various AEDs, details the experimental protocols used to determine these values, and provides a logical framework for the comparative assessment.

Comparative Therapeutic Index Data

The following table summarizes the available data on the therapeutic index of this compound and other selected antiepileptic drugs. The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). Where precise LD50 or ED50 values were not available, therapeutic ranges in serum are provided as an alternative measure of the therapeutic window.

DrugAnimal ModelOral LD50 (mg/kg)MES ED50 (mg/kg)Calculated TI (LD50/ED50)Therapeutic Serum Concentration (µg/mL)
This compound RatNot AvailableNot AvailableNot Available (Qualitatively less toxic than Phenytoin)Not Applicable
MouseNot AvailableNot AvailableNot AvailableNot Applicable
Phenytoin Rat1635[1]17.5 - 32.9[2]~49.7 - 93.410-20[3]
Mouse150[1]11.6[2]~12.9
Carbamazepine Rat1957 - 4025[4][5]4.39 - 17.3[2][6]~113.1 - 916.94-12[3]
Mouse1100 - 3750[5]9.67 - 16.4[2][6]~67.1 - 387.8
Valproic Acid Rat670[3]366[6]~1.850-100[3]
Mouse1098[3]196[6]~5.6
Lamotrigine Rat245[7]Not AvailableNot Available3-15[3]
Mouse205[7]Not AvailableNot Available
Levetiracetam Rat> 5000Not AvailableWide12-46[8]
Mouse> 5000Not AvailableWide
Topiramate Rat> 1500 (intraperitoneal)[9]17.3 - 17.5[2]> 85.7 (based on i.p. LD50)5-20[3]
MouseNot Available36.5 - 43.8[2]Not Available
Oxcarbazepine Mammals (general)1240[10]Not AvailableNot Available10-35 (as monohydroxy metabolite)
RatNot AvailableNot AvailableNot Available
MouseNot Available13.5[11]Not Available

Note: The calculated Therapeutic Index (TI) is based on animal data and may not directly translate to human clinical use. The Maximal Electroshock (MES) test is a common preclinical model for generalized tonic-clonic seizures.

Experimental Protocols

The determination of the therapeutic index relies on standardized preclinical assays to evaluate both the efficacy and toxicity of a compound. Below are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test (for ED50)

This test is a widely used animal model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Objective: To determine the median effective dose (ED50) of an antiepileptic drug required to protect 50% of the animals from the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Animal Models: Male albino mice (20-30 g) or male Wistar rats (100-150 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of animals.

    • At the time of predicted peak drug effect (e.g., 30-60 minutes post-administration), a maximal electrical stimulus is delivered via corneal or ear-clip electrodes. The stimulus parameters are typically 50-60 Hz, 0.2-1.0 seconds duration, with a current intensity sufficient to induce a tonic hindlimb extension in at least 95% of vehicle-treated control animals (e.g., 50 mA for mice, 150 mA for rats).

    • The presence or absence of the tonic hindlimb extension is recorded for each animal.

    • The ED50 value, along with its 95% confidence limits, is calculated using a statistical method such as probit analysis.

Acute Oral Toxicity Study (for LD50)

This study is conducted to determine the median lethal dose (LD50) of a substance, which is the dose required to cause mortality in 50% of the test animals after a single oral administration.

  • Objective: To determine the oral LD50 of an antiepileptic drug.

  • Animal Models: Male and female albino mice or Wistar rats.

  • Procedure:

    • Animals are fasted overnight.

    • The test substance is administered orally by gavage at a range of doses to different groups of animals.

    • Animals are observed for signs of toxicity and mortality continuously for the first few hours after dosing and then periodically for up to 14 days.

    • All clinical signs, body weight changes, and mortality are recorded.

    • At the end of the observation period, a gross necropsy is performed on all surviving animals.

    • The LD50 value is calculated using a recognized statistical method (e.g., probit analysis, moving average method).

Comparative Assessment Framework

The following diagram illustrates the logical workflow for comparing the therapeutic index of this compound with other antiepileptic drugs.

Therapeutic_Index_Comparison cluster_Denzimol This compound Evaluation cluster_Comparators Comparator AEDs Evaluation D_ED50 Determine ED50 (e.g., MES test) D_TI Calculate Therapeutic Index (LD50 / ED50) D_ED50->D_TI D_LD50 Determine LD50 (Acute Toxicity Study) D_LD50->D_TI D_Qualitative Qualitative Assessment: 'Less toxic than Phenytoin' D_TI->D_Qualitative If LD50 is unavailable Comparison Comparative Analysis D_TI->Comparison D_Qualitative->Comparison C_ED50 Gather ED50 Data (e.g., MES test) C_TI Calculate/Gather Therapeutic Indices C_ED50->C_TI C_LD50 Gather LD50 Data (Acute Toxicity Studies) C_LD50->C_TI C_TI->Comparison Conclusion Conclusion on Relative Safety Profile Comparison->Conclusion

Caption: Logical workflow for comparing the therapeutic index of Denzimol HCl.

Signaling Pathways and Experimental Workflows

While the precise molecular mechanism of this compound is not fully elucidated in the provided context, the general approach to evaluating anticonvulsant efficacy often involves assessing the drug's impact on neuronal excitability. The following diagram illustrates a generalized workflow for preclinical anticonvulsant drug evaluation.

Anticonvulsant_Evaluation_Workflow cluster_discovery Drug Discovery & Screening cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis Compound Test Compound (Denzimol HCl) InVitro In Vitro Screening (e.g., ion channel assays) Compound->InVitro Efficacy Efficacy Models (e.g., MES, PTZ) InVitro->Efficacy Toxicity Toxicity Studies (e.g., Acute Toxicity, Neurotoxicity) InVitro->Toxicity PK Pharmacokinetics (ADME) Efficacy->PK ED50 ED50 Determination Efficacy->ED50 Toxicity->PK LD50 LD50 Determination Toxicity->LD50 TI Therapeutic Index Calculation ED50->TI LD50->TI Clinical Clinical Trials TI->Clinical

Caption: Generalized workflow for preclinical evaluation of anticonvulsant drugs.

Conclusion

Based on the available preclinical data, this compound demonstrates a promising anticonvulsant profile. Early comparative studies suggest a wider therapeutic margin than the first-generation AED, phenytoin. However, the lack of a definitive oral LD50 value in rodents prevents the calculation of a precise therapeutic index for this compound. In contrast, several newer generation antiepileptic drugs have well-documented wide therapeutic indices, offering a significant safety advantage in clinical practice. Further toxicological studies on this compound are warranted to quantitatively establish its therapeutic index and to fully assess its safety profile relative to both established and contemporary antiepileptic therapies.

References

In Vivo Validation of Denzimol Hydrochloride's Anticonvulsant Activity: A Comparative Analysis with Phenytoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of Denzimol hydrochloride and a well-established alternative, Phenytoin. The focus is on the in vivo validation of in vitro findings, offering a critical perspective for preclinical research and drug development in the field of epilepsy. This document summarizes key experimental data, details methodologies for pivotal assays, and illustrates the underlying mechanisms of action through signaling pathway and workflow diagrams.

Executive Summary

Comparative Analysis of Anticonvulsant Properties

The following tables summarize the quantitative data from key in vivo and in vitro studies, facilitating a direct comparison between this compound and Phenytoin.

Table 1: In Vivo Anticonvulsant Activity

CompoundAnimal ModelSeizure TestRoute of AdministrationED₅₀ (mg/kg)Reference
Denzimol HClRatMaximal Electroshock (MES)Oral9.8[1]
PhenytoinRatMaximal Electroshock (MES)Oral27.5[1]
Denzimol HClMouseSubcutaneous Pentylenetetrazol (scPTZ)Intraperitoneal> 100[4]
PhenytoinMouseSubcutaneous Pentylenetetrazol (scPTZ)Intraperitoneal> 80[5]

Table 2: In Vitro Mechanistic Data

CompoundAssay TypeTargetEffectQuantitative MetricReference
Denzimol HClRadioligand BindingBenzodiazepine (B76468) ReceptorsEnhances binding of ³H-flunitrazepam-[6]
PhenytoinPatch Clamp ElectrophysiologyVoltage-gated Sodium Channels (NaV)Blocks high-frequency neuronal firingIC₅₀ = 72.6 ± 22.5 µM on INa[7]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and Phenytoin are visualized in the following diagrams.

Denzimol_Signaling_Pathway cluster_membrane Postsynaptic Neuron Denzimol Denzimol HCl Purinergic_System Purinergic System (Adenosine Receptors) Denzimol->Purinergic_System Modulates Benzodiazepine_Receptor Benzodiazepine Binding Site Denzimol->Benzodiazepine_Receptor Enhances Ligand Binding GABA_A_Receptor GABA-A Receptor Purinergic_System->GABA_A_Receptor Potential Cross-talk Benzodiazepine_Receptor->GABA_A_Receptor Positive Allosteric Modulation Chloride_Ion_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Ion_Channel Neuronal_Membrane Neuronal Membrane Hyperpolarization Neuronal Hyperpolarization Chloride_Ion_Channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of this compound's anticonvulsant action.

Phenytoin_Signaling_Pathway cluster_membrane Neuronal Axon Phenytoin Phenytoin VGSC Voltage-Gated Sodium Channel (VGSC) Phenytoin->VGSC Binds to Inactive_State Inactive State of VGSC VGSC->Inactive_State Stabilizes Sodium_Influx Reduced Na+ Influx Inactive_State->Sodium_Influx Action_Potential Suppression of High-Frequency Action Potentials Sodium_Influx->Action_Potential Reduced_Excitability Reduced Neuronal Excitability Action_Potential->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Mechanism of Phenytoin's anticonvulsant action.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Maximal Electroshock (MES) Seizure Test in Rats

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

  • Male Wistar rats (150-200g)

  • Electroconvulsometer with corneal electrodes

  • Test compounds (Denzimol HCl, Phenytoin) and vehicle (e.g., 0.5% methylcellulose)

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Drug Administration: Animals are divided into groups and administered the test compound or vehicle via oral gavage.

  • Pre-treatment Time: The test is conducted at the time of peak effect (TPE) of the drug, determined from preliminary pharmacokinetic studies.

  • Seizure Induction: A drop of topical anesthetic is applied to the corneas of each rat, followed by a drop of saline to ensure good electrical contact. The corneal electrodes are then placed on the corneas. An electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered.[8]

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[8]

  • Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED₅₀) is calculated using probit analysis.

MES_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Grouping Group Allocation (Vehicle, Denzimol, Phenytoin) Acclimation->Grouping Administration Drug Administration (Oral Gavage) Grouping->Administration TPE Wait for Time of Peak Effect (TPE) Administration->TPE Anesthesia Apply Topical Anesthetic & Saline to Corneas TPE->Anesthesia Stimulation Deliver Electrical Stimulus (150 mA, 60 Hz, 0.2s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of Tonic Hindlimb Extension? Observation->Endpoint Protected Protected Endpoint->Protected Yes Not_Protected Not Protected Endpoint->Not_Protected No Analysis Data Analysis: Calculate ED₅₀ Protected->Analysis Not_Protected->Analysis End End Analysis->End

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test in Mice

Objective: To evaluate a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.

Materials:

  • Male CF-1 mice (20-25g)

  • Pentylenetetrazol (PTZ) solution

  • Test compounds (Denzimol HCl, Phenytoin) and vehicle

  • Syringes and needles for subcutaneous and intraperitoneal injections

Procedure:

  • Animal Acclimation: Mice are acclimated to the laboratory environment as described for the MES test.

  • Drug Administration: Test compounds or vehicle are administered to respective groups, typically via intraperitoneal injection.

  • Pre-treatment Time: The test is performed at the TPE of the drug.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously into a loose fold of skin on the back of the neck.

  • Observation: Each mouse is placed in an individual observation cage and observed for 30 minutes for the occurrence of a clonic seizure, defined as at least a 5-second episode of clonic spasms of the forelimbs, hindlimbs, or jaw.

  • Data Analysis: The number of animals protected from clonic seizures is recorded for each group, and the ED₅₀ is determined.

scPTZ_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Grouping Group Allocation (Vehicle, Denzimol, Phenytoin) Acclimation->Grouping Administration Drug Administration (Intraperitoneal) Grouping->Administration TPE Wait for Time of Peak Effect (TPE) Administration->TPE PTZ_Injection Subcutaneous Injection of PTZ (85 mg/kg) TPE->PTZ_Injection Observation Observe for 30 minutes for Clonic Seizures PTZ_Injection->Observation Endpoint Endpoint: Absence of Clonic Seizure? Observation->Endpoint Protected Protected Endpoint->Protected Yes Not_Protected Not Protected Endpoint->Not_Protected No Analysis Data Analysis: Calculate ED₅₀ Protected->Analysis Not_Protected->Analysis End End Analysis->End

Caption: Experimental workflow for the scPTZ seizure test.

Conclusion

The available data indicates that this compound is a potent anticonvulsant with a distinct mechanism of action from that of Phenytoin. Its efficacy in the MES model, which is predictive of activity against generalized tonic-clonic seizures, is noteworthy.[1] The in vivo enhancement of benzodiazepine receptor binding provides a plausible mechanistic basis for its anticonvulsant effects, although further in vitro characterization is warranted to fully elucidate its interaction with both the benzodiazepine and purinergic systems.[2][6] In contrast, Phenytoin's well-defined role as a sodium channel blocker is strongly supported by extensive in vitro electrophysiological data.[3][7] This comparative guide highlights the importance of a multi-faceted approach, combining robust in vivo models with detailed in vitro mechanistic studies, in the evaluation and development of novel anticonvulsant therapies.

References

Assessing the Translational Potential of Denzimol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the preclinical data for Denzimol (B1204873) hydrochloride, an anticonvulsant agent investigated in the early 1980s. Its performance is compared with established antiepileptic drugs (AEDs) from that era: phenytoin (B1677684), carbamazepine (B1668303), and phenobarbital (B1680315). Due to the cessation of apparent research, this document serves as a historical and scientific comparative analysis rather than a guide for current clinical consideration. All available data for Denzimol hydrochloride dates from this period, and no evidence of clinical trials has been found.

Executive Summary

This compound (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]-imidazole hydrochloride) demonstrated notable anticonvulsant properties in preclinical animal models, particularly against generalized tonic-clonic seizures. Its profile in maximal electroshock (MES) tests suggested an efficacy comparable to phenytoin and phenobarbital, with a potentially faster onset and longer duration of action in rats. The proposed mechanism involves the purinergic and benzodiazepine (B76468) systems. However, the complete absence of publicly available clinical trial data and recent research for the past four decades strongly suggests that its development was discontinued. This guide summarizes the key preclinical findings to offer a translational perspective on its potential and likely limitations.

Comparative Preclinical Efficacy

The following table summarizes the effective dose (ED50) of this compound and comparator drugs in various preclinical seizure models. It is critical to note that these values are compiled from different studies and experimental conditions may not be identical, thus limiting direct comparison.

Table 1: Anticonvulsant Activity (ED50, mg/kg) in Rodent Models

CompoundAnimal ModelSeizure TestRouteED50 (mg/kg)Comparator ED50 (mg/kg)Source(s)
Denzimol HClDBA/2 MiceSound-Induced (Tonic)i.p.1.24-[1]
Denzimol HClDBA/2 MiceSound-Induced (Clonic)i.p.2.61-[1]
Denzimol HClMiceMaximal Electroshock (MES)i.p.Qualitatively similar to Phenytoin & PhenobarbitalPhenytoin: ~9.5-19, Phenobarbital: ~15-22[2]
Denzimol HClRatsMaximal Electroshock (MES)i.p.Reported as most potentPhenytoin: -
PhenytoinMiceMaximal Electroshock (MES)i.p.9.5 - 19-[2]
PhenytoinRatsMaximal Electroshock (MES)oral--[3]
CarbamazepineMiceMaximal Electroshock (MES)i.p.8.8 - 26-[2]
CarbamazepineRatsMaximal Electroshock (MES)i.p.7.5-[4]
PhenobarbitalMicePentylenetetrazol (PTZ)i.p.~15-20-[5][6]
PhenobarbitalRatsPentylenetetrazol (PTZ)i.p.--[7]

i.p. = Intraperitoneal

Toxicological Profile

Acute toxicity data is essential for assessing the therapeutic index of a drug candidate. The following table presents the available LD50 values for this compound and its comparators.

Table 2: Acute Toxicity (LD50, mg/kg) in Rodents

CompoundAnimalRouteLD50 (mg/kg)Source(s)
Denzimol HClMiceoral>3000[8]
Denzimol HClRatsoral>3000[8]
PhenytoinMiceoral165[9]
PhenytoinRatsoral1635[3]
CarbamazepineMiceoral1100-3750[10][11]
CarbamazepineRatsoral3850-4025[10][11]
PhenobarbitalMices.c.130[12]
PhenobarbitalRatsoral-[13]

Chronic toxicity studies of this compound in rats for up to 26 weeks indicated mild and reversible changes in the liver and kidney. In dogs, no pathological effects were observed after one year of oral administration at doses up to 100 mg/kg.[8]

Mechanism of Action and Signaling Pathways

This compound's anticonvulsant effect is suggested to involve both the purinergic and benzodiazepine systems.[1] Pretreatment with aminophylline (B1665990) (a non-selective adenosine (B11128) receptor antagonist) or benzodiazepine receptor antagonists (like CGS 8216 and Ro 15-1788) significantly reduced its protective action against sound-induced seizures in mice.[1] This suggests a potential positive modulatory effect on GABA-A receptors, possibly indirectly, and an interaction with adenosine-mediated signaling.

Denzimol_Mechanism Denzimol Denzimol HCl Purinergic_System Purinergic System (Adenosine Receptors) Denzimol->Purinergic_System Modulates Benzodiazepine_System Benzodiazepine Site on GABA-A Receptor Denzimol->Benzodiazepine_System Potentiates Neuronal_Inhibition Increased Neuronal Inhibition Purinergic_System->Neuronal_Inhibition Contributes to Benzodiazepine_System->Neuronal_Inhibition Leads to Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Experimental_Workflow cluster_MES Maximal Electroshock (MES) Test cluster_PTZ Pentylenetetrazol (PTZ) Test MES_Admin Drug Administration MES_Stim Corneal Electrical Stimulation MES_Admin->MES_Stim MES_Obs Observe for Tonic Hindlimb Extension MES_Stim->MES_Obs MES_End Endpoint: Abolition of Extension MES_Obs->MES_End PTZ_Admin Drug Administration PTZ_Inject Subcutaneous PTZ Injection PTZ_Admin->PTZ_Inject PTZ_Obs Observe for Clonic Seizures PTZ_Inject->PTZ_Obs PTZ_End Endpoint: Absence of Seizures PTZ_Obs->PTZ_End

References

Safety Operating Guide

Navigating the Safe Disposal of Denzimol Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Denzimol hydrochloride, a research compound, emphasizing safety and regulatory compliance. The following information is synthesized from safety data sheets and general best practices for hazardous waste management.

Immediate Safety and Handling Precautions

This compound is classified with several hazards that necessitate careful handling to mitigate risks of exposure.[1] Personal protective equipment (PPE) is the first line of defense.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact which can cause irritation and potential allergic reactions.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.Avoids inhalation which may lead to respiratory irritation.[1]

In the event of accidental exposure, immediate action is critical.

First Aid Measures:

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. If skin irritation or rash occurs, get medical advice/attention.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

This compound Disposal Workflow

The proper disposal of this compound involves a multi-step process to ensure the safety of personnel and the environment. This workflow outlines the critical stages from initial handling to final disposal.

G cluster_0 Core Safety Principles cluster_1 Operational Procedures cluster_2 Disposal and Emergency A Hazard Identification (Irritant, Sensitizer) B Risk Assessment A->B C Exposure Controls B->C D Personal Protective Equipment (PPE) C->D E Safe Handling and Use C->E H Spill and Exposure Response C->H F Waste Segregation and Containment E->F E->H G Proper Disposal Protocol F->G

References

Safeguarding Your Research: A Comprehensive Guide to Handling Denzimol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Denzimol hydrochloride, a potent, orally active anticonvulsant agent.

This compound requires careful handling due to its potential health hazards. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is critical to mitigate risks of exposure and ensure a secure research setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate specific protective measures.[1] It can cause skin and serious eye irritation, may lead to an allergic skin reaction, and can cause allergy or asthma-like symptoms or breathing difficulties if inhaled.[1] Respiratory irritation is also a potential risk.[1] Therefore, a comprehensive PPE strategy is not just recommended, but essential.

Table 1: Personal Protective Equipment for this compound

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique.To prevent skin contact and allergic reactions.[1][2]
Eye and Face Protection Safety glasses with side-shields or goggles; face shieldConforming to appropriate government standards such as NIOSH (US) or EN 166(EU).To protect against splashes and eye irritation.[1]
Skin and Body Protection Protective clothingComplete suit protecting against chemicals.To prevent skin exposure.
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated or ventilation is inadequate.To prevent inhalation and respiratory sensitization.[1]

Operational Protocol: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe management of this compound within a laboratory setting.

Denzimol_Hydrochloride_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weighing don_ppe->weigh dissolve Dissolution weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Figure 1: A stepwise workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation: Designate a specific, well-ventilated area for handling, such as a chemical fume hood. Before handling, ensure all necessary PPE is worn correctly.

  • Weighing:

    • Use a calibrated analytical balance within the designated handling area.

    • To minimize dust generation, handle the solid compound with care. Avoid scooping or pouring in a manner that creates airborne particles.

    • Use a spatula to transfer the desired amount of this compound to a tared weigh boat or directly into the receiving vessel.

    • Close the primary container immediately after weighing.

  • Dissolution:

    • Add the weighed this compound to the chosen solvent in a suitable container (e.g., beaker, flask).

    • If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any associated contaminated materials is a critical final step. All waste must be treated as hazardous.

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Unused/Expired this compound Dispose of as hazardous waste through an approved waste disposal plant.[1] Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., weigh boats, pipette tips) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in accordance with applicable laws and good laboratory practices.[2] Collect in a designated hazardous waste container.
Empty Containers Thoroughly rinse the container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.[3]
Solutions of this compound Collect in a labeled hazardous waste container for solvents. Do not mix with incompatible wastes.[3]

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[1]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[2]

Always consult the Safety Data Sheet (SDS) for complete and detailed emergency procedures. By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Denzimol hydrochloride
Reactant of Route 2
Reactant of Route 2
Denzimol hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。